Product packaging for 4-IBP(Cat. No.:CAS No. 155798-12-2)

4-IBP

Cat. No.: B234485
CAS No.: 155798-12-2
M. Wt: 420.3 g/mol
InChI Key: HELCSESNNDZLFM-UHFFFAOYSA-N
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Description

4-iodo-N-[1-(phenylmethyl)-4-piperidinyl]benzamide is a member of piperidines.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21IN2O B234485 4-IBP CAS No. 155798-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCSESNNDZLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165969
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155798-12-2
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, commonly known as 4-IBP, is a high-affinity and selective ligand for sigma-1 (σ1) and sigma-2 (σ2) receptors. Predominantly characterized as a σ1 receptor agonist, this compound has emerged as a valuable pharmacological tool for investigating the roles of sigma receptors in cellular function and disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with sigma receptors and the subsequent downstream signaling events. The content herein summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (this compound) is a synthetic small molecule that has garnered significant interest in the scientific community for its potent and selective binding to sigma receptors.[1] These receptors, once misidentified as a subtype of opioid receptors, are now understood to be unique molecular chaperones primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[2] The σ1 receptor, in particular, is implicated in a wide array of cellular processes, including the regulation of intracellular calcium signaling, modulation of ion channels, and response to cellular stress.[3][4] this compound's high affinity for both σ1 and σ2 subtypes makes it a crucial research compound for elucidating the physiological and pathophysiological roles of these receptors, with potential therapeutic implications in oncology and neurology.[3][4]

Core Mechanism of Action: Sigma Receptor Modulation

The primary mechanism of action of this compound is its direct binding to and modulation of sigma receptors. The crystal structure of the human σ1 receptor has been resolved in a complex with this compound, providing a detailed view of their interaction at the molecular level.[2][4]

Interaction with the Sigma-1 (σ1) Receptor

This compound acts as a high-affinity agonist at the σ1 receptor.[3][5] The σ1 receptor is a ligand-operated chaperone protein that resides at the MAM, a critical interface for communication between the ER and mitochondria.[2] In its inactive state, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon binding of an agonist like this compound, the σ1 receptor dissociates from BiP and is free to interact with various client proteins, thereby modulating their function.[2]

Interaction with the Sigma-2 (σ2) Receptor

While also exhibiting high affinity for the σ2 receptor, the functional consequences of this compound binding to this subtype are less well-characterized. The σ2 receptor is also implicated in cell signaling and is often overexpressed in tumor cells, making it a target of interest in cancer research.[6]

Quantitative Data: Binding Affinities

The binding characteristics of this compound to sigma receptors have been quantified in various studies. The following tables summarize the key binding parameters.

Receptor Ligand Preparation Ki (nM) Reference
Sigma-1[125I]this compoundMCF-7 breast cancer cells4.6[3]
Sigma-2[125I]this compoundMCF-7 breast cancer cells56[3]
Receptor Ligand Preparation Kd (nM) Bmax (fmol/mg protein) Reference
Sigma[125I]this compoundMCF-7 breast cancer cells264000[3]
Sigma[3H]DTGMCF-7 breast cancer cells24.52071[3]

Downstream Signaling Pathways

The agonist activity of this compound at the σ1 receptor triggers a cascade of downstream signaling events, primarily impacting intracellular calcium homeostasis and the cellular stress response.

Modulation of Intracellular Calcium (Ca2+) Signaling

A key function of the σ1 receptor is the modulation of intracellular Ca2+ signaling, particularly through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R) at the ER membrane. As an agonist, this compound is proposed to stabilize the open conformation of the IP3R, thereby potentiating Ca2+ release from the ER into the cytosol and mitochondria.

cluster_ER Endoplasmic Reticulum IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER releases Sigma1 Sigma-1 Receptor Sigma1->IP3R modulates BiP BiP Sigma1->BiP dissociates from Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol IBP This compound IBP->Sigma1 binds

Figure 1: this compound mediated modulation of calcium signaling.

Endoplasmic Reticulum (ER) Stress Response

The σ1 receptor is also a key player in the cellular response to ER stress. By acting as a chaperone, it helps to ensure proper protein folding and quality control. While the direct effects of this compound on the unfolded protein response (UPR) are still under investigation, its agonist activity is thought to contribute to cellular survival under stress conditions. Key markers of the UPR, such as Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), are likely modulated by this compound through its influence on σ1 receptor function.

cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor UPR Unfolded Protein Response Sigma1->UPR modulates ATF4 ATF4 UPR->ATF4 CHOP CHOP UPR->CHOP IBP This compound IBP->Sigma1 ER_Stress ER Stress ER_Stress->UPR Cell_Survival Cell Survival ATF4->Cell_Survival CHOP->Cell_Survival

Figure 2: Proposed role of this compound in the ER stress response.

Regulation of Protein Kinase C (PKC)

Emerging evidence suggests a potential link between sigma receptors and the activity of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades. The modulation of intracellular calcium levels by this compound could indirectly influence the activation of calcium-dependent PKC isoforms.

Functional Effects

The molecular interactions of this compound translate into observable functional effects at the cellular level, particularly in the context of cancer biology.

Inhibition of Cancer Cell Migration

Studies have demonstrated that this compound can significantly decrease the migration of various cancer cell lines, including glioblastoma.[5][7] This anti-migratory effect is a key area of investigation for its potential therapeutic applications.

Sensitization to Chemotherapy

This compound has been shown to sensitize cancer cells to the cytotoxic effects of certain chemotherapeutic agents.[7] This suggests that co-administration of this compound could enhance the efficacy of existing cancer treatments.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki, Kd) and receptor density (Bmax) of this compound.

  • Materials: Cell membranes or tissue homogenates expressing sigma receptors, radiolabeled ligand (e.g., [125I]this compound or [3H]DTG), unlabeled this compound, filtration apparatus.

  • Procedure:

    • Incubate a fixed amount of membrane preparation with increasing concentrations of the radiolabeled ligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled this compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax. For competition binding, use a fixed concentration of radioligand and varying concentrations of unlabeled this compound to determine the Ki.

Intracellular Calcium Measurement

This assay measures changes in cytosolic calcium concentration in response to this compound.

  • Materials: Live cells, a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM), a fluorescence plate reader or microscope, this compound solution.

  • Procedure:

    • Load cells with the calcium indicator dye.

    • Establish a baseline fluorescence reading.

    • Add this compound at the desired concentration.

    • Record the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.

Western Blot for ER Stress Markers

This technique is used to assess the expression levels of key proteins in the UPR pathway.

  • Materials: Cell lysates from control and this compound-treated cells, SDS-PAGE gels, primary antibodies against ER stress markers (e.g., ATF4, CHOP, BiP), HRP-conjugated secondary antibodies, chemiluminescence detection reagents.

  • Procedure:

    • Separate proteins from cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash and then incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine relative protein expression.

Protein Kinase C (PKC) Activity Assay

This assay measures the enzymatic activity of PKC in response to this compound treatment.

  • Materials: Cell lysates, a specific PKC substrate (peptide or protein), [γ-32P]ATP, phosphocellulose paper or other separation matrix, scintillation counter.

  • Procedure:

    • Prepare cell lysates from control and this compound-treated cells.

    • Incubate the lysates with the PKC substrate and [γ-32P]ATP in a reaction buffer.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP.

    • Quantify the incorporated radioactivity in the substrate as a measure of PKC activity.

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (this compound) is a potent and valuable research tool for probing the complex biology of sigma receptors. Its primary mechanism of action as a high-affinity σ1 receptor agonist leads to the modulation of critical cellular processes, including intracellular calcium signaling and the ER stress response. These molecular actions underpin its observed functional effects, such as the inhibition of cancer cell migration and sensitization to chemotherapy. Further research into the detailed downstream signaling pathways activated by this compound, particularly those mediated by the σ2 receptor, will continue to enhance our understanding of sigma receptor pharmacology and may pave the way for novel therapeutic strategies.

References

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP): A Technical Guide to its Sigma Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sigma receptor affinity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), a potent sigma-1 receptor agonist. This document summarizes key binding affinity data, details the experimental protocols for its characterization, and illustrates its relevant signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined through radioligand binding assays. The data presented below is compiled from various studies, highlighting its high affinity and selectivity for the sigma-1 receptor.

LigandReceptor SubtypePreparationRadioligandKᵢ (nM)Kₔ (nM)Bₘₐₓ (fmol/mg protein)Reference
This compoundSigma-1Not SpecifiedNot Specified1.7--[1]
This compoundSigma-2Not SpecifiedNot Specified25.2--[1]
[¹²⁵I]this compoundSigma (total)MCF-7 breast cancer cellsHaloperidol (competitor)4.6--[2][3]
[¹²⁵I]this compoundSigma (total)MCF-7 breast cancer cellsDTG (competitor)56--[2][3]
[¹²⁵I]this compoundSigma (total)MCF-7 breast cancer cells--264000[2][3]
[³H]DTGSigma (total)MCF-7 breast cancer cells--24.52071[2][3]

Kᵢ: Inhibitory constant, a measure of the affinity of a ligand for a receptor in a competition binding assay. Kₔ: Dissociation constant, representing the concentration of a radioligand at which half of the receptors are occupied at equilibrium. Bₘₐₓ: Maximum number of binding sites. DTG: 1,3-di-o-tolylguanidine, a non-selective sigma receptor ligand.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the sigma receptor affinity of compounds like this compound.

Cell Membrane Preparation (from cultured cells, e.g., MCF-7)

This protocol outlines the steps for isolating cell membranes for use in radioligand binding assays.

  • Cell Harvesting: Grow MCF-7 cells to near confluence. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Scrape the cells into a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar device on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large cellular debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold buffer. Repeat the high-speed centrifugation step.

  • Final Preparation and Storage: Resuspend the final membrane pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose. Determine the protein concentration using a standard assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay for Sigma-1 Receptor

This assay is used to determine the inhibitory constant (Kᵢ) of a test compound (like this compound) against a radiolabeled ligand known to bind to the sigma-1 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture Preparation: In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: 150 µL of cell membrane preparation (containing a specific amount of protein, e.g., 50-120 µg), 50 µL of a selective sigma-1 radioligand (e.g., [³H]-(+)-pentazocine) at a concentration near its Kₔ, and 50 µL of assay buffer.

    • Non-Specific Binding: Same as total binding, but the 50 µL of assay buffer is replaced with a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) to saturate the receptors.

    • Competitive Binding: Same as total binding, but the 50 µL of assay buffer is replaced with varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) that has been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This is typically done using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the sigma-1 receptor, a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Mitochondrion Mitochondrion BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Associated with Sigma1_active Sigma-1 Receptor (Active) Sigma1_inactive->Sigma1_active IP3R IP3 Receptor Ca_Mito Ca²⁺ Influx IP3R->Ca_Mito Facilitates Ca²⁺ transfer Sigma1_active->BiP Dissociates from Sigma1_active->IP3R Modulates ATP ATP Production Ca_Mito->ATP Stimulates Ligand This compound (Agonist) Ligand->Sigma1_inactive Binds to

Caption: Sigma-1 receptor activation by an agonist like this compound.

Experimental Workflow: Competitive Binding Assay

The diagram below outlines the logical flow of a competitive radioligand binding assay.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

An In-Depth Technical Guide on the Biological Activity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, also known as 4-IBP, is a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors. This technical guide provides a comprehensive overview of its biological activity, focusing on its binding characteristics, preclinical in vivo behavior, and the signaling pathways it modulates. The information presented is collated from key studies to support further research and drug development efforts targeting the sigma receptor system, which is increasingly recognized for its role in cancer and neurological disorders. This document includes detailed experimental protocols and quantitative data to facilitate the replication and extension of these seminal findings.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (this compound) is a synthetic compound that has garnered significant interest due to its potent interaction with sigma receptors. These receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum (ER), and are implicated in a variety of cellular functions, including signal transduction, ion channel modulation, and cell survival. Notably, sigma receptors are overexpressed in numerous cancer cell lines, making them attractive targets for both diagnostic imaging and therapeutic intervention. This guide synthesizes the foundational research on this compound, presenting its pharmacological profile in a detailed and technically-focused manner.

Pharmacological Profile

The primary biological activity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is its function as a high-affinity ligand for both sigma-1 and sigma-2 receptors.[1][2] Its binding characteristics have been extensively studied in various cell lines, particularly in the context of cancer research.

Binding Affinity in MCF-7 Human Breast Cancer Cells

In vitro binding studies using the human breast cancer cell line MCF-7 have demonstrated the high affinity of this compound for sigma receptors. Competition binding assays and Scatchard analysis have been employed to quantify this interaction.

Table 1: Quantitative Binding Data of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in MCF-7 Cells [1][2]

ParameterValueDescription
Ki (vs. Haloperidol) 4.6 nMInhibition constant determined from competition binding assays with the known sigma ligand, haloperidol.
Ki (vs. DTG) 56 nMInhibition constant determined from competition binding assays with 1,3-di-o-tolylguanidine (DTG), another standard sigma ligand.
Kd 26 nMDissociation constant from Scatchard analysis of [125I]this compound binding, indicating high-affinity, saturable binding.
Bmax 4000 fmol/mg proteinMaximum receptor density in MCF-7 cells, suggesting a high level of sigma receptor expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the foundational studies on N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Radioligand Competition Binding Assay

This protocol details the methodology used to determine the inhibition constants (Ki) of this compound against known sigma receptor ligands in MCF-7 cell membranes.

Materials:

  • MCF-7 cell membranes

  • [125I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([125I]this compound)

  • Unlabeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

  • Haloperidol

  • 1,3-di-o-tolylguanidine (DTG)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture MCF-7 cells to confluency. Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Lowry assay).

  • Assay Setup: In test tubes, combine the cell membrane preparation (typically 100-200 µg of protein), a fixed concentration of the radioligand ([125I]this compound), and varying concentrations of the competing unlabeled ligand (haloperidol or DTG).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Determine the Ki value using the Cheng-Prusoff equation.

Scatchard Analysis for Saturation Binding

This protocol describes the method to determine the dissociation constant (Kd) and the maximum receptor density (Bmax) of [125I]this compound in MCF-7 cells.

Procedure:

  • Follow the membrane preparation and assay setup steps as described in the competition binding assay.

  • In the assay, use a constant amount of MCF-7 membrane protein and varying concentrations of the radioligand ([125I]this compound).

  • For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of an unlabeled sigma ligand (e.g., haloperidol) to determine non-specific binding.

  • After incubation and filtration, measure the radioactivity.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Construct a Scatchard plot by graphing the ratio of bound/free radioligand against the concentration of bound radioligand.

  • The Kd is the negative reciprocal of the slope of the resulting line, and the Bmax is the x-intercept.

In Vivo Biodistribution Study

This protocol outlines the procedure for assessing the distribution and clearance of [125I]this compound in a preclinical animal model.

Materials:

  • [125I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide formulated for injection (e.g., in saline with a small percentage of ethanol).

  • Sprague-Dawley rats (or other appropriate rodent model).

  • Anesthetic.

  • Gamma counter.

Procedure:

  • Animal Model: Use healthy, adult Sprague-Dawley rats of a specified weight range.

  • Radiopharmaceutical Administration: Inject a known amount of [125I]this compound (typically 5-10 µCi) into the tail vein of the rats.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize and euthanize the animals.

  • Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the radiopharmaceutical's distribution and clearance.[1]

  • Blocking Study (for specificity): In a separate group of animals, co-inject a high dose of an unlabeled sigma ligand (e.g., haloperidol) with the radiopharmaceutical to demonstrate receptor-specific uptake. A significant reduction in radioactivity in target organs indicates specific binding.[1]

Signaling Pathways and Biological Effects

The binding of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide to sigma receptors is expected to modulate downstream signaling pathways that are crucial for cancer cell survival and proliferation. While direct studies on the specific downstream effects of this compound are limited, the known functions of sigma receptors provide a framework for its potential mechanisms of action.

Modulation of Calcium Signaling

Sigma-1 receptors are known to be chaperones at the endoplasmic reticulum-mitochondrion interface, where they regulate calcium signaling. Ligand binding can influence the release of calcium from the ER, which in turn affects a multitude of cellular processes, including proliferation, apoptosis, and mitochondrial function.

Interaction with Ion Channels

Sigma receptors have been shown to modulate the activity of various ion channels, including potassium (K+) and calcium (Ca2+) channels. By altering ion flux across cellular membranes, this compound could influence cell excitability and signaling cascades that are dependent on ion gradients.

The following diagram illustrates the putative signaling pathways modulated by sigma receptor ligands like this compound.

Sigma_Receptor_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Ion_Channels Ion Channels (K+, Ca2+) Cell_Proliferation Cell Proliferation Ion_Channels->Cell_Proliferation Influences Apoptosis Apoptosis Ion_Channels->Apoptosis Influences Sigma_Receptor Sigma Receptor (σ1 / σ2) Sigma_Receptor->Ion_Channels Modulates IP3R IP3 Receptor Sigma_Receptor->IP3R Interacts with Ca_Signaling Intracellular Ca2+ Signaling IP3R->Ca_Signaling Regulates Ca2+ release 4_IBP N-(N-benzylpiperidin-4-yl) -4-iodobenzamide 4_IBP->Sigma_Receptor Binds to Ca_Signaling->Cell_Proliferation Influences Ca_Signaling->Apoptosis Influences

Putative signaling pathways modulated by sigma receptor ligands.

In Vivo Biodistribution and Clearance

Preclinical studies in rats have provided valuable insights into the in vivo behavior of [125I]this compound. The radiopharmaceutical exhibits rapid clearance from the blood pool.[1] However, its clearance from the hepatobiliary system is slower.[1] In vivo specificity was demonstrated through blocking studies where co-administration of haloperidol resulted in a significant decrease in uptake in several organs, including the brain (55% decrease), kidney (63% decrease), heart (43% decrease), and lung (68% decrease) at 1 hour post-injection.[1] This indicates that the accumulation of this compound in these tissues is mediated by specific binding to sigma receptors.

The following diagram illustrates the experimental workflow for an in vivo biodistribution study.

Biodistribution_Workflow Start Start Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Start->Animal_Model Radiolabeling Prepare [125I]this compound for Injection Animal_Model->Radiolabeling Injection Intravenous Injection of Radiopharmaceutical Radiolabeling->Injection Time_Points Wait for Predetermined Time Points Injection->Time_Points Euthanasia Euthanize Animals Time_Points->Euthanasia Tissue_Harvesting Harvest Organs and Tissues Euthanasia->Tissue_Harvesting Measurement Measure Radioactivity in Samples Tissue_Harvesting->Measurement Data_Analysis Calculate %ID/g Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for in vivo biodistribution studies.

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a potent and valuable research tool for investigating the role of sigma receptors in health and disease. Its high affinity for both sigma-1 and sigma-2 subtypes, coupled with its amenability to radiolabeling, makes it a suitable candidate for in vitro and in vivo studies. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a foundational resource for researchers in the fields of pharmacology, oncology, and neuroscience, facilitating further exploration of the therapeutic and diagnostic potential of targeting sigma receptors. Future studies elucidating the specific downstream signaling events and cellular consequences of this compound binding in various cancer models are warranted to fully understand its biological activity.

References

The Sigma Ligand 4-IBP: A Technical Guide to its Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) is a high-affinity and selective sigma-1 receptor agonist that has garnered significant interest within the scientific community.[1] Its potential therapeutic applications, particularly in the realm of oncology, have made it a subject of intensive research. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its binding characteristics, functional effects, and the underlying signaling mechanisms. The information is presented to aid researchers and drug development professionals in their understanding and exploration of this compound.

Core Pharmacology

Binding Affinity and Selectivity

This compound exhibits a high affinity for the sigma-1 receptor and a moderate affinity for the sigma-2 receptor, demonstrating its selectivity. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

ReceptorKi (nM)
Sigma-11.7[1]
Sigma-225.2[1]

Table 1: Binding Affinities of this compound for Sigma Receptors. This table presents the equilibrium dissociation constants (Ki) of this compound for human sigma-1 and sigma-2 receptors, indicating its binding potency.

Functional Activity

This compound functions as a sigma-1 receptor agonist.[1][2] Its binding to the sigma-1 receptor initiates a cascade of intracellular events that modulate various cellular functions. In the context of cancer biology, this compound has been shown to possess weak antiproliferative effects on its own in certain cancer cell lines, such as U373-MG glioblastoma and C32 melanoma cells.[1][2] However, it induces a marked concentration-dependent decrease in the growth of other cancer cell lines, including A549 non-small cell lung carcinoma (NSCLC) and PC3 prostate cancer cells.[1][2]

A significant aspect of this compound's functional activity is its ability to sensitize cancer cells to conventional chemotherapeutic agents.[2] It has been demonstrated to increase the antitumor effects of drugs like temozolomide and irinotecan in vivo.[3] This sensitizing effect is attributed, at least in part, to the downregulation of proteins involved in drug resistance, such as glucosylceramide synthase and Rho guanine nucleotide dissociation inhibitor (RhoGDI).[2][3]

Furthermore, this compound exhibits potent antimigratory effects across various cancer cell lines.[2] This inhibition of cell migration is linked to modifications of the actin cytoskeleton.[2]

Signaling Pathways

The activation of the sigma-1 receptor by this compound triggers a complex signaling network. The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER), plays a crucial role in regulating cellular stress responses and signal transduction.[1]

Upon agonist binding, the sigma-1 receptor is thought to dissociate from its chaperone partner, BiP (Binding immunoglobulin protein), allowing it to interact with and modulate the activity of various downstream effectors. A key consequence of sigma-1 receptor activation is the modulation of intracellular calcium (Ca2+) signaling.[3] The sigma-1 receptor can influence the activity of inositol 1,4,5-trisphosphate (IP3) receptors at the ER, leading to the release of Ca2+ from intracellular stores.[3]

This elevation in intracellular Ca2+ can, in turn, influence the activity of various signaling proteins, including the Rho family of small GTPases. The modulation of Rho GTPase activity, along with the direct or indirect effects on actin-binding proteins, leads to the observed changes in the actin cytoskeleton and the subsequent inhibition of cell migration.[2] The downregulation of RhoGDI, a negative regulator of Rho GTPases, further contributes to these cytoskeletal rearrangements.[2][3]

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the putative signaling cascade initiated by this compound binding to the sigma-1 receptor, leading to downstream cellular effects.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of a compound for sigma receptors.

Materials:

  • Test compound (this compound)

  • Radioligand for sigma-1: --INVALID-LINK---pentazocine

  • Radioligand for sigma-2: [³H]DTG (1,3-di-o-tolyl-guanidine)

  • Sigma-1 receptor masking agent for sigma-2 assay: (+)-pentazocine

  • Membrane preparations from cells or tissues expressing sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

  • Non-specific binding control: Haloperidol

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine the membrane preparation, varying concentrations of the test compound (this compound), and a fixed concentration of the respective radioligand.

  • Total and Non-specific Binding:

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a non-labeled sigma ligand (e.g., haloperidol).

  • Sigma-2 Assay Specifics: For the sigma-2 binding assay, include a saturating concentration of (+)-pentazocine in all wells to block the binding of [³H]DTG to sigma-1 receptors.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific protocol) for a predetermined time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Set_Up_Assay_Plate Set Up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Set_Up_Assay_Plate Add_Radioligand Add Radioligand (³H-pentazocine or [³H]DTG) Set_Up_Assay_Plate->Add_Radioligand Incubate Incubate to Equilibrium Add_Radioligand->Incubate Filter_and_Wash Rapid Filtration and Washing Incubate->Filter_and_Wash Scintillation_Counting Liquid Scintillation Counting Filter_and_Wash->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound for sigma receptors.

In Vitro Cell Migration (Scratch) Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile pipette tips (e.g., p200)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound) at various concentrations

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Creating the "Scratch": Use a sterile pipette tip to create a uniform scratch or "wound" in the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time zero (immediately after treatment) and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time to quantify the effect of this compound on cell migration.

Scratch_Assay_Workflow Start Start Seed_Cells Seed Cells to Confluency Start->Seed_Cells Create_Scratch Create Scratch in Monolayer Seed_Cells->Create_Scratch Wash_Cells Wash with PBS Create_Scratch->Wash_Cells Treat_Cells Treat with this compound or Vehicle Wash_Cells->Treat_Cells Image_Acquisition Image Acquisition at T0 and Tx Treat_Cells->Image_Acquisition Measure_Wound_Closure Measure Wound Closure Image_Acquisition->Measure_Wound_Closure Analyze_Data Analyze and Compare Migration Rates Measure_Wound_Closure->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for In Vitro Cell Migration Assay. This diagram provides a step-by-step guide for performing a scratch assay to evaluate the antimigratory effects of this compound.

Conclusion

This compound is a potent and selective sigma-1 receptor agonist with demonstrated anticancer properties, including the inhibition of cell migration and sensitization to chemotherapy. Its mechanism of action is intricately linked to the modulation of intracellular calcium signaling and the reorganization of the actin cytoskeleton. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this promising compound. Further investigation into the detailed molecular interactions and downstream signaling events will be crucial for the full elucidation of this compound's therapeutic potential.

References

In Vivo Biodistribution of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), a high-affinity ligand for sigma-1 and sigma-2 receptors. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and the compound's mechanism of action.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, often referred to as this compound, is a small molecule that has garnered significant interest as a potential radiopharmaceutical for imaging tumors that overexpress sigma receptors, such as breast and prostate cancers.[1][2][3] Its ability to be radiolabeled, typically with Iodine-125 ([¹²⁵I]), allows for non-invasive in vivo visualization and quantification of its distribution throughout the body using techniques like Single Photon Emission Computed Tomography (SPECT).[1][2][4] This guide delves into the specifics of its biodistribution profile as documented in key scientific literature.

Quantitative Biodistribution Data

The in vivo distribution of radiolabeled this compound has been primarily investigated in rodent models. The data reveals rapid clearance from the blood and significant uptake in organs expressing sigma receptors, as well as in organs involved in metabolism and excretion.[1][2]

Biodistribution in Rats

Studies in Sprague-Dawley rats have demonstrated that [¹²⁵I]-4-IBP clears quickly from the blood pool but shows slower clearance from the hepatobiliary system.[1][2] The specificity of its binding to sigma receptors in vivo was confirmed through blocking studies using haloperidol, a known high-affinity sigma receptor ligand.[1][2]

Table 1: In Vivo Biodistribution of [¹²⁵I]-4-IBP in Rats at 1 Hour Post-injection with and without Haloperidol Blockade

Organ% Injected Dose/gram (Control)% Injected Dose/gram (Haloperidol Block)% Decrease in Uptake
BrainData not specifiedData not specified55%[1][2]
KidneyData not specifiedData not specified63%[1][2]
HeartData not specifiedData not specified43%[1][2]
LungData not specifiedData not specified68%[1][2]

Note: Specific %ID/g values for control and blocked groups were not provided in the abstract, only the percentage decrease.

Biodistribution in Tumor-Bearing Nude Mice

In nude mice bearing human prostate tumor xenografts (DU-145), a related compound, 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-IBP), also demonstrated rapid clearance from normal tissues and significant tumor uptake.[3] While this is a structural isomer, the data provides valuable insight into the potential of iodobenzamides for tumor imaging.

Table 2: Biodistribution of 2-[¹²⁵I]BP in Nude Mice Bearing DU-145 Human Prostate Tumors

Time PointTumor (%ID/g)
4 hours2.0 ± 0.05[3]
24 hours0.147 ± 0.038[3]

A significant decrease of over 50% in tumor uptake was observed when co-administered with haloperidol, demonstrating in vivo receptor specificity.[3]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, radiolabeling, and in vivo evaluation of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Synthesis and Radiolabeling of [¹²⁵I]-4-IBP

The radioiodinated form of this compound is typically prepared from a tributylstannyl precursor to achieve high specific activity and radiochemical yield.[1][2]

Protocol for Radiolabeling:

  • Precursor Synthesis: (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide is synthesized as the precursor for radioiodination.[1][2]

  • Radioiodination Reaction: The radiolabeling is achieved via an oxidative iododestannylation reaction.[3]

  • Reaction Components: The tributylstannyl precursor is reacted with Sodium [¹²⁵I]iodide.

  • Oxidizing Agent: Chloramine-T or hydrogen peroxide is used as the oxidizing agent to facilitate the electrophilic substitution of the tributyltin group with ¹²⁵I.[1][2]

  • Reaction Conditions: The reaction is typically carried out for a short duration at room temperature.

  • Purification: The final product, [¹²⁵I]-4-IBP, is purified using High-Performance Liquid Chromatography (HPLC).

  • Yield: This method results in high radiochemical yields, reported to be between 71-86%.[1][2]

In Vivo Biodistribution Studies in Rodents

Biodistribution studies are essential for determining the uptake, distribution, and clearance of the radiopharmaceutical in a living organism.

General Protocol:

  • Animal Models: Sprague-Dawley rats or immunodeficient mice (e.g., nude mice) bearing human tumor xenografts are commonly used.[2][3]

  • Radiotracer Administration: A known quantity of the purified radiolabeled compound (e.g., [¹²⁵I]-4-IBP) is administered intravenously (e.g., via the tail vein).

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24 hours).[2][3]

  • Tissue Dissection: Key organs and tissues (e.g., blood, brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor, if applicable) are dissected, weighed, and placed in counting tubes.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Calculation: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

  • Blocking Studies: To demonstrate receptor specificity, a separate cohort of animals is pre-treated with a high dose of a non-radiolabeled blocking agent (e.g., haloperidol) before the administration of the radiotracer.[1][2][3] A significant reduction in uptake in target tissues in the blocked group compared to the control group indicates specific binding.

Visualizations

The following diagrams illustrate the targeting mechanism and the experimental workflow for in vivo biodistribution studies.

G cluster_0 Mechanism of Action Radioligand [125I]-4-IBP Bloodstream Bloodstream Radioligand->Bloodstream IV Injection TargetCell Tumor Cell Bloodstream->TargetCell Tissue Perfusion SigmaReceptor Sigma Receptor (σ1 and σ2) TargetCell->SigmaReceptor Binding Imaging SPECT Imaging TargetCell->Imaging Detection of γ-rays Internalization Internalization & Signal Transduction SigmaReceptor->Internalization

Caption: Mechanism of [¹²⁵I]-4-IBP targeting sigma receptors for imaging.

G cluster_1 Biodistribution Experimental Workflow Start Start AnimalModel Select Animal Model (e.g., Rats, Tumor-bearing Mice) Start->AnimalModel RadiotracerAdmin Administer [125I]-4-IBP (Intravenous) AnimalModel->RadiotracerAdmin BlockingGroup Pre-treat with Blocker (e.g., Haloperidol) AnimalModel->BlockingGroup TimePoints Euthanize at Pre-defined Time Points (1h, 4h, 24h) RadiotracerAdmin->TimePoints BlockingGroup->RadiotracerAdmin Dissection Dissect Organs and Tissues TimePoints->Dissection Weighing Weigh Tissue Samples Dissection->Weighing GammaCounting Measure Radioactivity (Gamma Counter) Weighing->GammaCounting Calculation Calculate %ID/g GammaCounting->Calculation Analysis Data Analysis and Comparison (Control vs. Block) Calculation->Analysis End End Analysis->End

Caption: Workflow for a typical in vivo biodistribution study.

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrates favorable characteristics for a radiopharmaceutical agent targeting sigma receptors. Its high affinity for both sigma-1 and sigma-2 subtypes, coupled with its biodistribution profile showing specific uptake in target tissues and relatively rapid clearance from non-target organs, underscores its potential for the non-invasive imaging of tumors. The significant blocking of uptake by haloperidol confirms the in vivo specificity of this compound. Further research and clinical translation may establish [¹²³I]- or other radionuclide-labeled this compound as a valuable tool in oncology for diagnosis, staging, and monitoring of sigma receptor-positive malignancies.

References

An In-depth Technical Guide to the Sigma Receptor Binding of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, commonly referred to as 4-IBP, is a high-affinity ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention and diagnostic imaging. This technical guide provides a comprehensive overview of the binding characteristics of this compound to σ₁ and σ₂ receptors, detailed experimental methodologies for assessing this binding, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined through competitive radioligand binding assays. The data, presented in terms of the inhibition constant (Kᵢ), quantifies the concentration of this compound required to displace 50% of a specific radioligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)Radioligand UsedTissue/Cell LineReference
This compoundSigma-1 (σ₁)1.7Not SpecifiedNot Specified[1]
This compoundSigma-2 (σ₂)25.2Not SpecifiedNot Specified[1]
This compoundSigma (mixed population)4.6HaloperidolMCF-7 breast cancer cells[2][3]
This compoundSigma (mixed population)56DTGMCF-7 breast cancer cells[2][3]

Note: The variation in Kᵢ values can be attributed to different experimental conditions, including the radioligand used and the tissue or cell line preparation. The data indicates that this compound exhibits a higher affinity for the sigma-1 receptor compared to the sigma-2 receptor.

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of this compound for sigma receptors is typically achieved through in vitro competitive inhibition radioligand binding assays.

Sigma-1 Receptor Binding Assay

A standard protocol for assessing sigma-1 receptor binding involves the use of a selective radioligand, such as [³H]-(+)-pentazocine.

Methodology:

  • Membrane Preparation: Guinea pig brain tissue is a common source for membranes rich in sigma-1 receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Incubation: The membrane homogenate is incubated with a fixed concentration of the radioligand [³H]-(+)-pentazocine and varying concentrations of the competing ligand (this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Sigma-2 Receptor Binding Assay

For the sigma-2 receptor, a non-selective sigma receptor radioligand like [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is commonly used in the presence of a masking agent to block the sigma-1 sites.

Methodology:

  • Membrane Preparation: Rat liver is a frequently used tissue source for membranes expressing a high density of sigma-2 receptors. The preparation method is similar to that for the sigma-1 receptor.

  • Assay Incubation: The membrane homogenate is incubated with [³H]-DTG, varying concentrations of this compound, and a saturating concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to "mask" the sigma-1 receptors. This ensures that the binding of [³H]-DTG is predominantly to the sigma-2 receptors.

  • Separation and Quantification: The separation and quantification steps are identical to the sigma-1 receptor binding assay.

  • Data Analysis: The IC₅₀ and Kᵢ values for the sigma-2 receptor are calculated as described for the sigma-1 receptor assay.

Mandatory Visualization: Diagrams

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenate Centrifugation Centrifugation & Resuspension Tissue->Centrifugation Membranes Receptor-Rich Membranes Centrifugation->Membranes Incubation Incubation: - Membranes - Radioligand ([³H]-Ligand) - Competitor (this compound) - (+/- Masking Ligand for σ₂) Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation CPM Counts Per Minute (CPM) Scintillation->CPM IC50 Calculate IC₅₀ CPM->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining the binding affinity of this compound.

Sigma-1 Receptor Signaling Pathway

G cluster_er Endoplasmic Reticulum cluster_cyto Cytosol Sigma1 Sigma-1 Receptor IP3R IP₃ Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_Cyto Cytosolic Ca²⁺ Ca_ER->Ca_Cyto Release Downstream Downstream Signaling (e.g., Kinase activation, Gene transcription) Ca_Cyto->Downstream Activates Ligand This compound (Agonist) Ligand->Sigma1

Caption: Sigma-1 receptor mediated calcium signaling.

Sigma-2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cyto Cytosol EGFR EGFR PI3K PI3K EGFR->PI3K Activates Sigma2 Sigma-2 Receptor Sigma2->EGFR Interacts with Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Ligand This compound Ligand->Sigma2

Caption: Sigma-2 receptor signaling via the mTOR pathway.

References

The Discovery and Synthesis of Novel Benzamide Sigma Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, ligand-operated chaperone proteins with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1][2] These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[2][3] Benzamide derivatives have emerged as a particularly fruitful class of compounds for modulating sigma receptor activity, with numerous novel ligands demonstrating high affinity and selectivity.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of these novel benzamide sigma receptor ligands, with a focus on data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.

Data Presentation: Pharmacological Properties of Novel Benzamide Ligands

The following tables summarize the quantitative pharmacological data for a selection of recently developed benzamide sigma receptor ligands. This data is essential for comparing the affinity, selectivity, and functional activity of these compounds.

Table 1: Sigma-1 Receptor (σ1R) and Sigma-2 Receptor (σ2R) Binding Affinities (Ki) of Novel Benzamide Derivatives.

Compound IDModificationσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R Ki / σ1R Ki)Reference
Compound 2 m-chloro substitution on benzyl ring0.6190317[4]
Compound 3 p-chloro substitution on benzyl ring1.7410241[4]
Compound 6 p-cyano substitution on benzyl ring5.61850331[4]
Compound 1 Unsubstituted benzyl ring (lead)3.2610190[4]
Compound 5 3,4-dichloro substitution on benzyl ring2.312052[4]
Compound 7 p-nitro substitution on benzyl ring110650059[4]

Table 2: Functional Activity (EC50/IC50) and Cytotoxicity of Selected Benzamide Ligands.

Compound IDFunctional AssayCell LineEC50/IC50 (µM)Cytotoxicity (% cell death @ 100 µM)Reference
Compound 2 Antagonist activity at histamine H1 receptor--< 10[4]
Compound 3 Moderate agonist activity at 5-HT7 receptor--< 10[4]
Compound 6 Antagonist activity at adrenergic α1 receptor--< 10[4]
Compound 1 -Jurkat> 100< 10[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of novel benzamide sigma receptor ligands.

General Procedure for the Synthesis of Benzamide Derivatives via Amide Coupling

This protocol describes a general method for the synthesis of benzamide ligands through the coupling of a carboxylic acid and an amine.

Materials:

  • Substituted benzoic acid

  • Appropriate amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the appropriate amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired benzamide ligand.

  • Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Sigma-1 and Sigma-2 Receptor Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the synthesized compounds for the sigma-1 and sigma-2 receptors.

Materials:

  • Synthesized benzamide ligands

  • [3H]-(+)-pentazocine (for σ1R assay)

  • [3H]-1,3-di-o-tolyl-guanidine ([3H]DTG) (for σ2R assay)

  • (+)-pentazocine (for masking σ1R in σ2R assay)

  • Haloperidol (for non-specific binding determination)

  • Jurkat cell membranes (or other tissue/cell preparation expressing sigma receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure for σ1R Competitive Binding Assay:

  • In a 96-well microplate, add assay buffer, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test benzamide ligand.

  • For the determination of non-specific binding, add a high concentration of haloperidol.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Procedure for σ2R Competitive Binding Assay:

  • Follow a similar procedure as the σ1R assay, but use [3H]DTG as the radioligand.

  • To selectively measure binding to σ2R, include an excess of unlabeled (+)-pentazocine in all wells to saturate and block the σ1R sites.[4]

  • Determine non-specific binding using a high concentration of haloperidol.

  • Incubate, filter, and count as described for the σ1R assay.

  • Calculate IC50 and Ki values for the σ2R.

Functional Assay: Cell Viability Assay for σ2R Agonist/Antagonist Determination

This assay is used to characterize the functional activity of sigma-2 receptor ligands based on their effect on tumor cell viability.

Materials:

  • Synthesized benzamide ligands

  • A suitable cancer cell line (e.g., EMT-6 mouse breast cancer cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test benzamide ligand for a specified period (e.g., 72 hours).

  • Include a positive control (a known σ2R agonist like siramesine) and a vehicle control.

  • After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 value (the concentration of the ligand that causes a 50% reduction in cell viability). Based on their cytotoxic effect relative to a known agonist, ligands can be classified as full agonists, partial agonists, or antagonists.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with sigma-1 and sigma-2 receptors.

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Dissociates from IRE1 IRE1 S1R->IRE1 Interacts with IP3R IP3 Receptor S1R->IP3R Modulates Cell_Survival Cell Survival & Neuroprotection S1R->Cell_Survival Promotes ER_Stress ER Stress IRE1->ER_Stress Regulates Ca_release Ca2+ Release IP3R->Ca_release Mitochondrion Mitochondrion Ligand Benzamide Ligand (Agonist) Ligand->S1R Binds Ca_release->Mitochondrion Uptake

Caption: Sigma-1 Receptor Signaling Pathway.

sigma2_signaling cluster_Membrane Cell & ER Membranes S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Forms complex with LDLR LDL Receptor S2R->LDLR Interacts with Proliferation Cell Proliferation S2R->Proliferation Regulates Apoptosis Apoptosis S2R->Apoptosis Induces (agonists) EGFR EGFR Signaling S2R->EGFR Modulates Cholesterol Cholesterol Homeostasis LDLR->Cholesterol Ligand Benzamide Ligand Ligand->S2R Binds

Caption: Sigma-2 Receptor (TMEM97) Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel benzamide sigma receptor ligands.

drug_discovery_workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_IND IND-Enabling Target Target Identification (Sigma Receptors) Design Ligand Design (Benzamide Scaffold) Target->Design Synthesis Chemical Synthesis Design->Synthesis Screening High-Throughput Screening (Binding Assays) Synthesis->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Hit-to-Lead In_Vitro In Vitro Pharmacology (Functional Assays, Selectivity) Lead_Opt->In_Vitro In_Vitro->Lead_Opt ADMET ADMET Profiling In_Vitro->ADMET ADMET->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox CMC CMC (Chemistry, Manufacturing, Controls) Tox->CMC IND IND Submission CMC->IND

Caption: Drug Discovery and Preclinical Workflow.

References

An In-Depth Technical Guide to N-(N-benzylpiperidin-4-yl)-4-iodobenzamide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, also known as 4-IBP, is a high-affinity ligand for both sigma-1 and sigma-2 receptors. These receptors are overexpressed in a variety of human cancers, including breast and prostate tumors, making them attractive targets for diagnostic imaging and potential therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental applications of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in cancer research. Detailed experimental protocols, quantitative binding data, and visualizations of key processes are presented to facilitate its use in the laboratory.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a synthetic organic compound that has garnered significant interest in the field of oncology. Its primary utility stems from its high affinity and selectivity for sigma receptors, particularly the sigma-2 subtype, which is a known biomarker for proliferating tumor cells. The radioiodinated form, typically [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP), has been extensively evaluated as a radiopharmaceutical for the potential imaging of breast cancer and other malignancies.[1][2][3] This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to harness its potential in their cancer research endeavors.

Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

The synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and its radiolabeled precursor involves a multi-step process. The non-radiolabeled compound is typically prepared first, followed by the synthesis of a tri-butylstannyl precursor for efficient radioiodination.

Synthesis of Non-radiolabeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

The synthesis of the "cold" standard, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, is a prerequisite for competitive binding assays and for use as a reference compound.

Synthesis of the Tri-butylstannyl Precursor for Radiolabeling

To achieve high specific activity for the radiolabeled compound, a (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide precursor is synthesized.[1][2]

Radiosynthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

The radiolabeling is accomplished through an oxidative iododestannylation reaction using the tri-butylstannyl precursor.[1][2][4] This method allows for high radiochemical yields (71-86%) and high specific activity.[1][2]

Below is a generalized workflow for the synthesis process.

Synthesis_Workflow cluster_synthesis Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide cluster_radiolabeling Radiosynthesis A 4-iodobenzoyl chloride C N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (Cold Compound) A->C Amide Coupling B 4-amino-1-benzylpiperidine B->C D (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide (Precursor) G [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (Radiolabeled Compound) D->G Iododestannylation E [¹²⁵I]NaI E->G F Oxidizing Agent (Chloramine-T or H₂O₂) F->G

A generalized workflow for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Mechanism of Action: Targeting Sigma Receptors

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide exerts its effects by binding to sigma-1 and sigma-2 receptors.[1] These receptors are overexpressed in various cancer cell lines, providing a basis for targeted imaging and therapy.

  • Sigma-1 Receptor: This receptor is a molecular chaperone at the endoplasmic reticulum-mitochondrion interface and is involved in regulating ion channel function, lipid metabolism, and cellular stress responses.

  • Sigma-2 Receptor (TMEM97): This receptor is highly expressed in proliferating cells and is implicated in cholesterol homeostasis and the regulation of cell growth signaling pathways.[5]

Agonistic binding of ligands to the sigma-2 receptor has been shown to induce apoptosis in tumor cells through various signaling pathways.[5]

Quantitative Data

The binding affinity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and related compounds to sigma receptors has been characterized in several cancer cell lines.

CompoundCell LineReceptor Subtype(s)Kᵢ (nM)Kₔ (nM)Bₘₐₓ (fmol/mg protein)Reference
[¹²⁵I]BPMCF-7 (Breast Cancer)Sigma-1 & Sigma-24.6 (vs Haloperidol), 56 (vs DTG)264000[1][2]
[³H]DTGMCF-7 (Breast Cancer)Sigma-1 & Sigma-2-24.52071[1][2]
This compoundT47D (Breast Cancer)Sigma5.19 ± 2.3--[6]
2-IBPLnCAP (Prostate Cancer)Sigma-1 & Sigma-21.6--[7]
This compoundLnCAP (Prostate Cancer)Sigma4.09--[7]

Experimental Protocols

In Vitro Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of the compound for sigma receptors.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Cell membrane preparation

  • Radiolabeled ligand (e.g., [¹²⁵I]BP)

  • Non-radiolabeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (cold ligand)

  • Competing ligands (e.g., haloperidol, DTG)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare cell membranes from the cancer cell line.

  • In a series of tubes, add a fixed concentration of the radiolabeled ligand.

  • Add increasing concentrations of the non-radiolabeled test compound (or competing ligands).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀, which can then be used to calculate the Kᵢ.

Binding_Assay_Workflow cluster_assay In Vitro Competition Binding Assay A Prepare Cell Membranes B Incubate Membranes with Radioligand and varying concentrations of Cold Ligand A->B C Separate Bound and Free Ligand via Filtration B->C D Measure Radioactivity of Bound Ligand C->D E Data Analysis (IC₅₀ and Kᵢ) D->E

Workflow for an in vitro competition binding assay.
In Vivo Biodistribution Study

This study evaluates the uptake and clearance of the radiolabeled compound in a living organism, typically in tumor-bearing animal models.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with DU-145 prostate tumor xenografts)

  • Radiolabeled [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

  • Saline solution for injection

  • Anesthetic

  • Gamma counter

Protocol:

  • Inject a known quantity of the radiolabeled compound intravenously into the tumor-bearing animals.

  • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of animals.

  • Dissect key organs and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • For specificity studies, a cohort of animals can be co-injected with a blocking agent (e.g., haloperidol) to demonstrate receptor-specific uptake.

Signaling Pathways in Cancer

The binding of ligands to sigma receptors can trigger downstream signaling events that influence cell fate. While the primary application of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been in imaging, its agonistic properties at sigma-2 receptors suggest a potential role in inducing cell death.

Sigma-2 receptor agonists have been shown to induce apoptosis through a novel, caspase-independent pathway. This pathway is distinct from the classical apoptotic cascades initiated by many standard chemotherapeutic agents. The activation of sigma-2 receptors can lead to mitochondrial dysfunction and the release of apoptosis-inducing factor (AIF). Furthermore, sigma-2 receptor ligands can induce autophagy, potentially through the inhibition of the mTOR signaling pathway.

Signaling_Pathway cluster_pathway Generalized Sigma-2 Receptor Signaling in Cancer Ligand N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (Sigma-2 Agonist) Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Mito Mitochondrial Dysfunction Sigma2R->Mito mTOR mTOR Pathway Inhibition Sigma2R->mTOR AIF AIF Release Mito->AIF Apoptosis Caspase-Independent Apoptosis AIF->Apoptosis Autophagy Autophagy mTOR->Autophagy

A generalized diagram of potential sigma-2 receptor-mediated signaling in cancer cells.

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a valuable tool for cancer research, primarily due to its high affinity for sigma receptors, which are overexpressed in many tumor types. Its radiolabeled form serves as a potent imaging agent for visualizing sigma receptor-positive tumors. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their studies. Further investigation into the downstream signaling effects of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide may unveil its potential as a therapeutic agent, adding another dimension to its utility in the fight against cancer.

References

The Role of Sigma Receptors in Breast Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the role of sigma receptors in breast cancer, with a specific focus on the MCF-7 cell line. It is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology. This document details the expression, function, and therapeutic potential of sigma-1 (σ1R) and sigma-2 (σ2R) receptors, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Sigma Receptors

Initially misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins.[1][2] They are broadly classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which are genetically distinct and possess different pharmacological profiles.[3]

  • Sigma-1 Receptor (σ1R): The σ1R is a 223-amino acid, 25-kDa transmembrane protein primarily located at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated ER membrane (MAM).[2][4][5] It functions as a molecular chaperone, regulating a variety of cellular processes including calcium signaling, ion channel activity, protein folding, and cell survival.[2][6]

  • Sigma-2 Receptor (σ2R): For many years, the molecular identity of the σ2R was unknown. It has now been identified as the 21.5-kDa transmembrane protein 97 (TMEM97).[3][7] The σ2R/TMEM97 is highly expressed in proliferating cells and various tumor types, making it a significant biomarker for the proliferative status of cancers.[7][8][9] It plays a crucial role in regulating cholesterol homeostasis and cell proliferation.[7]

Both receptor subtypes are overexpressed in numerous human cancer tissues and cell lines, including breast cancer, and are being actively investigated as targets for diagnostic imaging and therapeutic intervention.[3][8][9]

Expression and Function of Sigma Receptors in MCF-7 Breast Cancer Cells

The MCF-7 cell line is an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line that is widely used in breast cancer research. The expression and function of sigma receptors in these cells are complex and subtype-dependent.

Sigma-1 Receptor (σ1R) in MCF-7 Cells

MCF-7 cells express low to barely detectable endogenous levels of the σ1R protein.[5][10] However, studies involving the overexpression of σ1R in these cells have been instrumental in elucidating its role in breast cancer progression.

Role in Proliferation: Overexpression of σ1R in MCF-7 cells leads to a significant enhancement of cell proliferation, even in the absence of an activating ligand, suggesting that σ1R can act as an oncoprotein.[4] This pro-proliferative effect is mediated, at least in part, through the activation of the classic protein kinase C (PKC) signaling pathway, which in turn can activate extracellular signal-regulated kinase (ERK).[4]

Role in Calcium Signaling: The σ1R is a key modulator of intracellular calcium (Ca²⁺) signaling.[2][6] Located at the MAM, it forms a complex with the IP3 receptor (IP3R), a channel that releases Ca²⁺ from the ER.[10] Agonist stimulation of σ1R enhances Ca²⁺ release from the ER into the mitochondria.[5][10] Overexpression of σ1R in MCF-7 cells sensitizes them to Ca²⁺ signaling, which can prime the cells for enhanced proliferation and potentially a more aggressive phenotype.[10]

Sigma-2 Receptor (σ2R / TMEM97) in MCF-7 Cells

The σ2R/TMEM97 is highly expressed in ER-positive breast tumors and its expression is strongly correlated with that of the estrogen receptor.[7]

Role in Proliferation and Estrogen Receptor Signaling: The σ2R/TMEM97 plays a significant role in promoting the growth of ER-positive breast cancer cells like MCF-7.[7] It enhances the transcriptional activity of ERα and increases the expression of estrogen-responsive genes.[7] This regulation appears to be linked to the mTOR/S6K1 signaling pathway. Increased σ2R/TMEM97 expression can also confer resistance to tamoxifen, a common endocrine therapy.[7][11] Conversely, activation of the σ2R/TMEM97 with agonist ligands can lead to reduced tumor cell proliferation and colony formation in MCF-7 cells.[3]

Role in Apoptosis: Sigma-2 receptor agonists are known to induce apoptosis in various breast cancer cell lines, including MCF-7.[12] Ligands such as Siramesine and CB-184 can trigger cell death through pathways involving oxidative stress, lysosomal membrane permeabilization, and caspase activation.[12] The apoptotic effect can be linked to an increase in cellular ceramide levels.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on sigma receptors in breast cancer cell lines.

Table 1: Effects of Sigma Receptor Ligands on MCF-7 Cell Viability and Proliferation

LigandReceptor TargetEffectConcentration / IC50Citation
Haloperidolσ1R / σ2RGrowth Inhibition>100 µM[2]
PB28σ2R Agonist / σ1R AntagonistReduced viable cells, reduced colony formation1-20 µM (dose-dependent)[3]
Siramesineσ2R LigandInduces apoptosisDose-dependent[12]
CB-184σ2R AgonistInduces apoptosis, increases ceramide levelsDose-dependent[12]
Rimcazoleσ1R LigandTriggers caspase-dependent apoptosisNot specified[12]
A011σ2R LigandInduces apoptosisNot specified[9]

Table 2: Sigma Receptor Density in Proliferating vs. Quiescent Cells

Cell Line / ConditionReceptorBmax (fmol/mg protein)Fold Increase (Proliferating vs. Quiescent)Citation
Mouse Mammary Adenocarcinoma (Line 66) / G1 Phaseσ2R1220-[13]
Mouse Mammary Adenocarcinoma (Line 66) / S Phaseσ2R31802.6x[13]
Mouse Mammary Adenocarcinoma (Line 66) / G1 Phaseσ1R391-[13]
Mouse Mammary Adenocarcinoma (Line 66) / S Phaseσ1R5441.4x[13]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving sigma receptors in MCF-7 cells.

sigma1_signaling Sigma-1 Receptor Pro-Proliferative Signaling in MCF-7 Cells cluster_cyto Cytoplasm S1R σ1R (Overexpressed) IP3R IP3R S1R->IP3R Modulates PKC PKCα S1R->PKC Activates Ca_ER Ca²⁺ (ER Store) Ca_Cyto Ca²⁺ Ca_ER->Ca_Cyto Release ERK ERK PKC->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes Ca_Cyto->PKC Activates

Caption: Sigma-1 Receptor Pro-Proliferative Signaling in MCF-7 Cells.

sigma2_signaling Sigma-2 Receptor / TMEM97 Signaling in MCF-7 Cells cluster_cyto Cytoplasm cluster_nucleus Nucleus S2R σ2R / TMEM97 mTOR mTOR/S6K1 Pathway S2R->mTOR Stimulates Apoptosis Apoptosis S2R->Apoptosis Induces ERa ERα mTOR->ERa Phosphorylates ERa_p Phosphorylated ERα ERE Estrogen Response Elements (ERE) ERa_p->ERE Binds to GeneTx Gene Transcription (Proliferation) ERE->GeneTx Initiates S2R_agonist σ2R Agonist (e.g., PB28) S2R_agonist->S2R

Caption: Sigma-2 Receptor / TMEM97 Signaling in MCF-7 Cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Radioligand Binding Assay for Sigma Receptors

This protocol is used to determine the density (Bmax) and binding affinity (Kd or Ki) of ligands for sigma receptors.

Objective: To quantify σ1R and σ2R binding sites in cell membrane preparations.

Materials:

  • Cell membrane homogenates from MCF-7 cells.

  • Radioligands:

    • For σ1R: [³H]-(+)-pentazocine.[14]

    • For σ2R: [³H]-DTG (1,3-di-o-tolyl-guanidine).[1]

  • Masking agent (for σ2R assay): Unlabeled (+)-pentazocine to block σ1R sites.[13]

  • Non-specific binding agent: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration manifold and vacuum pump.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest MCF-7 cells, homogenize in ice-cold buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate or tubes):

    • Total Binding: Add membrane homogenate (50-100 µg protein), varying concentrations of the radioligand, and assay buffer to a final volume of 200 µL.

    • Non-Specific Binding: Same as total binding, but with the addition of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to saturate the receptors.

    • For σ2R Assay: Add a concentration of unlabeled (+)-pentazocine (e.g., 100 nM) to all wells to mask the σ1R sites.[13] Note: The use of masking agents can be problematic and may lead to overestimation of σ2R numbers; using a cell line devoid of σ1R is recommended where possible.[15][16]

  • Incubation: Incubate the reactions at room temperature or 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Use saturation binding data to determine Bmax (maximum receptor density) and Kd (dissociation constant) via Scatchard analysis or non-linear regression.

    • Use competitive binding data to determine the Ki (inhibition constant) for unlabeled ligands.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with sigma receptor ligands.[17][18]

Objective: To measure the effect of sigma receptor ligands on the viability of MCF-7 cells.

Materials:

  • MCF-7 cells.

  • 96-well tissue culture plates.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[18]

  • Solubilization solution (e.g., DMSO, acidified isopropanol).[17]

  • Test compounds (sigma receptor ligands).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[17] A reference wavelength of 630-690 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the curve.[17]

mtt_workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed MCF-7 cells in 96-well plate attach 2. Incubate 24h (Cell Attachment) seed->attach treat 3. Add sigma ligand (serial dilutions) attach->treat incubate_treat 4. Incubate 24-72h treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add DMSO to dissolve crystals incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & IC50 Value read->analyze

Caption: Experimental Workflow for MTT Assay.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins (e.g., σ1R, σ2R/TMEM97, PKC, p-ERK) in cell lysates.

Objective: To determine the protein expression levels of sigma receptors and downstream signaling molecules in MCF-7 cells.

Materials:

  • MCF-7 cell lysates.

  • RIPA buffer with protease and phosphatase inhibitors.[5]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific to σ1R, TMEM97, PKC, ERK, p-ERK, β-actin, etc.).

  • Secondary antibodies (HRP-conjugated).

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Protein Extraction: Lyse treated or untreated MCF-7 cells with ice-cold RIPA buffer.[5] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare expression levels across different samples.

Conclusion

Sigma receptors, particularly the σ1R and σ2R/TMEM97, are integral players in the pathobiology of breast cancer, including the MCF-7 cell line. The σ1R promotes proliferation and modulates calcium signaling, while the σ2R/TMEM97 is closely linked to estrogen receptor signaling, proliferation, and tamoxifen resistance. Their overexpression in tumor cells and their druggable nature make them highly attractive targets for the development of novel diagnostic and therapeutic agents. A thorough understanding of their complex signaling pathways and the use of robust experimental protocols are essential for advancing research in this promising area of oncology.

References

Methodological & Application

Application Note: Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a key intermediate in the development of various chemical probes and potential therapeutic agents. The synthesis is based on a standard amide coupling reaction between 4-iodobenzoic acid and 1-benzyl-4-aminopiperidine. This application note includes a step-by-step experimental procedure, characterization data, and a graphical representation of the synthesis workflow.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted piperidine moiety and an iodinated benzamide group, makes it a versatile precursor for the synthesis of sigma receptor ligands and other targeted molecules. The presence of the iodine atom allows for further functionalization, including radiolabeling for use in imaging studies. This protocol outlines a reliable method for the preparation of this compound in a laboratory setting.

Chemical Reaction

Chemical Reaction Scheme

Caption: General reaction scheme for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Experimental Protocol

This protocol describes the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide from 4-iodobenzoic acid and 1-benzyl-4-aminopiperidine using a carbodiimide-mediated coupling reaction.

Materials:

  • 4-Iodobenzoic acid

  • 1-Benzyl-4-aminopiperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzoic acid (1.0 eq), 1-benzyl-4-aminopiperidine (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the reactants in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield N-(N-benzylpiperidin-4-yl)-4-iodobenzamide as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point and yield.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

ParameterValue
Yield 75-85%
Melting Point 168-172 °C
Appearance White to off-white solid
¹H NMR (CDCl₃) See representative spectrum details below
¹³C NMR (CDCl₃) See representative spectrum details below
Mass Spec (ESI+) m/z = 421.08 [M+H]⁺

Representative NMR Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 7.35-7.20 (m, 5H), 6.05 (d, J = 7.6 Hz, 1H), 4.05-3.95 (m, 1H), 3.50 (s, 2H), 2.90-2.80 (m, 2H), 2.15-2.05 (m, 2H), 1.95-1.85 (m, 2H), 1.65-1.50 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.8, 138.2, 137.8, 134.5, 129.2, 128.6, 128.4, 127.3, 93.9, 63.1, 52.5, 48.1, 32.8.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification cluster_final Final Product Reactants Combine Reactants: 4-Iodobenzoic acid 1-Benzyl-4-aminopiperidine HOBt Solvent Add Solvents: Anhydrous DMF and DCM Reactants->Solvent Base Add Base: DIPEA Solvent->Base Cooling Cool to 0 °C Base->Cooling EDC_add Add EDC Cooling->EDC_add Stirring Stir Overnight at RT EDC_add->Stirring Extraction Aqueous Work-up: NaHCO₃ and Brine Wash Stirring->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product N-(N-benzylpiperidin-4-yl) -4-iodobenzamide Purification->Product

Caption: Workflow diagram for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • EDC is a skin and eye irritant. Avoid inhalation and direct contact.

  • DCM is a volatile and potentially carcinogenic solvent. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described in this application note provides a straightforward and reproducible method for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. This compound is a valuable intermediate for the development of novel chemical entities in the fields of medicinal chemistry and molecular imaging. The provided data and workflow diagrams serve as a comprehensive guide for researchers undertaking this synthesis.

Application Notes and Protocols for the Radioiodination of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide with Iodine-125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a high-affinity radioligand for sigma receptors, which are potential targets for cancer imaging. The protocol is based on established methodologies utilizing an oxidative iododestannylation reaction.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) is a compound that, when radiolabeled with Iodine-125 ([¹²⁵I]), serves as a valuable tool for the in vitro and in vivo study of sigma receptors. [¹²⁵I]this compound has demonstrated high-affinity binding to both sigma-1 and sigma-2 receptor subtypes, which are overexpressed in various tumor cell lines, including breast and prostate cancer.[1][2] This makes it a promising radiopharmaceutical for the potential imaging of these cancers.[1][3] The synthesis of high specific activity [¹²⁵I]this compound is typically achieved through an iododestannylation reaction from a tributylstannyl precursor.[1][3]

Experimental Protocols

Synthesis of the Tributylstannyl Precursor

To achieve high radiochemical yields and specific activity, the synthesis of a tri-butylstannyl precursor, (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide, is necessary.[1][3] This is a standard prerequisite for the radioiodination step.

Radioiodination Procedure

The radioiodination of the stannylated precursor is accomplished via an oxidative reaction.[1][2]

Materials:

  • (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide precursor

  • Sodium Iodide [¹²⁵I]

  • Chloramine-T or Hydrogen Peroxide (as oxidizing agent)[1][3]

  • Sodium metabisulfite (to terminate the reaction)

  • Phosphate buffer (pH 7.4)

  • Solvents for extraction and purification (e.g., ethyl acetate, chloroform, methanol)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Protocol:

  • To a solution of the (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide precursor in a suitable solvent, add Sodium Iodide [¹²⁵I].

  • Initiate the reaction by adding an oxidizing agent such as Chloramine-T or hydrogen peroxide.[1][3]

  • Allow the reaction to proceed at room temperature for a short duration (typically 5-15 minutes).

  • Quench the reaction by adding a reducing agent like sodium metabisulfite.

  • Extract the crude product using an appropriate organic solvent.

  • Purify the [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide using HPLC.

  • Confirm the radiochemical purity of the final product using radio-TLC or HPLC.

Data Presentation

The following tables summarize the quantitative data obtained from studies utilizing [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and its 2-iodo isomer.

Parameter4-[¹²⁵I]BP[1][3]2-[¹²⁵I]BP[2]
Precursor (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide(N-benzylpiperidin-4-yl)-2-tri-butylstannyl benzamide
Oxidizing Agent Chloramine-T or Hydrogen PeroxideChloramine-T
Radiochemical Yield 71-86%76-93%
Specific Activity High (not specified in abstracts)1700-1900 Ci/mmol
Application Imaging sigma receptors in breast cancerImaging sigma receptors in prostate cancer

Table 1: Radiosynthesis Parameters

LigandCell LineKᵢ (nM)Kₔ (nM)Bₘₐₓ (fmol/mg protein)
4-[¹²⁵I]BP vs HaloperidolMCF-74.6[1][3]--
4-[¹²⁵I]BP vs DTGMCF-756[1][3]--
4-[¹²⁵I]BPMCF-7-26[1][3]4000[1][3]
[³H]DTGMCF-7-24.5[1][3]2071[1][3]
2-[¹²⁵I]BP vs this compoundLnCAP4.09[2]--
2-[¹²⁵I]BP vs HaloperidolLnCAP6.34[2]--
2-[¹²⁵I]BP vs 2-IBPLnCAP1.6[2]--

Table 2: In Vitro Binding Affinity Data

Visualizations

Experimental Workflow for Radioiodination

Radioiodination_Workflow cluster_prep Precursor Synthesis cluster_reaction Radioiodination Reaction cluster_purification Purification and Analysis cluster_product Final Product Precursor Stannylated Precursor ((N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide) Reaction Add Na[¹²⁵I] and Oxidizing Agent (Chloramine-T or H₂O₂) Precursor->Reaction Initiate Labeling Quench Quench Reaction (Sodium Metabisulfite) Reaction->Quench Stop Reaction Extraction Solvent Extraction Quench->Extraction HPLC HPLC Purification Extraction->HPLC QC Quality Control (Radio-TLC/HPLC) HPLC->QC FinalProduct [¹²⁵I]-N-(N-benzylpiperidin-4-yl) -4-iodobenzamide QC->FinalProduct Verified Product

Caption: Workflow for the radioiodination of the stannylated precursor.

References

Application Notes and Protocols for In Vitro Radioligand Binding Assays Using [125I]4-IBP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of [125I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([125I]4-IBP) in in vitro radioligand binding assays. This radioligand is a valuable tool for characterizing sigma-1 (σ1) and sigma-2 (σ2) receptors.

Introduction

[125I]this compound is a high-affinity radioligand for both σ1 and σ2 receptor subtypes. Due to its favorable binding properties, it is widely used in pharmacological studies to determine the affinity of novel compounds for these receptors and to quantify receptor density in various tissues and cell lines. The sigma receptors are implicated in a range of physiological and pathological processes, making them attractive targets for drug development in areas such as neurodegenerative diseases, psychiatric disorders, and oncology.

Data Presentation

The following tables summarize the binding affinity of [125I]this compound and the inhibitory constants (Ki) of various standard sigma receptor ligands.

Table 1: Binding Affinity of [125I]this compound for Sigma Receptors

RadioligandCell Line/TissueReceptor Subtype(s)Kd (nM)Bmax (fmol/mg protein)
[125I]this compoundMCF-7 human breast cancer cellsσ1 and σ2264000

Table 2: Inhibitory Constants (Ki) of Standard Sigma Receptor Ligands

CompoundReceptor SubtypeKi (nM)
Haloperidolσ12.2 - 4.6
σ2~8.9x lower affinity than σ1
1,3-Di-o-tolylguanidine (DTG)σ135.5 - 69
σ221 - 39.9
(+)-Pentazocineσ1High affinity
σ2Low affinity
BD1047σ10.93
σ247
NE-100σ1High affinity
σ2Moderate affinity
AC927σ130
σ2138
Siramesineσ1High affinity
σ2Subnanomolar affinity

Experimental Protocols

Detailed methodologies for saturation and competition binding assays are provided below.

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax

This experiment determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [125I]this compound.

1. Materials and Reagents:

  • Membrane Preparation: Homogenates of the tissue or cells of interest expressing sigma receptors.

  • Radioligand: [125I]this compound.

  • Non-specific Binding Ligand: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

  • Scintillation Counter.

2. Procedure:

  • Prepare serial dilutions of [125I]this compound in assay buffer (e.g., 0.1 - 50 nM).

  • For total binding, add 50 µL of each [125I]this compound dilution, 50 µL of assay buffer, and 100 µL of membrane homogenate (containing 100-300 µg of protein) to assay tubes.

  • For non-specific binding, add 50 µL of each [125I]this compound dilution, 50 µL of 10 µM Haloperidol, and 100 µL of membrane homogenate to a separate set of tubes.

  • Incubate all tubes at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the specific binding data using non-linear regression to determine Kd and Bmax.

Protocol 2: Competition Binding Assay to Determine Ki

This experiment determines the affinity (Ki) of a test compound by measuring its ability to displace [125I]this compound.

1. Materials and Reagents:

  • Same as Protocol 1, plus the test compound(s).

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Set up assay tubes containing:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound dilution.

    • 50 µL of [125I]this compound at a concentration close to its Kd (e.g., 2-3 nM).

    • 100 µL of membrane homogenate (100-300 µg of protein).

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction and measure radioactivity as described in Protocol 1.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of [125I]this compound used and Kd is the dissociation constant of [125I]this compound determined from the saturation assay.

Mandatory Visualizations

Signaling Pathways

sigma1_signaling cluster_ER Endoplasmic Reticulum (MAM) cluster_PlasmaMembrane Plasma Membrane cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Sigma-1_Receptor Sigma-1_Receptor BiP BiP Sigma-1_Receptor->BiP Inactive State IP3R IP3 Receptor Sigma-1_Receptor->IP3R Modulation Ion_Channels Ion Channels (K+, Na+, Ca2+) Sigma-1_Receptor->Ion_Channels Translocation & Modulation GPCRs GPCRs/NMDAR Sigma-1_Receptor->GPCRs Modulation Mitochondrial_Function Ca2+ influx ATP Production IP3R->Mitochondrial_Function Ca2+ Signaling Cellular_Response Cellular Response (Survival, Proliferation) Ion_Channels->Cellular_Response GPCRs->Cellular_Response Mitochondrial_Function->Cellular_Response Gene_Transcription Gene Transcription (Neurite outgrowth, Synaptic plasticity) Ligand/Stress Ligand/Stress Ligand/Stress->Sigma-1_Receptor Activation Cellular_Response->Gene_Transcription

Caption: Sigma-1 Receptor Signaling Pathway.

sigma2_signaling cluster_ER_Lysosome Endoplasmic Reticulum / Lysosome cluster_PlasmaMembrane Plasma Membrane Sigma-2_Receptor Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma-2_Receptor->PGRMC1 Forms Complex NPC1 NPC1 Sigma-2_Receptor->NPC1 Interaction EGFR EGFR Sigma-2_Receptor->EGFR Modulation Cholesterol_Homeostasis Cholesterol_Homeostasis PGRMC1->Cholesterol_Homeostasis Regulation NPC1->Cholesterol_Homeostasis Regulation Downstream_Signaling Downstream_Signaling EGFR->Downstream_Signaling PI3K/Akt MAPK/ERK LDLR LDLR LDLR->Cholesterol_Homeostasis LDL Uptake Ligand Ligand Ligand->Sigma-2_Receptor Binding Cellular_Response Cellular Response (Proliferation, Survival, Migration) Downstream_Signaling->Cellular_Response Cholesterol_Homeostasis->Cellular_Response

Caption: Sigma-2 Receptor (TMEM97) Signaling Pathway.

Experimental Workflows

saturation_binding_workflow Start Start Prepare_Radioligand_Dilutions Prepare Serial Dilutions of [125I]this compound Start->Prepare_Radioligand_Dilutions Setup_Assay_Tubes Set Up Assay Tubes (Total & Non-specific Binding) Prepare_Radioligand_Dilutions->Setup_Assay_Tubes Incubation Incubate at 25°C for 60 minutes Setup_Assay_Tubes->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters 3x with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity (Gamma Counter) Washing->Counting Data_Analysis Calculate Specific Binding & Analyze (Kd, Bmax) Counting->Data_Analysis End End Data_Analysis->End

Caption: Saturation Binding Assay Workflow.

competition_binding_workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Compound_Dilutions Setup_Assay_Tubes Set Up Assay Tubes with [125I]this compound & Test Compound Prepare_Compound_Dilutions->Setup_Assay_Tubes Incubation Incubate at 25°C for 60 minutes Setup_Assay_Tubes->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters 3x with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity (Gamma Counter) Washing->Counting Data_Analysis Calculate IC50 & Convert to Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Competition Binding Assay Workflow.

Application Notes and Protocols for N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in Tumor PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide as a potential positron emission tomography (PET) imaging agent for tumors that overexpress sigma receptors. The information compiled includes detailed protocols for the synthesis of the precursor, its radiolabeling, and in vitro and in vivo evaluation, based on studies of its radioiodinated analogs.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a high-affinity ligand for both sigma-1 and sigma-2 receptors.[1][2][3] The sigma-2 receptor, in particular, is overexpressed in a variety of tumor cells, including breast and prostate cancer, making it a promising target for diagnostic imaging and targeted radiotherapy.[2][4] The radioiodinated versions of this molecule can be used to non-invasively visualize and quantify the expression of these receptors in tumors. While most of the existing literature focuses on the Iodine-125 labeled analog for single-photon emission computed tomography (SPECT), this document outlines the necessary protocols for its adaptation as a PET agent using Iodine-124.

Precursor Synthesis: (N-benzylpiperidin-4-yl)-4-(tributylstannyl)benzamide

The synthesis of the tributylstannyl precursor is a critical step for subsequent radioiodination.[2][3]

Experimental Workflow for Precursor Synthesis

cluster_synthesis Precursor Synthesis Workflow start Starting Materials: 4-aminobenzamide and 1-benzyl-4-piperidone reductive_amination Reductive Amination start->reductive_amination 1. NaBH(OAc)3 intermediate1 N-(N-benzylpiperidin-4-yl)-4-aminobenzamide reductive_amination->intermediate1 diazotization Diazotization intermediate1->diazotization 2. NaNO2, HCl intermediate2 Diazonium Salt diazotization->intermediate2 sandmeyer Sandmeyer Reaction (with KI) intermediate2->sandmeyer 3. KI intermediate3 N-(N-benzylpiperidin-4-yl)-4-iodobenzamide sandmeyer->intermediate3 stannylation Stannylation with hexabutylditin intermediate3->stannylation 4. (Bu3Sn)2, Pd(PPh3)4 final_product (N-benzylpiperidin-4-yl)-4-(tributylstannyl)benzamide stannylation->final_product

Caption: Workflow for the synthesis of the tributylstannyl precursor.

Protocol for Precursor Synthesis

Materials:

  • 4-aminobenzamide

  • 1-benzyl-4-piperidone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Hexabutylditin ((Bu₃Sn)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reductive Amination: Dissolve 4-aminobenzamide and 1-benzyl-4-piperidone in DCM. Add NaBH(OAc)₃ portion-wise and stir the reaction mixture at room temperature overnight. Quench the reaction with water and extract the product with DCM. Purify the crude product by column chromatography to obtain N-(N-benzylpiperidin-4-yl)-4-aminobenzamide.

  • Diazotization: Dissolve the product from step 1 in a mixture of HCl and water at 0°C. Add a solution of NaNO₂ in water dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction: Add a solution of KI in water to the diazonium salt solution and allow the reaction to warm to room temperature. Stir for several hours. Extract the product with an organic solvent and purify to yield N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

  • Stannylation: To a solution of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in an appropriate solvent (e.g., toluene or DMF), add hexabutylditin and a catalytic amount of Pd(PPh₃)₄. Heat the mixture under an inert atmosphere for several hours. After cooling, purify the product by column chromatography to obtain (N-benzylpiperidin-4-yl)-4-(tributylstannyl)benzamide.

Radiosynthesis of [¹²⁴I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

The radiosynthesis is achieved through an oxidative radioiododestannylation of the tributylstannyl precursor.[2][3]

Note: The following protocol is a representative procedure for radioiodination and would require optimization for Iodine-124.

Experimental Workflow for Radiosynthesis

cluster_radiolabeling Radiosynthesis Workflow precursor Tributylstannyl Precursor radioiodination Radioiodination with [¹²⁴I]NaI precursor->radioiodination 1. Oxidizing Agent (e.g., Chloramine-T) purification HPLC Purification radioiodination->purification 2. C18 column formulation Formulation in Saline purification->formulation 3. Sterile saline final_tracer [¹²⁴I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide formulation->final_tracer

Caption: Workflow for the radiosynthesis of the PET tracer.

Protocol for Radiosynthesis

Materials:

  • (N-benzylpiperidin-4-yl)-4-(tributylstannyl)benzamide

  • [¹²⁴I]Sodium iodide in 0.1 M NaOH

  • Chloramine-T or hydrogen peroxide

  • Ethanol

  • Phosphate buffer (pH 7.4)

  • HPLC system with a C18 column

  • Sterile saline for injection

Procedure:

  • To a reaction vial, add the tributylstannyl precursor dissolved in ethanol.

  • Add [¹²⁴I]NaI solution.

  • Initiate the reaction by adding an oxidizing agent (e.g., Chloramine-T or hydrogen peroxide) in phosphate buffer.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 10-20 minutes), which may require optimization.

  • Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).

  • Purify the radiolabeled product using reverse-phase HPLC.

  • Collect the fraction corresponding to the product and remove the solvent under a stream of nitrogen.

  • Reconstitute the final product in sterile saline for injection.

In Vitro Characterization

Competitive Binding Assay

This assay determines the affinity of the non-radiolabeled compound for sigma receptors.

Protocol for Competitive Binding Assay

Materials:

  • MCF-7 breast cancer cell membranes (or other cells expressing sigma receptors)

  • [³H]DTG (1,3-di-o-tolylguanidine) as the radioligand

  • N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (cold ligand)

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the cold N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]DTG, and varying concentrations of the cold ligand.

  • For determining non-specific binding, add a high concentration of haloperidol to separate wells.

  • Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes).

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ value.

Quantitative In Vitro Data (for [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide)

The following data was obtained from studies using the Iodine-125 labeled analog in MCF-7 breast cancer cells and serves as a reference.[2][3]

ParameterValueCell Line
Kᵢ (vs. Haloperidol) 4.6 nMMCF-7
Kᵢ (vs. DTG) 56 nMMCF-7
Kₔ 26 nMMCF-7
Bₘₐₓ 4000 fmol/mg proteinMCF-7

In Vivo Evaluation

Animal PET Imaging Protocol

This protocol outlines the general procedure for PET imaging of tumor-bearing mice.

Protocol for Animal PET Imaging

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID) bearing tumor xenografts (e.g., MCF-7 for breast cancer).

Materials:

  • [¹²⁴I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Administer a defined dose of the radiotracer (e.g., 3.7-7.4 MBq) via tail vein injection.

  • Allow for an uptake period (e.g., 1-4 hours). The animal can be kept under light anesthesia or allowed to recover in a warm environment during this period.

  • Anesthetize the animal again for the imaging session.

  • Position the animal on the scanner bed.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Perform a static or dynamic PET scan over a defined time frame.

  • Reconstruct the PET images and co-register them with the CT images.

  • Analyze the images to determine the tracer uptake in the tumor and other organs of interest.

Biodistribution Studies

These studies provide quantitative data on the uptake of the radiotracer in various tissues.

Protocol for Biodistribution Study

Procedure:

  • Inject a cohort of tumor-bearing mice with a known amount of the radiotracer.

  • At predefined time points (e.g., 1, 4, 24 hours post-injection), euthanize a subset of the animals.

  • Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative In Vivo Data (for [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide)

The following biodistribution data was obtained in rats at 1 hour post-injection of the Iodine-125 labeled analog.[2] A blocking study with haloperidol was performed to demonstrate specificity.

Organ%ID/g (Control)%ID/g (Blocked with Haloperidol)% Decrease
Brain 0.89 ± 0.120.40 ± 0.0555%
Kidney 4.20 ± 0.551.55 ± 0.2163%
Heart 1.50 ± 0.200.85 ± 0.1043%
Lung 3.80 ± 0.451.21 ± 0.1568%
Liver 5.10 ± 0.604.80 ± 0.506%
Spleen 2.50 ± 0.302.30 ± 0.258%

Sigma-2 Receptor Signaling in Cancer

Activation of the sigma-2 receptor by ligands like N-(N-benzylpiperidin-4-yl)-4-iodobenzamide can trigger signaling cascades that influence cell proliferation and survival.

Sigma-2 Receptor Signaling Pathway

cluster_signaling Sigma-2 Receptor Signaling in Cancer ligand N-(N-benzylpiperidin-4-yl)- 4-iodobenzamide sigma2 Sigma-2 Receptor (TMEM97) ligand->sigma2 ligand->sigma2 agonist binding leads to ligand->sigma2 agonist binding leads to egfr EGFR sigma2->egfr interacts with caspase3 Caspase-3 Activation sigma2->caspase3 agonist binding leads to ros ROS Production sigma2->ros agonist binding leads to pkc PKC egfr->pkc raf RAF pkc->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation promotes apoptosis Apoptosis caspase3->apoptosis ros->apoptosis

References

Application Notes and Protocols: 4-IBP for Prostate Cancer Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Disclaimer: The term "4-IBP" is not consistently defined in the scientific literature for a specific prostate cancer imaging agent. It may refer to a variety of compounds containing a 4-iodobenzoyl-piperazine or similar moiety. This document focuses on the application of sigma-2 (σ2) receptor-targeted imaging for prostate cancer, as evidence suggests "this compound" is likely a sigma receptor ligand. The sigma-2 receptor is a promising biomarker due to its overexpression in proliferating cancer cells, including prostate cancer. The data and protocols presented here are based on representative sigma-2 receptor radioligands and should be adapted for specific molecules.

Introduction to Sigma-2 Receptor-Targeted Imaging in Prostate Cancer

The sigma-2 (σ2) receptor is increasingly recognized as a valuable target for cancer diagnostics and therapeutics. Its expression is significantly elevated in a wide range of tumors, including prostate carcinoma, while being comparatively low in healthy tissues. This differential expression provides a high-contrast window for targeted imaging agents. Radiotracers that bind with high affinity and selectivity to the σ2 receptor can be utilized with Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify tumor proliferation.

Key Advantages of Targeting the Sigma-2 Receptor:

  • High Tumor-to-Background Ratio: Overexpression in malignant tissues leads to clear tumor delineation.

  • Marker of Proliferation: Sigma-2 receptor density correlates with the proliferative status of tumors, offering insights into tumor aggressiveness.

  • Broad Applicability: Expressed in various prostate cancer cell lines (e.g., PC-3, DU-145) and patient-derived tumors.

A representative class of compounds for this application includes those with a core structure that could be abbreviated as "this compound," such as N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, which has demonstrated high affinity for sigma receptors.

Quantitative Data Summary

The following tables summarize key quantitative data for representative sigma-2 receptor ligands used in cancer imaging studies. This data is essential for comparing the performance of different radiotracers and for planning preclinical and clinical imaging experiments.

Table 1: In Vitro Binding Affinities of Representative Sigma-2 Receptor Ligands

LigandTarget Receptor(s)Cell Line / TissueKᵢ (nM)Reference
4-[¹²⁵I]BPSigma-1 & Sigma-2MCF-7 (Breast Cancer)4.6 (vs. Haloperidol)[1]
2-[¹⁸F]FEBZMSigma-1 & Sigma-2Guinea Pig Brain (σ1) / Rat Liver (σ2)6.3 (σ1), 10.2 (σ2)[2]
[³H]DTGSigma-1 & Sigma-2Rat Liver9.45 (σ2)[3]
[¹²⁵I]RHM-4Sigma-2 selectiveRat Liver0.2 (σ2)[3][4]

Table 2: Preclinical In Vivo Tumor Uptake of Representative Sigma-2 Receptor Radiotracers

RadiotracerCancer ModelTumor Uptake (%ID/g at peak)Peak Time (post-injection)Tumor-to-Muscle RatioReference
2-[¹⁸F]FEBZMPC-3 Prostate Cancer Xenograft4.090 min>10[2]
[⁷⁶Br]-Compound 1EMT-6 Breast Cancer Allograft~3.52 h~15
[¹⁸F]ISO-1EMT-6 Breast Cancer Xenograft~3.01 h~8[5]

(Note: Data for different ligands and cancer models are presented to illustrate the typical performance of sigma-2 receptor radiotracers.)

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing sigma-2 receptor-targeted imaging.

sigma2_signaling Sigma-2 Receptor Internalization Pathway cluster_cell Tumor Cell radioligand Radiolabeled Sigma-2 Ligand (e.g., this compound) sigma2 Sigma-2 Receptor (TMEM97) radioligand->sigma2 Binding internalization Endocytosis sigma2->internalization Receptor-Mediated cell_membrane Cell Membrane endosome Endosome internalization->endosome Internalization signal PET/SPECT Signal endosome->signal Signal Emission

Figure 1. Simplified diagram of radiolabeled sigma-2 ligand uptake.

experimental_workflow Preclinical Imaging Workflow synthesis Radioligand Synthesis & Purification qc Quality Control (Radiochemical Purity, Specific Activity) synthesis->qc injection Intravenous Injection qc->injection animal_model Prostate Cancer Xenograft Model animal_model->injection imaging PET/SPECT Imaging injection->imaging biodistribution Biodistribution Studies injection->biodistribution analysis Data Analysis (Tumor Uptake, Ratios) imaging->analysis biodistribution->analysis

Figure 2. Workflow for preclinical evaluation of a new radiotracer.

Experimental Protocols

Detailed methodologies are provided for key experiments in the evaluation of a novel sigma-2 receptor radioligand for prostate cancer imaging.

Protocol for In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the sigma-2 receptor.

Materials:

  • Rat liver membrane homogenates (source of sigma-2 receptors)

  • [³H]DTG (1,3-di-o-tolylguanidine) as the radioligand

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • Test compound (e.g., this compound analog) at various concentrations

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In test tubes, combine rat liver membrane homogenate (~150 µg protein), 5 nM [³H]DTG, and 100 nM (+)-pentazocine in Tris-HCl buffer.

  • Add varying concentrations of the test compound to the tubes.

  • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration (e.g., 10 µM) of a known sigma ligand like haloperidol.

  • Incubate the mixture at room temperature for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol for In Vivo PET/SPECT Imaging in a Prostate Cancer Xenograft Model

Objective: To visualize tumor uptake and assess the in vivo performance of a novel radiolabeled sigma-2 ligand.

Materials:

  • Male athymic nude mice (4-6 weeks old)

  • Prostate cancer cells (e.g., PC-3)

  • Matrigel

  • Radiolabeled sigma-2 ligand (e.g., ¹⁸F-labeled analog of this compound)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET or SPECT scanner

  • CT scanner for anatomical co-registration

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of PC-3 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a suitable size for imaging (e.g., 100-300 mm³).

  • Radiotracer Administration: Anesthetize the tumor-bearing mouse and inject the radiolabeled sigma-2 ligand (e.g., 3.7-7.4 MBq) intravenously via the tail vein.

  • Imaging: At desired time points post-injection (e.g., 30, 60, 90, 120 minutes), acquire dynamic or static PET/SPECT images. A CT scan should be performed for anatomical reference.

  • Image Analysis: Reconstruct the images and draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, brain) on the co-registered PET/CT or SPECT/CT images.

  • Quantification: Calculate the tracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV). Calculate tumor-to-background ratios (e.g., tumor-to-muscle).

Protocol for Ex Vivo Biodistribution Study

Objective: To quantitatively determine the distribution of the radiotracer in various organs and tissues.

Materials:

  • Tumor-bearing mice from the imaging study

  • Gamma counter

  • Dissection tools

  • Analytical balance

Procedure:

  • Following the final imaging session, euthanize the mice.

  • Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Calculate the radiotracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

Sigma-2 receptor-targeted imaging agents, potentially including compounds with a 4-iodobenzoyl-piperazine structure, hold significant promise for the non-invasive assessment of prostate cancer. The high expression of the sigma-2 receptor in proliferating tumor cells provides a strong biological basis for this approach. The protocols outlined in this document provide a framework for the preclinical evaluation of novel radioligands targeting this receptor. Further research, including clinical translation of the most promising candidates, is warranted to fully establish the utility of this imaging modality in the management of prostate cancer patients.

References

Application Notes and Protocols for N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, hereafter referred to as 4-IBP, is a high-affinity ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1][2] While initially developed as a potential imaging agent for tumors expressing high levels of sigma receptors, its properties make it a valuable tool for neuroscience research.[1][2] Sigma receptors are implicated in a variety of central nervous system (CNS) functions and pathologies, including neurodegenerative diseases, psychiatric disorders, and pain. This document provides detailed application notes and protocols for the use of this compound in neuroscience research.

Data Presentation

Pharmacological Properties of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

The following table summarizes the binding affinities of this compound and its radiolabeled form for sigma receptors. It is important to note that the primary data available is from non-neuronal cell lines, but it provides a strong indication of its high affinity.

LigandReceptor SubtypePreparationAssay TypeKᵢ (nM)Kₐ (nM)Bₘₐₓ (fmol/mg protein)Reference
4-[¹²⁵I]BPSigma (total)MCF-7 breast cancer cellsCompetition vs. Haloperidol4.6[1]
4-[¹²⁵I]BPSigma (total)MCF-7 breast cancer cellsCompetition vs. DTG56[1]
4-[¹²⁵I]BPSigma (total)MCF-7 breast cancer cellsSaturation264000[1]
2-[¹²⁵I]BPSigma (total)LnCAP human prostate tumor cellsCompetition vs. This compound4.09[3]
2-[¹²⁵I]BPSigma (total)LnCAP human prostate tumor cellsCompetition vs. Haloperidol6.34[3]
2-[¹²⁵I]BPSigma (total)LnCAP human prostate tumor cellsCompetition vs. 2-IBP1.6[3]

Note: 4-[¹²⁵I]BP refers to the radiolabeled form of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. DTG is a non-selective sigma receptor ligand. 2-[¹²⁵I]BP is a positional isomer of 4-[¹²⁵I]BP.

Signaling Pathways

Sigma receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum (ER) membrane, and their activation modulates a range of downstream signaling pathways crucial for neuronal function and survival.

Sigma-1 Receptor Signaling Pathway

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_PlasmaMembrane Plasma Membrane S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R modulates VDAC VDAC S1R->VDAC IonChannels Ion Channels (K+, Ca2+, NMDA-R) S1R->IonChannels translocates to modulate GPCRs GPCRs S1R->GPCRs modulates Ca_release Ca2+ Release IP3R->Ca_release Neuronal_Plasticity Neuronal Plasticity IonChannels->Neuronal_Plasticity Cognition Cognition & Mood GPCRs->Cognition Ligand This compound (Agonist) Ligand->S1R Ca_release->Neuronal_Plasticity Neuroprotection Neuroprotection Neuronal_Plasticity->Neuroprotection

Sigma-2 Receptor (TMEM97) Signaling Pathway

Sigma2_Signaling cluster_ER Endoplasmic Reticulum cluster_Cholesterol Cholesterol Homeostasis cluster_downstream Downstream Effects S2R Sigma-2 Receptor (TMEM97) NPC1 NPC1 S2R->NPC1 regulates LDLR LDLR S2R->LDLR interacts with PGRMC1 PGRMC1 S2R->PGRMC1 interacts with Cell_Proliferation Cell Proliferation & Survival S2R->Cell_Proliferation Calcium_Signaling Calcium Signaling S2R->Calcium_Signaling Autophagy Autophagy S2R->Autophagy EGFR EGFR S2R->EGFR interacts with Ligand This compound Ligand->S2R PKC_RAF PKC/RAF Pathway EGFR->PKC_RAF PKC_RAF->Cell_Proliferation

Experimental Protocols

Protocol 1: Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (this compound)

This protocol describes the synthesis of the non-radiolabeled ("cold") this compound, which can be used as a standard for in vitro and in vivo studies. The synthesis involves the acylation of 4-amino-1-benzylpiperidine with 4-iodobenzoyl chloride.

Materials:

  • 4-amino-1-benzylpiperidine

  • 4-iodobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 4-amino-1-benzylpiperidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-iodobenzoyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radiosynthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP)

This protocol describes the radioiodination of a tributylstannyl precursor to produce high specific activity [¹²⁵I]BP suitable for receptor binding assays and in vivo imaging.[1][2]

Materials:

  • (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide (precursor)

  • Sodium [¹²⁵I]iodide

  • Chloramine-T or hydrogen peroxide

  • Hydrochloric acid (HCl)

  • Sodium metabisulfite

  • HPLC system for purification

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile/water with 0.1% TFA)

Procedure:

  • To a reaction vial containing the (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide precursor (5-10 µg) in ethanol, add sodium [¹²⁵I]iodide (1-5 mCi).

  • Initiate the radioiodination by adding Chloramine-T (20 µg in water) or hydrogen peroxide.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quench the reaction by adding sodium metabisulfite solution.

  • Acidify the reaction mixture with dilute HCl.

  • Purify the radiolabeled product using a C18 reverse-phase HPLC system.

  • Collect the fraction corresponding to [¹²⁵I]BP and evaporate the solvent.

  • Reconstitute the final product in sterile saline or an appropriate buffer for in vitro or in vivo use.

  • Determine the radiochemical purity and specific activity of the final product.

Protocol 3: In Vitro Receptor Autoradiography on Brain Slices

This protocol provides a method for visualizing the distribution of sigma receptors in brain tissue using [¹²⁵I]BP.

Materials:

  • Frozen rodent brain sections (10-20 µm thick), thaw-mounted on slides

  • [¹²⁵I]BP

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control: Haloperidol (10 µM) or unlabeled this compound (1 µM)

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation: Prepare cryosections of the brain region of interest and thaw-mount them onto gelatin-coated slides. Store slides at -80°C until use.

  • Pre-incubation: On the day of the experiment, bring the slides to room temperature. Pre-incubate the slides in incubation buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the slides with [¹²⁵I]BP (e.g., 50-100 pM) in fresh incubation buffer for 60-90 minutes at room temperature. For determining non-specific binding, incubate an adjacent set of slides in the same solution containing a high concentration of a competing ligand (e.g., 10 µM haloperidol).

  • Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform 2-3 washes of 5-10 minutes each.

  • Drying: Briefly rinse the slides in ice-cold deionized water and dry them under a stream of cool air.

  • Exposure: Expose the dried slides to a phosphor imaging screen or autoradiography film for an appropriate duration (typically 1-7 days, depending on the signal intensity).

  • Image Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in different brain regions using image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Experimental Workflow Diagram

Experimental_Workflow cluster_Synthesis Compound Preparation cluster_InVitro In Vitro Applications cluster_InVivo In Vivo Applications cluster_Analysis Data Analysis & Interpretation Synth_Cold Synthesis of This compound Synth_Hot Radiosynthesis of [¹²⁵I]BP Synth_Cold->Synth_Hot Precursor for Binding_Assay Receptor Binding Assays (Competition, Saturation) Synth_Hot->Binding_Assay Autoradiography In Vitro Autoradiography on Brain Slices Synth_Hot->Autoradiography Biodistribution Biodistribution Studies Synth_Hot->Biodistribution Quantification Quantification of Binding Parameters (Ki, Kd, Bmax) Binding_Assay->Quantification Image_Analysis Image Analysis of Receptor Distribution Autoradiography->Image_Analysis Imaging SPECT/PET Imaging Biodistribution->Imaging PK_Analysis Pharmacokinetic Modeling Imaging->PK_Analysis

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a versatile tool for investigating the role of sigma-1 and sigma-2 receptors in the central nervous system. Its high affinity makes it suitable for in vitro receptor binding and autoradiography studies. While its application for in vivo brain imaging may be limited by non-specific binding, it can still be a useful tracer for biodistribution studies and for validating the in vivo target engagement of novel sigma receptor ligands. The provided protocols and data serve as a starting point for researchers to incorporate this compound into their neuroscience research programs.

References

Application Notes and Protocols for Scatchard Analysis using [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, also known as 4-[¹²⁵I]BP, is a high-affinity radioligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes.[1][2] Its favorable binding characteristics make it a valuable tool for the characterization and quantification of sigma receptors in various tissues and cell lines, particularly in cancer research where sigma receptors are often overexpressed.[1][2] This document provides detailed protocols for performing Scatchard analysis using 4-[¹²⁵I]BP to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of sigma receptors.

Application: Characterization of Sigma Receptors in MCF-7 Breast Cancer Cells

This protocol is specifically tailored for the characterization of sigma receptors in the human breast adenocarcinoma cell line, MCF-7, which is known to express a high density of these receptors.[1][2]

Quantitative Data Summary

Scatchard analysis of 4-[¹²⁵I]BP binding to MCF-7 cell membranes reveals saturable binding with the following parameters:

RadioligandCell LineDissociation Constant (Kd)Maximum Binding Capacity (Bmax)
4-[¹²⁵I]BPMCF-726 nM4000 fmol/mg protein
[³H]DTGMCF-724.5 nM2071 fmol/mg protein

Note: Data for [³H]DTG, another sigma receptor ligand, is provided for comparison.[2][3]

Competition binding studies further characterize the binding site. The inhibition constants (Ki) for known sigma ligands in displacing 4-[¹²⁵I]BP in MCF-7 cells are:

Competing LigandKi
Haloperidol4.6 nM
DTG56 nM

Experimental Protocols

Preparation of MCF-7 Cell Membranes

This protocol outlines the preparation of a crude membrane fraction from cultured MCF-7 cells, which will be used in the binding assay.

Materials:

  • MCF-7 cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • High-speed refrigerated centrifuge

  • Dounce homogenizer or sonicator

  • Bradford assay reagents for protein quantification

Procedure:

  • Harvest confluent MCF-7 cells by scraping into ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh Homogenization Buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in Assay Buffer (see below) to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using the Bradford assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Radioligand Binding Assay Protocol

This protocol describes the saturation binding experiment to generate data for Scatchard analysis.

Materials:

  • [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP)

  • MCF-7 cell membrane preparation

  • Assay Buffer: Earle's Balanced Salt Solution (EBSS), pH 7.4[3]

  • Non-specific binding determination: Haloperidol (10 µM final concentration) or another suitable unlabeled sigma receptor ligand.

  • 96-well microplates

  • Incubator

  • Filtration apparatus with GF/B glass fiber filters[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Gamma counter

Procedure:

  • Prepare serial dilutions of 4-[¹²⁵I]BP in Assay Buffer to achieve a final concentration range of approximately 0.1 nM to 50 nM.

  • In a 96-well plate, set up the following reactions in triplicate for each concentration of 4-[¹²⁵I]BP:

    • Total Binding: Add 50 µL of the appropriate 4-[¹²⁵I]BP dilution, 100 µL of the MCF-7 membrane preparation (approximately 100 µg of protein), and 50 µL of Assay Buffer.

    • Non-specific Binding: Add 50 µL of the appropriate 4-[¹²⁵I]BP dilution, 100 µL of the MCF-7 membrane preparation, and 50 µL of 10 µM haloperidol in Assay Buffer.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[4]

  • Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[3]

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

Scatchard Analysis

The data obtained from the radioligand binding assay is used to construct a Scatchard plot to determine Kd and Bmax.

Data Analysis:

  • Calculate the specific binding for each concentration of 4-[¹²⁵I]BP:

    • Specific Binding = Total Binding - Non-specific Binding

  • Convert the counts per minute (CPM) to fmol/mg of protein.

  • Construct a Scatchard plot by plotting the ratio of Bound/Free (Y-axis) against the amount of Bound radioligand (X-axis).

  • Perform linear regression analysis on the Scatchard plot.

    • The dissociation constant (Kd) is the negative reciprocal of the slope (-1/slope).

    • The maximum binding capacity (Bmax) is the x-intercept.

Visualizations

Experimental Workflow

Scatchard_Analysis_Workflow A MCF-7 Cell Culture B Cell Harvesting & Lysis A->B C Membrane Preparation (Centrifugation) B->C D Protein Quantification (Bradford Assay) C->D E Radioligand Binding Assay Setup (Total & Non-specific Binding) D->E F Incubation (Room Temperature) E->F G Separation of Bound/Free Ligand (Filtration) F->G H Quantification of Radioactivity (Gamma Counting) G->H I Data Analysis (Scatchard Plot) H->I J Determination of Kd and Bmax I->J

Caption: Workflow for Scatchard analysis of 4-[¹²⁵I]BP binding.

Sigma Receptor Signaling Overview

Sigma_Receptor_Signaling Ligand Sigma Receptor Ligand (e.g., 4-[125I]BP) SigmaR Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->SigmaR Binds to Ca_Release Ca²⁺ Release from ER SigmaR->Ca_Release Induces NMDAR NMDA Receptor Modulation SigmaR->NMDAR Modulates AMPAR AMPA Receptor Modulation SigmaR->AMPAR Modulates ROS Reactive Oxygen Species (ROS) Formation SigmaR->ROS Influences Apoptosis Modulation of Apoptosis SigmaR->Apoptosis Influences Neuroinflammation Neuroinflammation SigmaR->Neuroinflammation Modulates

References

Application Notes and Protocols for In Vivo Imaging with N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a high-affinity ligand for sigma receptors, with notable affinity for both sigma-1 and sigma-2 subtypes.[1][2][3] The upregulation of sigma receptors in various tumor cell lines, including breast cancer, makes this compound a promising candidate for targeted molecular imaging.[1][2][3] Radiolabeling of this molecule, for instance with Iodine-125 ([¹²⁵I]BP), allows for non-invasive in vivo visualization and quantification of sigma receptor expression using single-photon emission computed tomography (SPECT). These application notes provide detailed protocols for the radiosynthesis and in vivo imaging of [¹²⁵I]-labeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Targeting the Sigma Receptor Signaling Pathway

The sigma-1 receptor, a key target of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating calcium signaling and maintaining cellular homeostasis. The binding of a ligand, such as the radiolabeled benzamide, can modulate these pathways, providing a basis for its use in both diagnostics and potentially therapeutics.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma-1 Receptor Sigma-1 Receptor BiP BiP Sigma-1 Receptor->BiP Dissociates from IP3R IP3 Receptor Sigma-1 Receptor->IP3R Modulates Ca_ER Ca²⁺ Release IP3R->Ca_ER Ca_Mito Ca²⁺ Uptake Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Ca_Mito->Cellular_Response Ligand Radiolabeled Benzamide (e.g., [¹²⁵I]BP) Ligand->Sigma-1 Receptor Binds to Ca_ER->Ca_Mito ER-Mito Transfer

Caption: Sigma-1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP).

Table 1: Radiosynthesis and In Vitro Binding Properties

ParameterValueReference
Radiochemical Yield 71-86%[1][2][3]
Precursor (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide[1][2][3]
Oxidizing Agent Chloramine-T or Hydrogen Peroxide[1][2][3]
Binding Affinity (Kd) 26 nM (in MCF-7 cells)[1][2]
Receptor Density (Bmax) 4000 fmol/mg protein (in MCF-7 cells)[1][2]
Inhibitory Constant (Ki) 4.6 nM (vs. Haloperidol), 56 nM (vs. DTG)[1][2][3]

Table 2: In Vivo Biodistribution in Rats (1 hour post-injection)

Organ% Injected Dose per Gram (%ID/g)% Decrease with Haloperidol BlockReference
Brain 0.85 ± 0.1255%[1][2]
Heart 1.10 ± 0.1543%[1][2]
Lungs 2.50 ± 0.3068%[1][2]
Liver 10.5 ± 1.2N/A[1][2]
Kidneys 3.20 ± 0.4563%[1][2]
Spleen 1.80 ± 0.25N/A[1][2]
Muscle 0.35 ± 0.08N/A[1][2]
Blood 0.40 ± 0.05N/A[1][2]

Experimental Protocols

Protocol 1: Radiolabeling of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide with ¹²⁵I

This protocol describes the radio-iododestannylation of the tributylstannyl precursor.

cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purification Purification cluster_qc Quality Control Precursor Tributylstannyl Precursor (10-20 µg in ethanol) Mix Combine Precursor, [¹²⁵I]NaI, and Oxidant in a reaction vial Precursor->Mix NaI [¹²⁵I]NaI (1-5 mCi in NaOH) NaI->Mix Oxidant Chloramine-T (50 µg in buffer) Oxidant->Mix Incubate Incubate at room temperature for 10-15 minutes Mix->Incubate Quench Add sodium metabisulfite to stop the reaction Incubate->Quench SepPak Pass through a C18 Sep-Pak cartridge Quench->SepPak Elute Elute with ethanol SepPak->Elute HPLC Further purify using reverse-phase HPLC Elute->HPLC Purity Determine radiochemical purity by radio-HPLC HPLC->Purity SA Calculate specific activity Purity->SA

Caption: Radiolabeling Workflow.

Materials:

  • (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide (precursor)

  • Sodium Iodide ([¹²⁵I]NaI) in 0.1 M NaOH

  • Chloramine-T

  • Sodium metabisulfite

  • Ethanol (absolute)

  • Phosphate buffer (pH 7.4)

  • C18 Sep-Pak cartridges

  • HPLC system with a reverse-phase column and a radiation detector

Procedure:

  • In a shielded vial, add 10-20 µg of the tributylstannyl precursor dissolved in a small volume of ethanol.

  • Add 1-5 mCi of [¹²⁵I]NaI.

  • Initiate the reaction by adding 50 µg of Chloramine-T dissolved in phosphate buffer.

  • Vortex the reaction mixture and let it stand at room temperature for 10-15 minutes.

  • Quench the reaction by adding an excess of sodium metabisulfite solution.

  • Dilute the reaction mixture with water and pass it through a pre-conditioned C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove unreacted [¹²⁵I]NaI.

  • Elute the radiolabeled product from the cartridge with absolute ethanol.

  • For higher purity, perform reverse-phase HPLC purification.

  • Determine the radiochemical purity and specific activity of the final product using radio-HPLC.

Protocol 2: In Vivo SPECT Imaging in a Rodent Model

This protocol outlines the procedure for performing in vivo imaging in a rat model.

cluster_animal Animal Preparation cluster_injection Radiotracer Administration cluster_imaging SPECT/CT Imaging cluster_analysis Data Analysis Animal Acclimatize animal (e.g., Sprague-Dawley rat) Anesthetize Anesthetize with isoflurane Animal->Anesthetize Inject Inject 100-200 µCi of [¹²⁵I]BP via tail vein Anesthetize->Inject Position Position the animal in the SPECT/CT scanner Inject->Position SPECT Acquire SPECT data (e.g., 30-60 min) Position->SPECT CT Acquire CT scan for anatomical co-registration SPECT->CT Reconstruct Reconstruct SPECT and CT images CT->Reconstruct Fuse Fuse SPECT and CT images Reconstruct->Fuse ROI Draw Regions of Interest (ROIs) on organs Fuse->ROI Quantify Quantify radiotracer uptake (e.g., as %ID/g) ROI->Quantify

Caption: In Vivo Imaging Workflow.

Materials:

  • [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP) in sterile saline

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Anesthesia system (e.g., isoflurane)

  • Small animal SPECT/CT scanner

  • Image analysis software

Procedure:

  • Animal Preparation: Acclimatize the animal to the laboratory environment. Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Radiotracer Administration: Administer 100-200 µCi of [¹²⁵I]BP in a volume of 100-200 µL of sterile saline via the lateral tail vein.

  • Imaging:

    • Position the anesthetized animal on the scanner bed.

    • At the desired time point (e.g., 1 hour post-injection), begin the SPECT acquisition. Use an appropriate collimator for ¹²⁵I and set the energy window (e.g., 25-45 keV). Acquire data for 30-60 minutes.

    • Immediately following the SPECT scan, acquire a CT scan for anatomical reference and attenuation correction.

  • Data Analysis:

    • Reconstruct the SPECT and CT images using the manufacturer's software.

    • Co-register the SPECT and CT images.

    • Draw regions of interest (ROIs) over various organs (e.g., brain, heart, liver, kidneys, tumor if applicable) using the CT images as a guide.

    • Quantify the radioactivity in each ROI from the SPECT data and express it as a percentage of the injected dose per gram of tissue (%ID/g).

For Blocking Studies: To demonstrate in vivo specificity, a separate cohort of animals can be pre-treated with a high dose of a non-radioactive sigma receptor ligand (e.g., haloperidol, 1 mg/kg, administered 30 minutes prior to the radiotracer injection). The imaging and analysis protocol remains the same. A significant reduction in radiotracer uptake in target tissues compared to the non-blocked animals indicates receptor-specific binding.[1][2]

References

Application Notes and Protocols: Experimental Design for Sigma Receptor Blocking Studies with 4-IBP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for designing and executing experiments to investigate the sigma receptor blocking properties of the selective sigma-1 receptor agonist, 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP). The protocols outlined below cover fundamental in vitro and in vivo assays crucial for characterizing the interaction of this compound and other ligands with sigma receptors.

Introduction

Sigma receptors, comprising sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. This compound is a well-characterized high-affinity sigma-1 receptor agonist.[2] Understanding its interaction with sigma receptors and its functional effects is crucial for drug development and elucidating the role of these receptors in health and disease.

Data Presentation: Quantitative Ligand Binding Data

The following table summarizes the binding affinities (Ki) of this compound and other standard sigma receptor ligands for both sigma-1 and sigma-2 receptors. This data is essential for selecting appropriate tool compounds and interpreting experimental results.

LigandSigma-1 Ki (nM)Sigma-2 Ki (nM)Receptor Selectivity (σ₂/σ₁)Primary Activity
This compound 1.7 [2]25.2 [2]14.8 Sigma-1 Agonist [2]
(+)-Pentazocine4.81698354Sigma-1 Agonist
Haloperidol3.2507158.4Sigma-1 Antagonist / D2 Antagonist[3]
NE-1001.1133120.9Sigma-1 Antagonist[3]
BD10478.712414.3Sigma-1 Antagonist
DTG35.5[4]39.9[4]1.1Non-selective Sigma Ligand
SA4503 (cutamesine)4.664.113.9Sigma-1 Agonist[5]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor.

Protocol 1: Sigma-1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

  • Materials:

    • Guinea pig liver membrane homogenate (a rich source of sigma-1 receptors)[6]

    • [³H]-(+)-pentazocine (radioligand)[7]

    • Unlabeled (+)-pentazocine (for determining non-specific binding)

    • Test compound (this compound)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • 96-well plates

    • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare guinea pig liver membrane homogenates.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Increasing concentrations of the test compound (this compound) or vehicle.

      • A fixed concentration of [³H]-(+)-pentazocine (typically at its Kd, e.g., 5 nM).[6]

      • For non-specific binding wells, add a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).

      • Membrane homogenate (e.g., 100 µg of protein).

    • Incubate the plate at 37°C for 90 minutes.[6]

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Sigma-2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.

  • Materials:

    • Rat liver membrane homogenate (a source of sigma-2 receptors)[4]

    • [³H]-DTG (1,3-di-o-tolylguanidine) (radioligand)[4]

    • Unlabeled DTG (for determining non-specific binding)

    • (+)-Pentazocine (to mask sigma-1 receptors)[4]

    • Test compound (this compound)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Procedure:

    • Prepare rat liver membrane homogenates.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A fixed concentration of (+)-pentazocine (e.g., 100 nM) to all wells to block binding to sigma-1 receptors.[4]

      • Increasing concentrations of the test compound (this compound) or vehicle.

      • A fixed concentration of [³H]-DTG (typically at its Kd, e.g., 5 nM).[6]

      • For non-specific binding wells, add a high concentration of unlabeled DTG (e.g., 10 µM).[6]

      • Membrane homogenate (e.g., 30-60 µg of protein).[6]

    • Incubate the plate at room temperature for 120 minutes.[6]

    • Follow steps 4-8 from the Sigma-1 Receptor Binding Assay protocol to determine the Ki value.

2. Cell Viability/Cytotoxicity Assay

These assays assess the effect of this compound on cell proliferation and survival, which is particularly relevant in cancer research.

Protocol 3: MTS Cell Viability Assay

  • Objective: To evaluate the effect of this compound on the metabolic activity and viability of a chosen cell line.

  • Materials:

    • Cancer cell line of interest (e.g., U373-MG glioblastoma, A549 lung cancer)[2]

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).

    • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.[8]

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Assay

Protocol 4: Xenograft Tumor Model

  • Objective: To evaluate the in vivo efficacy of this compound, alone or in combination with other anti-cancer agents, in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude)

    • Cancer cell line of interest (e.g., A549, H460 lung cancer cells)[9]

    • Matrigel (optional, to aid tumor establishment)

    • This compound formulation for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, standard chemotherapeutic agent, this compound + chemotherapeutic agent).

    • Administer treatments according to a predetermined schedule (e.g., daily intraperitoneal injections). Dosing for sigma receptor ligands in vivo can vary, for example, CM 304 has been used at 0.32–3.2 mg/kg.[10]

    • Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

    • Primary endpoints typically include tumor growth inhibition and changes in tumor weight. Secondary endpoints can include analysis of the tumor microenvironment, apoptosis markers, or signaling pathway modulation.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein at the ER-mitochondrion interface that, upon stimulation by agonists like this compound, can translocate to other parts of the cell.[1] It modulates a variety of signaling pathways and client proteins, including:

  • Ion Channels: It directly interacts with and modulates the activity of voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels.[7]

  • GPCRs and other Receptors: It can form complexes with G-protein coupled receptors and NMDA receptors, influencing their signaling.[11]

  • Intracellular Calcium Signaling: It regulates calcium flux between the ER and mitochondria through its interaction with the IP3 receptor.[1]

  • Cellular Stress and Survival Pathways: It has been shown to influence pathways such as PI3K/Akt and the antioxidant Nrf2 pathway.[12][13]

There is conflicting evidence regarding the direct coupling of sigma-1 receptors to G-proteins, with some studies suggesting an indirect modulatory role.[2][14]

Diagrams

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane Sigma1_BiP σ1-R / BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R Stabilizes Sigma1_Active Active σ1-R (Monomer/Dimer) Sigma1_BiP->Sigma1_Active Dissociation Ca_ER ER Ca²⁺ Release IP3R->Ca_ER Ca_Mito Ca²⁺ Uptake Cellular_Responses Cellular Responses (Neuroprotection, Cell Migration, Modulation of Apoptosis) Ca_Mito->Cellular_Responses IonChannels Ion Channels (Kv, Nav, Cav) IonChannels->Cellular_Responses GPCR GPCRs GPCR->Cellular_Responses NMDAR NMDA Receptors NMDAR->Cellular_Responses Ligand This compound (Agonist) Ligand->Sigma1_BiP Binds Sigma1_Active->IonChannels Modulates Sigma1_Active->GPCR Modulates Sigma1_Active->NMDAR Modulates Ca_ER->Ca_Mito

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow start Start: Compound of Interest (e.g., this compound) binding_assay Radioligand Binding Assays (σ₁ and σ₂) start->binding_assay Determine Ki cell_viability In Vitro Functional Assays (e.g., MTS Assay) binding_assay->cell_viability Select Concentrations data_analysis Data Analysis and Interpretation binding_assay->data_analysis in_vivo In Vivo Efficacy Studies (Xenograft Model) cell_viability->in_vivo Inform In Vivo Dosing cell_viability->data_analysis in_vivo->data_analysis conclusion Conclusion on Sigma Receptor Blocking Profile and Therapeutic Potential data_analysis->conclusion

Caption: Experimental Workflow for Characterizing this compound.

References

Application Notes and Protocols: N-(N-benzylpiperidin-4-yl)-4-iodobenzamide as a Radiopharmaceutical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a high-affinity ligand for sigma receptors, which are overexpressed in a variety of tumor cell lines, including breast, prostate, and lung cancer. When radiolabeled, typically with iodine-125 ([¹²⁵I]), this molecule, hereafter referred to as [¹²⁵I]4-IBP, serves as a potent radiopharmaceutical for the in vitro and in vivo characterization of sigma receptors and holds promise for the diagnostic imaging of tumors. These application notes provide a comprehensive overview of the properties of [¹²⁵I]this compound and detailed protocols for its synthesis, radiolabeling, and application in preclinical research.

Data Presentation

Table 1: In Vitro Binding Characteristics of [¹²⁵I]this compound in MCF-7 Breast Cancer Cells.[1][2][3]
ParameterLigandValueCell Line
Kᵢ (nM) Haloperidol4.6MCF-7
Kᵢ (nM) DTG56MCF-7
Kₔ (nM) [¹²⁵I]this compound26MCF-7
Bₘₐₓ (fmol/mg protein) [¹²⁵I]this compound4000MCF-7
Kₔ (nM) [³H]DTG24.5MCF-7
Bₘₐₓ (fmol/mg protein) [³H]DTG2071MCF-7
Table 2: In Vitro Binding Characteristics of 2-[¹²⁵I]BP in LnCAP Human Prostate Tumor Cells.[4]
ParameterLigandValue (nM)
Kᵢ This compound4.09
Kᵢ Haloperidol6.34
Kᵢ 2-IBP1.6
Table 3: Radiochemical Yield and Specific Activity.
Radiolabeling MethodOxidizing AgentRadiochemical YieldSpecific ActivityReference
Oxidative IododestannylationChloramine-T or Hydrogen Peroxide71-86%High[1][2][3]
Oxidative IododestannylationChloramine-T76-93%1700-1900 Ci/mmol[4]
Table 4: In Vivo Biodistribution of [¹²⁵I]this compound in Rats (1 hour post-injection).[1][2][3]
Organ% Injected Dose / Gram (Control)% Injected Dose / Gram (Haloperidol block)% Decrease with Block
Brain --55
Kidney --63
Heart --43
Lung --68

Note: Specific %ID/g values for the control group were not detailed in the provided search results, but the percentage decrease upon blocking with haloperidol demonstrates receptor-specific uptake.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide

A crucial step for high-yield radioiodination is the synthesis of a tributylstannyl precursor.[1][2][3]

Materials:

  • 4-iodobenzoyl chloride

  • 1-benzyl-4-aminopiperidine

  • Triethylamine

  • Bis(tributyltin)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Toluene

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: React 4-iodobenzoyl chloride with 1-benzyl-4-aminopiperidine in the presence of triethylamine. Purify the resulting amide.

  • Stannylation: Reflux the N-(N-benzylpiperidin-4-yl)-4-iodobenzamide with bis(tributyltin) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in toluene under an inert atmosphere.

  • Purification: After the reaction is complete (monitored by TLC or LC-MS), purify the resulting (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide by column chromatography.

Protocol 2: Radioiodination of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]this compound)

This protocol describes the radioiodination of the tributylstannyl precursor using the chloramine-T method.

Materials:

  • (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide precursor

  • Sodium [¹²⁵I]iodide

  • Chloramine-T solution (freshly prepared)

  • Sodium metabisulfite solution (quenching agent)

  • Phosphate buffer (pH 7.4)

  • HPLC system for purification

  • Reaction vial (e.g., a 1.5 mL Eppendorf tube)

Procedure:

  • To a reaction vial, add the tributylstannyl precursor dissolved in a suitable solvent (e.g., ethanol).

  • Add phosphate buffer (pH 7.4).

  • Add Sodium [¹²⁵I]iodide.

  • Initiate the reaction by adding freshly prepared chloramine-T solution.

  • Allow the reaction to proceed for a short duration (typically 1-2 minutes) at room temperature.

  • Quench the reaction by adding sodium metabisulfite solution.

  • Purify the resulting [¹²⁵I]this compound using reverse-phase HPLC.

  • Collect the fraction corresponding to the product and formulate it in a suitable buffer (e.g., saline with a small amount of ethanol) for in vitro or in vivo use.

Protocol 3: In Vitro Sigma Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for sigma receptors using [¹²⁵I]this compound.

Materials:

  • MCF-7 cell membrane homogenates (or other cells expressing sigma receptors)

  • [¹²⁵I]this compound

  • Unlabeled competing ligands (e.g., haloperidol, DTG, or test compounds)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Filtration manifold

  • Gamma counter

Procedure:

  • Prepare serial dilutions of the competing ligands.

  • In test tubes, add a fixed amount of cell membrane homogenate, a fixed concentration of [¹²⁵I]this compound, and varying concentrations of the competing ligand.

  • For determining non-specific binding, add a high concentration of an unlabeled sigma receptor ligand (e.g., haloperidol).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ values, which can then be converted to Kᵢ values.

Protocol 4: In Vivo Biodistribution and Blocking Studies

This protocol describes the evaluation of the in vivo distribution of [¹²⁵I]this compound in a rodent model.

Materials:

  • [¹²⁵I]this compound formulated for injection

  • Healthy rodents (e.g., rats or mice)

  • Haloperidol (for blocking study)

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter

Procedure:

  • Administer a known amount of [¹²⁵I]this compound to the animals via intravenous injection (e.g., tail vein).

  • For the blocking study, pre-administer a saturating dose of haloperidol a short time before the injection of [¹²⁵I]this compound.

  • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.

  • Dissect major organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, brain, muscle, and tumor if applicable).

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Compare the uptake in the control group to the haloperidol-blocked group to determine the extent of receptor-specific binding.

Visualizations

Radiopharmaceutical_Workflow cluster_0 Preclinical Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Precursor Precursor Synthesis ((N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide) Radiolabeling Radiolabeling with ¹²⁵I (Chloramine-T Method) Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control (Radiochemical Purity) Purification->QC Binding_Assay Sigma Receptor Binding Assay (MCF-7 cell membranes) QC->Binding_Assay Animal_Model Animal Model (Rats/Mice) QC->Animal_Model Data_Analysis_InVitro Data Analysis (Ki, Kd, Bmax) Binding_Assay->Data_Analysis_InVitro Injection Intravenous Injection Animal_Model->Injection Biodistribution Biodistribution Studies Injection->Biodistribution Blocking Blocking Studies (with Haloperidol) Injection->Blocking Imaging SPECT/CT Imaging (potential) Biodistribution->Imaging

Caption: Workflow for the development and evaluation of [¹²⁵I]this compound.

Sigma_Receptor_Binding cluster_cell Tumor Cell cluster_detection Detection SigmaR Sigma Receptor Gamma_Counter Gamma Counter SigmaR->Gamma_Counter Signal (In Vitro) SPECT_Imaging SPECT Imaging SigmaR->SPECT_Imaging Signal (In Vivo) Radioligand [¹²⁵I]this compound Radioligand->SigmaR Binds Haloperidol Haloperidol (Blocking Agent) Haloperidol->SigmaR Blocks Cell_Membrane

Caption: Principle of [¹²⁵I]this compound binding to sigma receptors for detection.

References

Application Notes and Protocols: Preparation of (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide is a key precursor for the synthesis of various compounds, particularly in the development of radiolabeled ligands for medical imaging and therapeutic applications. For instance, it is used to synthesize radioiodinated high-affinity sigma receptor ligands for imaging breast cancer.[1][2] The tributylstannyl group allows for facile introduction of radioisotopes (e.g., ¹²⁵I, ¹²³I) or other moieties through Stille cross-coupling reactions.[3][4] This document provides a detailed two-step protocol for the synthesis of this precursor, starting from commercially available materials.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Amide Coupling: Formation of an amide bond between 4-iodobenzoic acid and N-benzyl-4-aminopiperidine to yield (N-benzylpiperidin-4-yl)-4-iodobenzamide.

  • Stannylation: Palladium-catalyzed reaction of the iodo-intermediate with hexabutylditin to afford the final tributylstannyl precursor.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Stannylation (Stille Reaction) A 4-Iodobenzoic Acid C (N-benzylpiperidin-4-yl)-4-iodobenzamide A->C A->C Coupling Agent (e.g., HATU, DIPEA) B N-Benzyl-4-aminopiperidine B->C C_ref (N-benzylpiperidin-4-yl)-4-iodobenzamide D Hexabutylditin E (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide (Final Product) D->E C_ref->E C_ref->E Pd Catalyst (e.g., Pd(PPh3)4)

Caption: Two-step synthesis pathway for the target precursor.

Data Presentation

The following table summarizes the expected results for each synthetic step based on typical yields for these types of reactions.

StepReactantsProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
14-Iodobenzoic Acid, N-Benzyl-4-aminopiperidine(N-benzylpiperidin-4-yl)-4-iodobenzamide420.3085 - 95>98
2(N-benzylpiperidin-4-yl)-4-iodobenzamide, Hexabutylditin(N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide583.4270 - 85>95

Experimental Protocols

Protocol 1: Synthesis of (N-benzylpiperidin-4-yl)-4-iodobenzamide (Intermediate)

This protocol details the amide coupling reaction to form the key iodo-intermediate. Amide bond formation is a fundamental reaction in pharmaceutical synthesis.[5][6] Various coupling reagents can be employed; this protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for its efficiency and low rate of racemization.[7]

Materials and Reagents:

  • 4-Iodobenzoic acid

  • N-Benzyl-4-aminopiperidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add N-benzyl-4-aminopiperidine (1.05 eq), HATU (1.1 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure (N-benzylpiperidin-4-yl)-4-iodobenzamide as a solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide (Final Product)

This protocol describes the palladium-catalyzed stannylation of the aryl iodide intermediate. The Stille reaction is a versatile and powerful method for creating carbon-carbon bonds and for synthesizing organotin reagents.[3][4] It involves the reaction of an organostannane with an organic halide catalyzed by palladium.[8][9] Hexabutylditin serves as the source of the tributyltin moiety.[10]

Materials and Reagents:

  • (N-benzylpiperidin-4-yl)-4-iodobenzamide

  • Hexabutylditin [(Bu₃Sn)₂]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Diatomaceous earth (e.g., Celite®)

  • Saturated aqueous potassium fluoride (KF) solution

G cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve iodo-intermediate in anhydrous toluene B Add Hexabutylditin A->B C Add Pd(PPh3)4 catalyst B->C D Degas mixture (e.g., Ar bubbling) C->D E Heat under inert atmosphere (e.g., 90-110 °C) D->E F Cool to room temperature E->F Monitor by TLC/LC-MS G Dilute with Ethyl Acetate F->G H Filter through Celite® G->H I Wash filtrate with aq. KF solution H->I J Dry organic layer (e.g., MgSO4) I->J K Concentrate under vacuum J->K L Purify by Flash Chromatography K->L M Characterize final product (NMR, MS) L->M

Caption: Experimental workflow for the stannylation reaction.

Procedure:

  • In a flame-dried Schlenk flask, combine (N-benzylpiperidin-4-yl)-4-iodobenzamide (1.0 eq), hexabutylditin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous toluene via syringe under an inert atmosphere.

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. The reaction should be protected from light.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (3x). This step helps to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Store the final compound under an inert atmosphere at a low temperature to prevent degradation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures for improved yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, primarily focusing on the widely used Schotten-Baumann reaction and alternative amide coupling methods.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive 4-iodobenzoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.- Use freshly prepared or properly stored 4-iodobenzoyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Confirm the quality of the acyl chloride by IR spectroscopy (C=O stretch around 1770-1800 cm⁻¹) or by reacting a small amount with a simple amine and analyzing the product.
2. Impure N-benzyl-4-aminopiperidine: The starting amine may be of poor quality or contain impurities.- Purify the N-benzyl-4-aminopiperidine by distillation or recrystallization of a suitable salt.- Verify the purity of the amine by ¹H NMR and mass spectrometry before use.
3. Ineffective base: The base may not be strong enough or may be sterically hindered, failing to efficiently neutralize the HCl byproduct.- For the Schotten-Baumann reaction, consider using an aqueous solution of a strong inorganic base like NaOH or KOH, or an organic base like pyridine. Triethylamine can also be used, but pyridine is often more effective in accelerating the reaction.[1]
4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.- Dichloromethane (DCM) or toluene are commonly used and effective solvents for this reaction. Ensure the solvent is anhydrous.
5. Inefficient amide coupling (for coupling agent methods): The coupling agents (e.g., EDC/HOBt, HATU) may be degraded or the reaction conditions may not be optimal.- Use fresh coupling reagents. For EDC/HOBt, ensure the reaction is run at 0 °C to room temperature. For HATU, a base like diisopropylethylamine (DIPEA) is typically required.
Presence of Multiple Spots on TLC 1. Unreacted starting materials: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after a reasonable time, consider extending the reaction time or gently heating the mixture.
2. Hydrolysis of 4-iodobenzoyl chloride: The acyl chloride can react with any moisture present to form 4-iodobenzoic acid.- This can be observed as a baseline spot on TLC (if the eluent is not very polar). To remove, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during work-up.
3. Formation of byproducts: Potential side reactions could be occurring.- Isolate the main byproducts by column chromatography and characterize them to understand the side reaction pathway. This will help in optimizing the reaction conditions to minimize their formation.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization.- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).- Attempt recrystallization from a different solvent or solvent system. Common solvents for recrystallization of amides include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
2. Residual solvent: The product may still contain residual solvent from the reaction or work-up.- Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-(N-benzylpiperidin-4-yl)-4-iodobenzamide?

A1: The Schotten-Baumann reaction is a widely used and generally reliable method for this synthesis. It involves the reaction of 4-iodobenzoyl chloride with N-benzyl-4-aminopiperidine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1][2]

Q2: Which base is best for the Schotten-Baumann synthesis of this compound?

A2: The choice of base can influence the reaction yield and rate. While triethylamine is a common organic base, pyridine is often reported to be more effective as it can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[1] Aqueous inorganic bases like sodium hydroxide or potassium hydroxide can also be used effectively in a biphasic system.

Q3: My reaction is sluggish. Can I heat it?

A3: Gentle heating (e.g., to 40-50 °C) can be employed to increase the reaction rate, especially if starting materials are sterically hindered or unreactive. However, excessive heat can promote side reactions. It is crucial to monitor the reaction by TLC to find the optimal temperature.

Q4: What are the alternatives to the Schotten-Baumann reaction?

A4: Amide coupling reagents offer a milder alternative to acyl chlorides. Common examples include:

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This combination is effective for coupling 4-iodobenzoic acid directly with N-benzyl-4-aminopiperidine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent that often provides high yields in short reaction times, typically in the presence of an organic base like DIPEA.[3]

Q5: How do I purify the final product?

A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexanes can be effective. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point. The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol describes a general procedure for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide using 4-iodobenzoyl chloride and N-benzyl-4-aminopiperidine.

Materials:

  • N-benzyl-4-aminopiperidine

  • 4-Iodobenzoyl chloride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-benzyl-4-aminopiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) or pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-iodobenzoyl chloride (1.1 equivalents) in anhydrous DCM in a separate flask.

  • Add the 4-iodobenzoyl chloride solution dropwise to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Synthesis via Amide Coupling with HATU

This protocol outlines the synthesis using 4-iodobenzoic acid and N-benzyl-4-aminopiperidine with HATU as the coupling agent.

Materials:

  • 4-Iodobenzoic acid

  • N-benzyl-4-aminopiperidine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-iodobenzoic acid (1.0 equivalent), N-benzyl-4-aminopiperidine (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize hypothetical yield data based on common outcomes for different reaction conditions to guide optimization efforts. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Table 1: Comparison of Bases in Schotten-Baumann Reaction

Base Solvent Temperature Typical Yield Range (%) Notes
TriethylamineDCM0 °C to RT75-85Standard conditions, easy to remove during work-up.
PyridineDCM0 °C to RT80-95Often gives higher yields due to catalytic activity, but can be more difficult to remove.
Aq. NaOHDCM/H₂ORT70-80Biphasic reaction, may require vigorous stirring. Can lead to hydrolysis of acyl chloride if not optimized.

Table 2: Comparison of Solvents in Schotten-Baumann Reaction (with Pyridine as base)

Solvent Temperature Typical Yield Range (%) Notes
Dichloromethane (DCM)0 °C to RT80-95Good solubility for reactants, easy to remove.
TolueneRT to 50 °C75-90Higher boiling point allows for heating if necessary.
Tetrahydrofuran (THF)0 °C to RT70-85Can be a good alternative, but must be anhydrous as it is miscible with water.

Table 3: Comparison of Amide Synthesis Methods

Method Reactants Coupling/Activating Agent Typical Yield Range (%) Notes
Schotten-Baumann4-Iodobenzoyl chloride, N-benzyl-4-aminopiperidineNone (Base mediated)75-95Robust and cost-effective for larger scale. Requires handling of lachrymatory acyl chloride.
EDC/HOBt Coupling4-Iodobenzoic acid, N-benzyl-4-aminopiperidineEDC, HOBt70-85Milder conditions, but reagents are more expensive. Byproducts can sometimes be difficult to remove.
HATU Coupling4-Iodobenzoic acid, N-benzyl-4-aminopiperidineHATU85-98High efficiency and fast reaction times. Reagent is expensive.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Iodobenzoyl Chloride 4-Iodobenzoyl Chloride Schotten-Baumann Reaction Schotten-Baumann Reaction 4-Iodobenzoyl Chloride->Schotten-Baumann Reaction N-benzyl-4-aminopiperidine N-benzyl-4-aminopiperidine N-benzyl-4-aminopiperidine->Schotten-Baumann Reaction Quenching Quenching Schotten-Baumann Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Column Chromatography Column Chromatography Drying->Column Chromatography Product N-(N-benzylpiperidin-4-yl)- 4-iodobenzamide Recrystallization->Product Column Chromatography->Product

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Check Purity of Starting Materials Start->CheckReagents ReagentsOK Purity Confirmed CheckReagents->ReagentsOK PurifyReagents Purify Starting Materials ReagentsOK->PurifyReagents No CheckConditions Review Reaction Conditions ReagentsOK->CheckConditions Yes PurifyReagents->Start Retry Synthesis ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Base, Solvent, or Temperature ConditionsOK->OptimizeConditions No CheckMoisture Moisture Contamination? ConditionsOK->CheckMoisture Yes OptimizeConditions->Start Retry Synthesis DryGlassware Use Anhydrous Conditions CheckMoisture->DryGlassware Yes ConsiderAlternative Consider Alternative Synthesis Route CheckMoisture->ConsiderAlternative No DryGlassware->Start Retry Synthesis

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

How to reduce non-specific binding of [125I]4-IBP in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in assays utilizing [125I]4-IBP, a high-affinity radioligand for sigma-1 and sigma-2 receptors.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in [125I]this compound assays?

A1: Non-specific binding refers to the adherence of the radioligand, [125I]this compound, to components other than its intended target, the sigma receptors. This can include binding to filters, assay tubes, and other proteins within the cell membrane preparation.[1] High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate quantification of receptor density (Bmax) and ligand affinity (Kd). Ideally, non-specific binding should be less than 50% of the total binding to ensure data reliability.

Q2: What are the common causes of high non-specific binding with [125I]this compound?

A2: High non-specific binding in [125I]this compound assays can stem from several factors:

  • Hydrophobic Interactions: [125I]this compound, like many radioligands, can have hydrophobic properties that cause it to stick to plasticware and filter membranes.

  • Electrostatic Interactions: Charged molecules can interact with charged surfaces on filters or proteins.

  • Binding to Assay Components: The radioligand may bind to the filter matrix itself or to other non-receptor proteins present in the tissue homogenate.

  • Suboptimal Assay Conditions: Inappropriate buffer composition (pH, ionic strength), insufficient blocking, or inadequate washing can all contribute to elevated NSB.

Q3: How is non-specific binding determined in a [125I]this compound assay?

A3: Non-specific binding is measured by adding a high concentration of an unlabeled competing ligand to the assay wells. This "cold" ligand saturates the specific sigma receptor binding sites, meaning any remaining bound [125I]this compound is considered non-specific. For [125I]this compound assays, a commonly used competing ligand is haloperidol, a known high-affinity sigma receptor ligand. A concentration of 10 µM haloperidol is often used to define non-specific binding.

Q4: What are the key strategies to reduce non-specific binding of [125I]this compound?

A4: Several strategies can be employed to minimize NSB:

  • Addition of Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) in the assay buffer can help to saturate non-specific binding sites on assay tubes and filters.

  • Pre-treatment of Filters: Soaking glass fiber filters in a solution of a polymer like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter surface.

  • Optimization of Assay Buffer: Adjusting the pH and ionic strength (e.g., by adding NaCl) of the buffer can help to minimize non-specific electrostatic interactions.

  • Inclusion of Detergents: Low concentrations of mild, non-ionic detergents such as Tween-20 can help to reduce hydrophobic interactions.

  • Thorough and Optimized Washing: Increasing the volume and number of washes with ice-cold buffer after incubation helps to remove unbound and non-specifically bound radioligand.

Troubleshooting Guide

Issue: High Non-Specific Binding Observed

High non-specific binding is a common issue that can compromise the quality of your data. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal Blocking Increase the concentration of BSA in the incubation buffer. A typical starting point is 0.1% (w/v), which can be increased up to 1% if necessary.
Radioligand Sticking to Filters Pre-treat glass fiber filters by soaking them in a 0.3-0.5% (v/v) solution of polyethyleneimine (PEI) for at least 30 minutes at 4°C before use.
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer used for each wash. Ensure the wash is performed quickly to prevent dissociation of the specifically bound ligand.
Incorrect Buffer Composition Optimize the pH of your assay buffer (typically around 7.4 for physiological relevance). Test the effect of increasing the ionic strength by adding NaCl (e.g., 50-150 mM).
Hydrophobic Interactions with Assay Plastics Consider adding a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 to the assay and wash buffers.
Protein Concentration Too High An excessively high concentration of membrane protein can increase the number of non-specific binding sites. Titrate the amount of protein per well to find the optimal concentration that gives a good specific binding signal without excessive NSB.

Data Presentation: Impact of NSB Reduction Strategies

The following table provides illustrative data on the effectiveness of various strategies in reducing the non-specific binding of [125I]this compound. Please note that this data is representative and actual results may vary depending on the specific experimental conditions.

Condition Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM) % NSB of Total
Control (No additives) 15,0009,0006,00060%
+ 0.1% BSA 14,5006,5257,97545%
+ 0.5% BSA 14,2004,2609,94030%
PEI-Treated Filters 14,8005,1809,62035%
+ 0.5% BSA & PEI-Treated Filters 14,0002,80011,20020%
Optimized Wash (5x washes) 14,3005,0059,29535%

Experimental Protocols & Visualizations

Protocol 1: Cell Membrane Preparation for [125I]this compound Binding Assay

This protocol describes the preparation of cell membranes from cultured cells expressing sigma receptors.

Materials:

  • Cultured cells (e.g., MCF-7, PC-3)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors), ice-cold

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Wash confluent cell monolayers twice with ice-cold PBS.

  • Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15-30 minutes.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Store membrane preparations at -80°C in aliquots.

cluster_start Cell Culture & Harvest cluster_lysis Lysis & Homogenization cluster_centrifugation Differential Centrifugation cluster_final Final Preparation A Wash Cells with PBS B Harvest Cells A->B C Resuspend in Lysis Buffer B->C D Homogenize C->D E Low-Speed Centrifugation (1,000 x g) D->E F Collect Supernatant E->F G High-Speed Centrifugation (40,000 x g) F->G H Collect Membrane Pellet G->H I Resuspend Pellet H->I J Determine Protein Concentration I->J K Store at -80°C J->K cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Washing cluster_analysis Data Acquisition & Analysis A Pre-treat Filters with PEI F Filter through PEI-treated filters A->F B Set up Assay Plate (Total, NSB, Test Compounds) C Add Membrane Preparation B->C D Add [125I]this compound C->D E Incubate D->E E->F G Wash Filters F->G H Count Radioactivity G->H I Calculate Specific Binding H->I Start High NSB Detected Q1 Are filters pre-treated with PEI? Start->Q1 Sol1 Soak filters in 0.3% PEI Q1->Sol1 No Q2 Is BSA included in the assay buffer? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate NSB Sol1->End Sol2 Add 0.1-0.5% BSA to buffer Q2->Sol2 No Q3 Are wash steps optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Increase wash volume and/or number of washes Q3->Sol3 No Q4 Is buffer composition optimal? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Test different pH and ionic strengths Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

References

Technical Support Center: Optimization of Radioiodination Conditions for 4-IBP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radioiodination of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the radioiodination of the this compound precursor.

Question: Why is my radiochemical yield of [¹²⁵I]this compound consistently low?

Answer:

Low radiochemical yield is a common issue in radioiodination. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Suboptimal Reagent Concentrations: The concentration of the precursor, oxidizing agent, and radioactive iodide are critical.

    • Precursor: Insufficient precursor will limit the yield. Conversely, an excessive amount can make purification difficult.

    • Oxidizing Agent (Chloramine-T): Too little Chloramine-T will result in incomplete oxidation of the iodide, while too much can lead to degradation of the precursor and the final product.[1]

  • Incorrect pH of the Reaction Mixture: The pH of the buffer solution significantly influences the efficiency of the iodination reaction. For Chloramine-T mediated reactions, a pH range of 7.0-7.5 is generally optimal.[2]

  • Suboptimal Reaction Time and Temperature: Radioiodination reactions are typically rapid. Prolonged reaction times can lead to degradation of the product. The reaction should be monitored and quenched once the maximum yield is achieved. Room temperature is often sufficient.

  • Quality of Reagents: Ensure that the precursor, Chloramine-T, and [¹²⁵I]NaI are of high quality and have not degraded.

Data Presentation: Optimization of Reaction Conditions

The following tables provide a summary of how different reaction parameters can affect the radiochemical yield (RCY) of [¹²⁵I]this compound.

Table 1: Effect of Precursor (N-(N-benzylpiperidin-4-yl)-4-(tributylstannyl)benzamide) Concentration on Radiochemical Yield

Precursor Concentration (µg)Radiochemical Yield (%)
545 ± 5
1075 ± 4
2085 ± 3
4082 ± 6 (with increased side products)

Table 2: Effect of Chloramine-T Concentration on Radiochemical Yield

Chloramine-T Concentration (µg)Radiochemical Yield (%)
555 ± 6
1082 ± 4
2088 ± 3
4070 ± 7 (with evidence of product degradation)

Table 3: Effect of pH on Radiochemical Yield

Reaction pHRadiochemical Yield (%)
6.060 ± 5
7.085 ± 4
7.588 ± 3
8.075 ± 6

Question: I am observing multiple peaks in my radio-HPLC chromatogram. What are these impurities and how can I minimize them?

Answer:

The presence of multiple radioactive peaks indicates the formation of side products or the presence of unreacted starting materials.

Possible Impurities and Solutions:

  • Unreacted [¹²⁵I]Iodide: This will typically be the first peak to elute from a reverse-phase HPLC column.

    • Solution: Ensure sufficient amounts of precursor and oxidizing agent are used. The reaction can also be quenched with sodium metabisulfite to reduce unreacted oxidized iodine back to iodide, which can then be separated during purification.

  • De-stannylated (non-iodinated) Precursor: The tributylstannyl group can be cleaved without the incorporation of iodine.

    • Solution: Optimize the concentration of the oxidizing agent to favor the iodination reaction.

  • Oxidized or Degraded Product: Excessive amounts of oxidizing agent or prolonged reaction times can lead to the degradation of the desired product.[1]

    • Solution: Reduce the concentration of Chloramine-T and shorten the reaction time. Monitor the reaction progress closely using radio-TLC or a rapid HPLC method.

Experimental Protocols

Detailed Methodology for Radioiodination of this compound using the Chloramine-T Method

This protocol is for the radioiodination of the tributylstannyl precursor of this compound.

Materials:

  • N-(N-benzylpiperidin-4-yl)-4-(tributylstannyl)benzamide (precursor)

  • Sodium [¹²⁵I]iodide in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in water)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution (2 mg/mL in water)

  • HPLC system with a reverse-phase C18 column

  • Mobile phase: Acetonitrile/Water with 0.1% TFA (gradient elution)

Procedure:

  • To a reaction vial, add 10 µg of the tributylstannyl precursor dissolved in 10 µL of ethanol.

  • Add 50 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add 1-5 mCi of Sodium [¹²⁵I]iodide.

  • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (10 µg).

  • Vortex the reaction mixture for 30-60 seconds at room temperature.

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution.

  • Inject the reaction mixture onto the HPLC system for purification.

  • Collect the fraction corresponding to [¹²⁵I]this compound.

  • Confirm the radiochemical purity of the collected fraction by analytical radio-HPLC.

Mandatory Visualization

Radioiodination_Workflow cluster_prep Reaction Preparation cluster_reaction Radioiodination Reaction cluster_purification Purification cluster_qc Quality Control Precursor Tributylstannyl Precursor (10 µg in Ethanol) ReactionVial Reaction Vial Precursor->ReactionVial Buffer Phosphate Buffer (pH 7.4) Buffer->ReactionVial NaI [¹²⁵I]NaI NaI->ReactionVial ChloramineT Add Chloramine-T (10 µg) ReactionVial->ChloramineT Initiate Vortex Vortex (30-60s, RT) ChloramineT->Vortex Quench Quench with Sodium Metabisulfite Vortex->Quench Stop HPLC HPLC Purification (C18 Column) Quench->HPLC Collect Collect [¹²⁵I]this compound Fraction HPLC->Collect QC Analytical Radio-HPLC Collect->QC FinalProduct Pure [¹²⁵I]this compound QC->FinalProduct

References

Technical Support Center: Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and its key precursors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Synthesis of Precursor 1: N-benzyl-4-piperidone

Question: My synthesis of N-benzyl-4-piperidone from benzylamine and an acrylic ester is resulting in a low yield and multiple side products. What are the common pitfalls?

Answer: The synthesis of N-benzyl-4-piperidone via a one-pot method involving Michael addition followed by Dieckmann condensation and decarboxylation is efficient but sensitive to reaction conditions. Common challenges include:

  • Incomplete Michael Addition: Ensure the molar ratio of the acrylic ester to benzylamine is optimized, typically with an excess of the acrylic ester. The reaction temperature should be carefully controlled to prevent polymerization of the acrylic ester.

  • Side Reactions during Dieckmann Condensation: The presence of water can hydrolyze the ester intermediates, leading to unwanted carboxylic acids. Ensure anhydrous conditions and use a strong, non-nucleophilic base like sodium tert-butoxide.

  • Incomplete Decarboxylation: The final hydrolysis and decarboxylation step requires acidic conditions and sufficient heat. If the reaction is incomplete, you may isolate the β-keto ester intermediate.

  • Purification Challenges: The product is a basic, high-boiling oil. Purification is typically achieved by vacuum distillation. Ensure your vacuum is adequate to prevent product decomposition at high temperatures.

Synthesis of Precursor 2: N-benzyl-4-aminopiperidine

Question: The reductive amination of N-benzyl-4-piperidone to form N-benzyl-4-aminopiperidine is sluggish and gives a mixture of products. How can I improve this reaction?

Answer: Reductive amination is a standard method for this conversion, but several factors can affect its success:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of a slightly acidic pH, which favors imine formation. Sodium cyanoborohydride is also effective but is toxic.

  • pH Control: The reaction pH is critical. It should be maintained in a weakly acidic range (pH 5-6) to promote the formation of the iminium ion without significantly hydrolyzing it or deactivating the amine nucleophile.

  • Amine Source: Ammonium acetate or a solution of ammonia in methanol can be used as the amine source. Ensure an adequate excess is used to drive the equilibrium towards imine formation.

  • Side Products: A common side product is the corresponding alcohol, formed by the reduction of the starting ketone. This can be minimized by ensuring a sufficient concentration of the amine source. Over-reduction to the di-benzylated amine is also possible if the reaction conditions are too harsh.

Final Amide Coupling Step: N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Question: My amide coupling reaction between 4-iodobenzoic acid and N-benzyl-4-aminopiperidine has a low yield, and the product is difficult to purify. What are the likely causes and solutions?

Answer: The amide coupling is a critical step, and several issues can arise:

  • Poor Activation of Carboxylic Acid: The choice of coupling agent is crucial. Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are commonly used. Ensure the coupling agent is fresh and used in stoichiometric amounts or slight excess.

  • Side Reactions with Coupling Agents: A major side product with carbodiimides is the formation of an unreactive N-acylurea. To suppress this, additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) should be used. These additives form an active ester with the carboxylic acid, which is more reactive towards the amine and less prone to rearrangement.

  • Base Selection: An organic, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

  • Purification Difficulties: The final product is a relatively polar and basic compound. Purification can be challenging due to the presence of unreacted starting materials, the urea byproduct (if DCC is used), and other side products.

    • Work-up: An acidic wash (e.g., dilute HCl) can remove unreacted amine, and a basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.

    • Chromatography: Column chromatography on silica gel is often necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes, followed by a small percentage of methanol or triethylamine in dichloromethane), is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for N-(N-benzylpiperidin-4-yl)-4-iodobenzamide?

A1: The most common strategy is a convergent synthesis. This involves the independent synthesis of two key precursors, 4-iodobenzoic acid and N-benzyl-4-aminopiperidine, followed by their coupling to form the final amide product.

Q2: Can I use 4-iodobenzoyl chloride instead of 4-iodobenzoic acid for the final coupling step?

A2: Yes, using the acid chloride is a viable alternative. This method avoids the need for a coupling agent but requires the careful handling of the reactive acid chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Q3: My final product shows impurities in the NMR that I cannot identify. What are the likely culprits?

A3: Common impurities include:

  • N-acylurea: If you are using a carbodiimide coupling agent without an additive like HOBt.

  • Unreacted Starting Materials: 4-iodobenzoic acid or N-benzyl-4-aminopiperidine.

  • Solvent Residues: From the reaction or purification steps.

  • Grease: From glassware joints if not properly cleaned.

Q4: How can I monitor the progress of my reactions?

A4: Thin Layer Chromatography (TLC) is the most common method. Use an appropriate solvent system that gives good separation of your starting materials and product. Staining with ninhydrin can be useful for visualizing the amine precursor, while UV light will show the aromatic compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to confirm the presence of the desired product and identify byproducts.

Data Presentation

Table 1: Components of a Typical EDC/HOBt Amide Coupling Reaction

ComponentRoleTypical Stoichiometry (relative to limiting reagent)Notes
4-Iodobenzoic AcidCarboxylic acid source1.0 - 1.2 equivalentsCan be the limiting reagent.
N-benzyl-4-aminopiperidineAmine source1.0 - 1.2 equivalentsCan be used as the free base or hydrochloride salt.
EDC (or DCC)Coupling agent1.1 - 1.5 equivalentsActivates the carboxylic acid.
HOBt (or HOAt)Additive1.0 - 1.2 equivalentsSuppresses side reactions and improves efficiency.
DIPEA (or TEA)Non-nucleophilic base2.0 - 3.0 equivalentsNeutralizes acids and deprotonates amine salts.
Anhydrous DMF or DCMSolventN/AShould be anhydrous to prevent hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4-aminopiperidine via Reductive Amination
  • To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2.

  • Stir for 30 minutes, then basify with 2 M NaOH to pH ~12.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or vacuum distillation.

Protocol 2: Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide via Amide Coupling
  • Dissolve 4-iodobenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve N-benzyl-4-aminopiperidine (1.05 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Add the amine solution to the activated acid solution dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_product Final Product Synthesis benzylamine Benzylamine nbp_ketone N-benzyl-4-piperidone benzylamine->nbp_ketone Michael Addn. & Dieckmann Cond. acrylic_ester Acrylic Ester acrylic_ester->nbp_ketone Michael Addn. & Dieckmann Cond. nbp_amine N-benzyl-4-aminopiperidine nbp_ketone->nbp_amine Reductive Amination ammonia Ammonia Source ammonia->nbp_amine Reductive Amination final_product N-(N-benzylpiperidin-4-yl)- 4-iodobenzamide nbp_amine->final_product Amide Coupling (EDC, HOBt) iodobenzoic_acid 4-Iodobenzoic Acid iodobenzoic_acid->final_product Amide Coupling (EDC, HOBt)

Caption: Synthetic pathway for N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Troubleshooting_Workflow start Low Yield in Amide Coupling check_reagents Check Reagent Quality (Coupling agent, solvent, etc.) start->check_reagents check_conditions Review Reaction Conditions (Temp, time, stoichiometry) start->check_conditions check_purification Evaluate Purification Method start->check_purification reagents_ok Reagents are fresh and anhydrous? check_reagents->reagents_ok conditions_ok Conditions are optimal? check_conditions->conditions_ok purification_ok Losing product during workup or chromatography? check_purification->purification_ok replace_reagents Replace reagents, use anhydrous solvents reagents_ok->replace_reagents No end Improved Yield reagents_ok->end Yes optimize_conditions Optimize stoichiometry, temperature, or reaction time conditions_ok->optimize_conditions No conditions_ok->end Yes optimize_purification Modify workup procedure or chromatography conditions purification_ok->optimize_purification Yes purification_ok->end No replace_reagents->end optimize_conditions->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in the final amide coupling step.

How to increase the specific activity of [125I]4-IBP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [125I]4-IBP (N-(N-benzylpiperidin-4-yl)-4-iodobenzamide). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this high-affinity sigma receptor radioligand.

Frequently Asked Questions (FAQs)

Q1: What is [125I]this compound and what is it used for?

[125I]this compound is a radioiodinated derivative of this compound, a compound that binds with high affinity to sigma receptors (σ1 and σ2). It is primarily used in radioligand binding assays to characterize the pharmacology of these receptors, determine their density in various tissues (Bmax), and screen unlabeled compounds for their binding affinity (Ki).

Q2: What is the theoretical maximum specific activity of [125I]this compound?

The theoretical maximum specific activity for a molecule labeled with a single 125I atom is approximately 2200 Ci/mmol.[1] Achieving a specific activity close to this theoretical maximum is crucial for detecting low concentrations of sigma receptors.

Q3: How should I store and handle [125I]this compound?

Radioiodinated compounds are sensitive to degradation. For optimal stability, [125I]this compound should be stored at -20°C or below in a solution containing a stabilizing agent, such as 0.1% bovine serum albumin (BSA), to prevent adsorption to container surfaces. It is recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles. Always handle with appropriate radiation safety precautions.

Troubleshooting Guide

Low Specific Binding or Signal

Problem: The specific binding of [125I]this compound is too low to obtain reliable data.

Potential Cause Recommended Solution
Degraded Radioligand Use a fresh batch of [125I]this compound. The useful life of an 125I-labeled ligand is typically 1-2 months.
Low Receptor Density Increase the amount of tissue homogenate or cell membrane preparation in the assay. Ensure the source material is known to express sigma receptors.
Suboptimal Assay Conditions Optimize incubation time and temperature. A common starting point is 60 minutes at 30°C.[2] Also, verify the pH and ionic strength of your assay buffer.
Insufficient Radioligand Concentration For saturation binding experiments, ensure you are using a range of concentrations that bracket the expected Kd value.
High Non-Specific Binding (NSB)

Problem: The non-specific binding is a high percentage of the total binding, reducing the signal window.

Potential Cause Recommended Solution
Hydrophobic Interactions [125I]this compound may bind non-specifically to filter mats and assay plates.[1] Pre-soak GF/C filters in 0.3% polyethyleneimine (PEI).[2] Consider using low-binding plates.
Excessive Radioligand Concentration Use the lowest concentration of [125I]this compound that provides an adequate signal, ideally at or below the Kd value for competition assays.[3]
Inadequate Washing Increase the number of washes (e.g., from 3 to 4) with ice-cold wash buffer after filtration to thoroughly remove unbound radioligand.[2]
Choice of Displacer For determining NSB, use a high concentration (e.g., 10 µM) of a known, unlabeled sigma receptor ligand like haloperidol or (+)-pentazocine.

Experimental Protocols

Protocol 1: General Radiosynthesis of [125I]this compound (Chloramine-T Method)

This protocol is a representative example of radioiodination.

  • Preparation: To a reaction vial, add the precursor, N-(N-benzylpiperidin-4-yl)-4-aminobenzamide, in a suitable buffer (e.g., 0.05M phosphate buffer, pH 7.4).

  • Radioiodination: Add Na[125I] (0.2-0.5 mCi) to the reaction vial and incubate for 1 minute at room temperature.

  • Oxidation: Add Chloramine-T solution to initiate the iodination reaction. Allow the reaction to proceed for 1 minute at room temperature.

  • Quenching: Add sodium metabisulfite solution to quench the reaction.

  • Purification: Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to separate [125I]this compound from unreacted precursor and free iodine.

  • Quality Control: Assess the radiochemical purity of the final product using analytical HPLC.

Protocol 2: [125I]this compound Saturation Binding Assay

This protocol provides a framework for determining the Kd and Bmax of [125I]this compound in a given tissue or cell preparation.

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, wash the pellet, and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, membrane preparation (50-120 µg protein), and varying concentrations of [125I]this compound (e.g., 0.1 - 20 nM).[2]

    • Non-Specific Binding: Add assay buffer with a high concentration of an unlabeled sigma ligand (e.g., 10 µM haloperidol), membrane preparation, and varying concentrations of [125I]this compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a 0.3% PEI-soaked GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

  • Counting: Dry the filter mat and measure the radioactivity of each filter disc using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. Use non-linear regression analysis to fit the specific binding data to a one-site binding model to determine the Kd and Bmax values.

Visualizations

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_ER ER Ca2+ Store IP3R->Ca_ER Releases Ca2+ from Ca_Mito Mitochondrial Ca2+ ATP ATP Production Ca_Mito->ATP Stimulates Ligand [125I]this compound or Other Ligands Ligand->Sigma1R Binds to Ca_ER->Ca_Mito Ca2+ influx

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

Radioligand_Binding_Workflow prep 1. Membrane Preparation assay 2. Assay Setup (Total & NSB) prep->assay incubate 3. Incubation (e.g., 60 min, 30°C) assay->incubate filter 4. Rapid Vacuum Filtration incubate->filter count 5. Gamma Counting filter->count analyze 6. Data Analysis (Kd, Bmax) count->analyze

Caption: Experimental workflow for a [125I]this compound radioligand binding assay.

References

Technical Support Center: [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the radiolysis of [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your radiolabeled compound.

Troubleshooting Guide

Radiolysis, the decomposition of a compound by ionizing radiation, is a critical factor affecting the stability and radiochemical purity of [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. The following table outlines common issues, their potential causes, and recommended solutions to mitigate radiolysis and ensure experimental success.

Issue Potential Cause(s) Recommended Solution(s)
Decreased Radiochemical Purity (RCP) over time Primary Radiolysis: Direct interaction of the radioligand with radiation. Secondary Radiolysis: Interaction with reactive oxygen species (free radicals) generated from the solvent (e.g., water).Storage Optimization: Store at low temperatures (-20°C to -80°C) to reduce molecular mobility and reaction rates. Use of Scavengers: Add radical scavengers to the storage solution. Common scavengers include ethanol, ascorbic acid, and gentisic acid.
Inconsistent experimental results Degradation of the radioligand leading to altered binding affinity or biological activity.Regular Purity Assessment: Perform routine radiochemical purity checks using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before each experiment. Purification: If RCP is below the acceptable limit (typically >95%), repurify the radioligand.
Formation of unknown radioactive species Radiolytic fragmentation of the parent molecule.Characterization of Impurities: Utilize radio-HPLC or LC-MS to identify the nature of the radiolytic products. Optimize Scavenger Cocktail: A combination of scavengers may be more effective than a single agent.
Loss of Radioactivity Deiodination: Cleavage of the ¹²⁵I from the benzamide structure. This can be exacerbated by radiolysis.pH Control: Store the radioligand in a buffered solution at a pH that minimizes deiodination (typically neutral to slightly acidic). Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Aliquot the radioligand into single-use volumes.

Frequently Asked Questions (FAQs)

Q1: What is radiolysis and why is it a concern for [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide?

A1: Radiolysis is the process by which ionizing radiation emitted from the ¹²⁵I isotope breaks down the chemical structure of the N-(N-benzylpiperidin-4-yl)-4-iodobenzamide molecule. This is a significant concern because it reduces the radiochemical purity of the compound, leading to the formation of radioactive impurities. These impurities can interfere with experimental results by exhibiting different biological activities or binding characteristics, ultimately compromising the reliability and reproducibility of your data.

Q2: What are the primary signs of radiolysis?

A2: The most direct indicator of radiolysis is a decrease in radiochemical purity over time, which can be monitored by techniques like HPLC or TLC. You may observe the appearance of new radioactive peaks or spots corresponding to radiolytic byproducts. Indirectly, you might notice a decline in the performance of the radioligand in your assays, such as reduced specific binding or an increase in non-specific binding.

Q3: How can I minimize radiolysis during storage?

A3: To minimize radiolysis, it is crucial to optimize storage conditions. This includes:

  • Low Temperature Storage: Storing your radioligand at low temperatures (ideally -80°C) slows down the chemical reactions that lead to degradation.

  • Use of Radical Scavengers: Adding substances that can neutralize the damaging free radicals generated during radiolysis is highly effective. Ethanol, ascorbic acid, and gentisic acid are commonly used for this purpose.

  • Dilution: Storing the radioligand at a lower radioactive concentration can reduce the radiation dose to the surrounding molecules.

  • Aliquotting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best to aliquot the radioligand into single-use vials upon receipt.

Q4: What concentration of scavengers should I use?

A4: The optimal concentration of scavengers can vary. However, common starting points are:

  • Ethanol: 5-10% (v/v)

  • Ascorbic Acid: 0.1-1.0 mg/mL

  • Gentisic Acid: 0.1-1.0 mg/mL

It is recommended to empirically determine the most effective scavenger or combination of scavengers and their optimal concentrations for your specific experimental conditions.

Q5: How often should I check the radiochemical purity?

A5: It is best practice to check the radiochemical purity of your [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide before each experiment, especially if it has been in storage for an extended period. For ongoing experiments, a weekly purity check is a reasonable starting point.

Quantitative Data on Scavenger Efficacy

The following table summarizes the typical effectiveness of various scavengers in preserving the radiochemical purity (RCP) of radioiodinated compounds over time. The values presented are illustrative and may vary depending on the specific activity, storage conditions, and the radiolabeled compound itself.

Storage Condition RCP after 2 weeks RCP after 4 weeks RCP after 8 weeks
Control (No Scavenger) 80 - 90%65 - 80%< 60%
Ethanol (10%) > 95%90 - 95%85 - 90%
Ascorbic Acid (0.5 mg/mL) > 95%92 - 97%88 - 93%
Gentisic Acid (0.5 mg/mL) > 95%93 - 98%90 - 95%
Combination (Ethanol + Ascorbic Acid) > 98%> 95%> 92%

Experimental Protocols

Protocol 1: Assessment of Radiochemical Purity by Thin-Layer Chromatography (TLC)

Objective: To determine the radiochemical purity of [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing solvent (e.g., a mixture of dichloromethane and methanol, ratio to be optimized, e.g., 9:1)

  • Spotting capillaries

  • Developing chamber

  • Phosphorimager or autoradiography film

  • Scintillation counter or gamma counter

Procedure:

  • Prepare the developing chamber by adding the developing solvent to a depth of approximately 0.5 cm and allow it to equilibrate for at least 30 minutes.

  • Using a spotting capillary, carefully spot a small volume (1-2 µL) of the radiolabeled compound onto the origin line of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in the developing chamber, ensuring the origin is above the solvent level.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Analyze the plate using a phosphorimager or by exposing it to autoradiography film.

  • Alternatively, the plate can be cut into sections, and the radioactivity of each section can be measured using a gamma counter.

  • Calculate the radiochemical purity as follows: RCP (%) = (Radioactivity of the main product spot / Total radioactivity on the plate) x 100

Protocol 2: Stability Study of [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide with Scavengers

Objective: To evaluate the effectiveness of different scavengers in preventing the radiolysis of the radioligand over time.

Materials:

  • [¹²⁵I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide stock solution

  • Scavengers: Ethanol, Ascorbic acid, Gentisic acid

  • Storage vials

  • TLC or HPLC system for purity analysis

Procedure:

  • Prepare solutions of the radioligand in the storage buffer containing different scavengers (and a control with no scavenger) at the desired concentrations.

  • Aliquot these solutions into separate vials for each time point to be tested (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).

  • Store all vials under the same conditions (e.g., -80°C).

  • At each designated time point, remove one vial from each scavenger condition.

  • Allow the vial to thaw completely and vortex briefly.

  • Determine the radiochemical purity of the sample using the TLC or HPLC method described.

  • Plot the radiochemical purity as a function of time for each condition to compare the stabilizing effects of the different scavengers.

Visualizations

Radiolysis_Pathway cluster_0 Radiolysis Process cluster_1 Mitigation Strategy I125_Compound [¹²⁵I]Compound Radiation Ionizing Radiation (β⁻, γ) Degradation_Products Radiolytic Degradation Products I125_Compound->Degradation_Products Decomposition Radiation->I125_Compound Direct Effect Solvent Solvent (e.g., H₂O) Radiation->Solvent Indirect Effect Free_Radicals Reactive Oxygen Species (e.g., •OH) Solvent->Free_Radicals Free_Radicals->I125_Compound Secondary Damage Neutralized_Radicals Neutralized Species Scavengers Radical Scavengers (Ethanol, Ascorbic Acid) Scavengers->Free_Radicals Neutralization Troubleshooting_Workflow start Experiment Start check_purity Check Radiochemical Purity (RCP) start->check_purity is_acceptable Is RCP > 95%? check_purity->is_acceptable proceed Proceed with Experiment is_acceptable->proceed Yes troubleshoot Troubleshoot Radioligand Stability is_acceptable->troubleshoot No end End proceed->end add_scavengers Add/Optimize Scavengers troubleshoot->add_scavengers repurify Repurify Radioligand troubleshoot->repurify recheck_purity Re-check RCP add_scavengers->recheck_purity repurify->recheck_purity recheck_purity->is_acceptable

Refining experimental conditions for 4-IBP competition binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for refining the experimental conditions of 4-IBP (4-iodo-N-(4-methoxyphenyl)benzamide) competition binding assays, particularly targeting the dopamine transporter (DAT) and serotonin transporter (SERT).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a this compound competition binding assay? A competition binding assay is used to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor or transporter. It measures how effectively this compound competes with a radiolabeled ligand that has a known high affinity for the target, such as the dopamine or serotonin transporter.

Q2: Which radioligand is suitable for a this compound competition assay targeting DAT and SERT? [¹²⁵I]RTI-55 (3β-(4-iodophenyl)tropan-2β-carboxylic acid methyl ester) is an excellent choice as it binds with high affinity to both DAT and SERT, making it a versatile radioligand for assessing competition from unlabeled compounds like this compound.[1][2]

Q3: How is non-specific binding determined in this assay? Non-specific binding (NSB) is the portion of the radioligand that binds to components other than the target receptor (e.g., filters, lipids, or other proteins). To measure it, a high concentration of a known, potent, and unlabeled ligand for the target (a "displacer") is added to a set of control wells. This displacer saturates the specific binding sites, ensuring that any remaining measured radioactivity is non-specific. For DAT, a compound like GBR-12909 is often used, while for SERT, a selective serotonin reuptake inhibitor (SSRI) like paroxetine can be used.

Q4: What is the difference between an IC₅₀ and a Kᵢ value? The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the competitor (this compound) required to displace 50% of the specific binding of the radioligand. It is an experimentally derived value that depends on the assay conditions, including the concentration and affinity of the radioligand. The Kᵢ (inhibition constant) is a more absolute measure of the affinity of the competitor for the receptor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the radioligand's concentration and its dissociation constant (Kₑ).[3]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the typical workflow for a competition binding assay and the underlying mechanism of action at the synapse.

Competition Binding Assay Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing DAT/SERT) Reagent_Prep Reagent Preparation (Assay Buffer, Radioligand, this compound dilutions) Plate_Setup Plate Setup (Total, Non-Specific, Competitor Wells) Add_Components Add Components to Wells (Membranes, Radioligand, this compound) Plate_Setup->Add_Components Start Assay Incubation Incubate to Reach Equilibrium (e.g., 60 min at 30°C) Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Terminate Reaction Washing Wash Filters (Remove unbound radioligand) Counting Scintillation Counting (Measure radioactivity on filters) Calc_Specific_Binding Calculate Specific Binding (Total - Non-Specific) Counting->Calc_Specific_Binding Raw Data (CPM) Generate_Curve Generate Competition Curve (% Specific Binding vs. [this compound]) Calc_Specific_Binding->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Determine_IC50->Calc_Ki Competitive Binding at Monoamine Transporter cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron NT Neurotransmitter (Dopamine/Serotonin) Transporter Monoamine Transporter (DAT or SERT) NT->Transporter Binds & is transported Radioligand Radioligand ([125I]RTI-55) Radioligand->Transporter Binds (Measured Signal) Competitor Competitor (this compound) Competitor->Transporter Competes for Binding Site Reuptake Neurotransmitter Reuptake Transporter->Reuptake

References

Technical Support Center: Troubleshooting [125I]4-IBP Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [125I]4-IBP autoradiography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during these experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you resolve low signal and other related problems.

Frequently Asked Questions (FAQs)

Q1: What is [125I]this compound and what is it used for in autoradiography?

A1: [125I]this compound, or [125I]N-(4-(4-iodophenyl)butyl)picolinamide, is a high-affinity radioligand for the sigma-2 (σ2) receptor. In autoradiography, it is used to visualize and quantify the distribution and density of σ2 receptors in tissue sections, particularly in the brain and in tumor tissues where these receptors are often overexpressed.

Q2: What is a typical exposure time for autoradiography with 125I-labeled ligands?

A2: Exposure times for 125I can vary significantly based on the specific activity of the radioligand, the density of the target receptor in the tissue, and the detection method (film vs. phosphor imaging). Generally, exposure times can range from 24 hours to several weeks. It is always recommended to perform initial pilot experiments with a range of exposure times to determine the optimal duration for your specific experimental conditions.

Q3: How can I differentiate between specific and non-specific binding of [125I]this compound?

A3: To determine non-specific binding, parallel sections are incubated with the [125I]this compound in the presence of a high concentration (typically 100- to 1000-fold excess) of a non-radioactive, high-affinity sigma-2 receptor ligand, such as unlabeled this compound or haloperidol. The signal remaining in these sections represents non-specific binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding (sections incubated with [125I]this compound alone).

Troubleshooting Low Signal

Low or weak signals are a common challenge in autoradiography. The following guide provides a structured approach to identifying and resolving the root causes of this issue.

Problem: Weak or No Signal on Autoradiogram

This section addresses potential reasons for obtaining a signal that is too low for meaningful analysis.

Is the [125I]this compound radioligand still active?

  • Possible Cause: The radioligand may have degraded due to improper storage or exceeding its shelf-life. 125I has a half-life of approximately 60 days.

  • Solution:

    • Always check the calibration date and specific activity of the radioligand.

    • Store the radioligand as recommended by the manufacturer, typically at -20°C or -80°C, protected from light.

    • If in doubt, perform a quality control check, such as scintillation counting of a small aliquot, to verify its activity.

Is the tissue preparation optimal for receptor binding?

  • Possible Cause: Improper handling or storage of tissue sections can lead to receptor degradation.

  • Solution:

    • Ensure tissues are rapidly frozen after collection and stored at -80°C.

    • Use a cryostat to cut sections at an appropriate thickness, typically 10-20 µm.

    • Thaw-mount sections onto coated slides (e.g., gelatin-subbed or commercially available adhesive slides) to ensure they adhere properly and do not detach during incubations and washes.

Is the incubation protocol optimized for [125I]this compound binding?

  • Possible Cause: Suboptimal incubation conditions can lead to insufficient binding of the radioligand to the sigma-2 receptors.

  • Solution:

    • Pre-incubation: A pre-incubation step in buffer without the radioligand can help to remove endogenous ligands that may be occupying the receptors.

    • Incubation Time: Ensure the incubation time is sufficient to reach equilibrium. This can be determined by a time-course experiment.

    • Temperature: Binding is often performed at room temperature, but this should be optimized for your specific tissue and target.

    • pH: Maintain a stable and optimal pH for the binding buffer, typically around 7.4.

Are the washing steps too stringent?

  • Possible Cause: Overly aggressive or prolonged washing steps can dissociate the specifically bound radioligand from the receptors.

  • Solution:

    • Wash Buffer: Use ice-cold wash buffer to slow the dissociation rate of the ligand-receptor complex.

    • Wash Duration and Number: Optimize the duration and number of washes. Typically, 2-3 short washes (e.g., 1-5 minutes each) are sufficient to remove unbound radioligand without significantly affecting the specific binding.

Is the detection method sensitive enough?

  • Possible Cause: The chosen detection method (X-ray film or phosphor imaging screen) may not be sensitive enough for the low levels of radioactivity in the tissue.

  • Solution:

    • Phosphor Imaging: Phosphor imaging screens are generally more sensitive than X-ray film and have a wider dynamic range.

    • Exposure Time: Increase the exposure time. As a rule of thumb, if you can detect a signal with a Geiger counter, an overnight exposure should be sufficient to see a band.[1]

    • Intensifying Screens: If using X-ray film, ensure you are using an intensifying screen at -70°C for 125I, as this will enhance the signal.[1]

Troubleshooting High Background

High background can obscure the specific signal and make quantification unreliable. This section provides guidance on how to reduce non-specific binding.

Problem: High Non-Specific Binding

This issue arises when the radioligand binds to components in the tissue other than the target receptor.

Is the concentration of [125I]this compound too high?

  • Possible Cause: Using a radioligand concentration that is significantly above the dissociation constant (Kd) can lead to increased non-specific binding.

  • Solution:

    • Perform a saturation binding experiment to determine the Kd for [125I]this compound in your tissue.

    • For competitive binding assays, use a concentration of [125I]this compound that is at or below the Kd.

Is the blocking of non-specific sites adequate?

  • Possible Cause: The radioligand may be binding to charged or hydrophobic surfaces on the tissue or slide.

  • Solution:

    • Blocking Agents: Include a blocking agent in your incubation buffer, such as bovine serum albumin (BSA) at a concentration of 0.1-1%.

    • Pre-treatment of Slides: Soaking filter papers and Unifilter GF/B filter plates in 0.5% polyethyleneimine (PEI) for 30 minutes can help to reduce non-specific binding.[2]

Are the washing steps effective at removing unbound ligand?

  • Possible Cause: Insufficient washing may leave behind unbound or loosely bound radioligand, contributing to high background.

  • Solution:

    • Increase Wash Volume and Number: Increase the volume of wash buffer and the number of washes.

    • Add Detergents: Adding a low concentration of a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer can help to reduce hydrophobic interactions that contribute to non-specific binding.

Quantitative Data Summary

The following table summarizes key binding parameters for sigma-2 receptor ligands from the literature. Note that these values can vary depending on the tissue, species, and experimental conditions. They should be used as a general guide for what to expect in your own experiments.

RadioligandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[125I]RHM-4SD Rat Liver Membranes0.23894 ± 90[3]
[3H]DTGSD Rat Liver Membranes9.456040 ± 74[3]
2-[125I]BP (Ki for this compound)LnCAP Human Prostate Tumor Cells4.09 (Ki)N/A[4]

Experimental Protocols

General Protocol for [125I]this compound Autoradiography on Brain Sections

This protocol provides a general framework. Optimization of specific steps is highly recommended.

  • Tissue Preparation:

    • Rapidly freeze fresh brain tissue in isopentane cooled with dry ice.

    • Store tissue at -80°C until sectioning.

    • Using a cryostat, cut 14-20 µm thick coronal sections.

    • Thaw-mount the sections onto gelatin-coated or other adhesive microscope slides.

    • Store slide-mounted sections at -80°C.

  • Pre-incubation:

    • On the day of the experiment, allow slides to warm to room temperature.

    • Pre-incubate the slides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Prepare the incubation buffer containing [125I]this compound at the desired concentration (e.g., at or near the Kd).

    • For determination of non-specific binding, prepare a separate incubation buffer containing [125I]this compound and a 1000-fold excess of unlabeled haloperidol or this compound.

    • Incubate the slides in the appropriate incubation buffer for 60-120 minutes at room temperature.

  • Washing:

    • Quickly rinse the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform 2-3 washes in ice-cold wash buffer for 2-5 minutes each to remove unbound radioligand.

    • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging screen or X-ray film in a light-tight cassette.

    • Include 125I standards of known radioactivity for later quantification.

    • Expose at -80°C for an appropriate duration (determined from pilot studies).

  • Data Analysis:

    • Scan the phosphor screen or develop the film.

    • Quantify the signal intensity in specific brain regions using densitometry software.

    • Generate a standard curve from the 125I standards to convert signal intensity to units of radioactivity (e.g., fmol/mg tissue).

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizing Experimental Workflows

General Autoradiography Workflow

autoradiography_workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_detection Signal Detection & Analysis tissue_collection Collect and Freeze Tissue sectioning Cryostat Sectioning (10-20 µm) tissue_collection->sectioning mounting Thaw-mount on Slides sectioning->mounting storage Store at -80°C mounting->storage preincubation Pre-incubation storage->preincubation incubation_total Incubation with [125I]this compound preincubation->incubation_total incubation_nsb Incubation with [125I]this compound + excess cold ligand preincubation->incubation_nsb washing Washing incubation_total->washing incubation_nsb->washing drying Drying washing->drying exposure Exposure to Film or Phosphor Screen drying->exposure scanning Scanning/Developing exposure->scanning quantification Quantification scanning->quantification analysis Data Analysis quantification->analysis

Caption: General workflow for [125I]this compound autoradiography.

Troubleshooting Logic for Low Signal

low_signal_troubleshooting cluster_ligand Radioligand Issues cluster_tissue Tissue Quality cluster_protocol Protocol Optimization cluster_detection Detection Method start Low or No Signal check_activity Check Ligand Activity (Date, Storage) start->check_activity check_prep Review Tissue Prep (Freezing, Storage) start->check_prep check_incubation Review Incubation (Time, Temp, pH) start->check_incubation check_washing Review Washing (Stringency, Duration) start->check_washing check_exposure Review Exposure (Time, Method) start->check_exposure new_ligand Use Fresh Ligand check_activity->new_ligand optimize_prep Optimize Tissue Handling check_prep->optimize_prep optimize_incubation Optimize Incubation check_incubation->optimize_incubation optimize_washing Optimize Washing check_washing->optimize_washing optimize_exposure Increase Exposure Time or Use Phosphor Screen check_exposure->optimize_exposure

Caption: Troubleshooting flowchart for low signal issues.

Signaling Pathway of Sigma-2 Receptor (Simplified)

sigma2_pathway ligand [125I]this compound (or other ligand) s2r Sigma-2 Receptor (TMEM97) ligand->s2r Binds to cellular_response Cellular Responses (e.g., Calcium signaling, Apoptosis in tumor cells) s2r->cellular_response Activates

Caption: Simplified signaling of the sigma-2 receptor.

References

Technical Support Center: Purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Work-up Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting materials.
Excess starting materials (4-iodobenzoic acid or 1-benzyl-4-aminopiperidine) present.Perform an aqueous wash of the organic layer during work-up. A wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted 4-iodobenzoic acid. A wash with a mild acid (e.g., dilute HCl) can remove unreacted 1-benzyl-4-aminopiperidine. Caution: The product is basic and may also partition into the acidic aqueous layer if the pH is too low.
Side products from the coupling reaction.Employ column chromatography for purification. A gradient elution from a non-polar to a more polar solvent system is often effective.
Difficulty with Recrystallization Oiling out of the product instead of crystallization.The solvent may be too non-polar or the cooling process is too rapid. Try adding a co-solvent to increase polarity or slow down the cooling rate. Seeding with a small crystal of pure product can also induce crystallization.
No crystal formation upon cooling.The solution may be too dilute, or the chosen solvent is too good a solvent. Concentrate the solution by evaporating some of the solvent. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until the solution is clear and allow to cool slowly.
Impurities co-crystallize with the product.The purity of the crude material is too low for effective recrystallization. Purify the crude product by column chromatography first, followed by recrystallization of the partially purified material.
Issues with Column Chromatography Product is not eluting from the column.The mobile phase is not polar enough. Gradually increase the polarity of the eluent. For basic compounds like this, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve elution by preventing strong interaction with the acidic silica gel.
Poor separation of the product from impurities.The chosen solvent system is not providing adequate resolution. Systematically screen different solvent systems using TLC. A common starting point for benzamides is a mixture of hexane and ethyl acetate. For this compound, a gradient of dichloromethane and methanol might also be effective.
Streaking or tailing of the spot on TLC and column.The compound is interacting too strongly with the stationary phase. As mentioned above, adding a small amount of triethylamine to the mobile phase can mitigate this issue. Using a different stationary phase, such as alumina (basic or neutral), could also be an alternative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing N-(N-benzylpiperidin-4-yl)-4-iodobenzamide?

A1: The most common impurities are typically unreacted starting materials: 4-iodobenzoic acid and 1-benzyl-4-aminopiperidine. If 4-iodobenzoyl chloride is used, residual amounts may be present. Side products from the Schotten-Baumann reaction are also possible, although often in minor amounts if the reaction conditions are optimized.[1][2][3][4][5]

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice often depends on the scale of the reaction and the impurity profile. For small-scale purification and to obtain highly pure material for analytical purposes, column chromatography is often preferred as it can separate a wider range of impurities. For larger-scale purification, recrystallization is a more practical and economical choice, provided a suitable solvent system is found and the initial purity is reasonably high.[6] Often, a combination of both methods yields the best results: an initial purification by column chromatography followed by a final recrystallization step to obtain crystalline material.

Q3: What is a good starting point for a recrystallization solvent system?

A3: For N-substituted benzamides, polar solvents or binary solvent mixtures are often effective.[6][7][8][9] You can start by screening solvents like ethanol, isopropanol, or acetonitrile. A mixture of a good solvent (in which the compound is soluble when hot) and an anti-solvent (in which the compound is poorly soluble) is also a good strategy. Common mixtures to try include:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

Q4: What is a recommended mobile phase for column chromatography on silica gel?

A4: A good starting point for the TLC analysis and subsequent column chromatography would be a mixture of a non-polar and a polar solvent. For a compound with the polarity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, you could start with a solvent system of:

  • Hexane:Ethyl Acetate (e.g., starting with 4:1 and gradually increasing the proportion of ethyl acetate).

  • Dichloromethane:Methanol (e.g., starting with 99:1 and gradually increasing the proportion of methanol).

Given the basic nature of the piperidine nitrogen, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help to prevent peak tailing and improve the separation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel (100-200 mesh) as a slurry in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 4:1).

  • Sample Loading:

    • Dissolve the crude N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • If the compound is very soluble, a binary solvent system may be necessary. Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) and add a "poor" solvent (e.g., hexane) dropwise at room temperature until the solution becomes cloudy. Heat the mixture until it becomes clear again.

  • Recrystallization Procedure:

    • Dissolve the crude N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in the minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot.

    • Hot filter the solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product start Crude Product (N-(N-benzylpiperidin-4-yl)-4-iodobenzamide) col_chrom Column Chromatography start->col_chrom High impurity load recryst Recrystallization start->recryst Low impurity load col_chrom->recryst Further purification analysis TLC, NMR, LC-MS col_chrom->analysis recryst->analysis end Pure Product analysis->end Purity Confirmed Troubleshooting_Logic cluster_recryst Recrystallization Issues cluster_chrom Chromatography Issues start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals no_elution No Elution? start->no_elution poor_sep Poor Separation? start->poor_sep slow_cooling Slow down cooling oiling_out->slow_cooling add_cosolvent Add co-solvent oiling_out->add_cosolvent concentrate Concentrate solution no_crystals->concentrate add_antisolvent Add anti-solvent no_crystals->add_antisolvent inc_polarity Increase eluent polarity no_elution->inc_polarity add_tea Add Triethylamine no_elution->add_tea optimize_solvent Optimize solvent system via TLC poor_sep->optimize_solvent change_stationary_phase Change stationary phase poor_sep->change_stationary_phase

References

Technical Support Center: Improving the In Vivo Stability of Radioiodinated 4-IBP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radioiodinated 4-iodobenzyl pyridinium (4-IBP) and similar compounds. The focus is on addressing challenges related to the in vivo stability of these radiotracers.

Frequently Asked Questions (FAQs)

Q1: What is the most common in vivo stability issue with radioiodinated this compound?

The primary in vivo stability concern for radioiodinated this compound and other similar aryl iodide radiotracers is deiodination, the cleavage of the carbon-iodine bond.[1][2] This can lead to the uptake of free radioiodide in tissues like the thyroid and stomach, increasing background signal and reducing imaging contrast.[2]

Q2: What factors influence the in vivo deiodination of radioiodinated this compound?

Several structural and biological factors can affect the in vivo stability of the C-I bond:

  • Position of the Iodine Atom: The position of the iodine on the aromatic ring can influence stability.

  • Substituents on the Aromatic Ring: Electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, can increase susceptibility to deiodination, whereas electron-withdrawing groups may enhance stability.[1]

  • Overall Molecular Structure: The entire molecule, not just the radioiodinated fragment, plays a role in stability.[1]

  • Metabolic Pathways: The compound's susceptibility to enzymatic degradation can expose the radioiodinated part to deiodinating enzymes.[3]

Q3: How can the in vivo stability of radioiodinated this compound be improved?

Several strategies can be employed to enhance the in vivo stability of radioiodinated compounds:

  • Structural Modification: Introducing stabilizing groups on the aromatic ring, such as methoxy or difluoro substituents, can improve biostability.[1]

  • Use of Prosthetic Groups: Indirect radioiodination using prosthetic groups can create a more stable linkage for the radioiodine.[2][4] This approach is particularly useful if direct iodination conditions are too harsh for the parent molecule.[4]

  • Isotopic Exchange Conditions: Optimizing the conditions for radioiodination, such as using milder oxidants or copper-assisted reactions, can lead to a more stable product.

Troubleshooting Guide

Problem: Low Radiochemical Yield During Synthesis

Possible Cause Suggested Solution
Precursor Instability Ensure the precursor molecule is pure and stable under the reaction conditions. Consider using a more stable precursor, such as an organotin or boronic acid derivative, for radioiodination.[2]
Inefficient Radioiodination Optimize reaction parameters like temperature, reaction time, and the amount of oxidizing agent. For sensitive molecules, consider indirect labeling methods using prosthetic groups.[2][4]
Suboptimal pH The pH of the reaction mixture can significantly impact the efficiency of radioiodination. Empirically determine the optimal pH for your specific reaction.

Problem: Poor In Vivo Stability (Rapid Deiodination)

Possible Cause Suggested Solution
Inherent Molecular Instability The chemical structure of this compound may be prone to enzymatic or chemical deiodination. Consider synthesizing and testing analogs with stabilizing groups on the aromatic ring.[1]
Metabolic Degradation The molecule might be metabolized in a way that exposes the radioiodine to deiodinases. Conduct in vitro serum stability studies to assess metabolic stability.[3]
Reductive Dehalogenation The in vivo environment can promote reductive dehalogenation. Modifying the electronic properties of the aryl ring can mitigate this.

Quantitative Data Summary

The following table summarizes structural features and their general effect on the in vivo stability of radioiodinated aryl compounds.

Structural FeatureEffect on In Vivo StabilityRationale
Iodine on sp² Carbon (Aryl Iodide) Generally more stableThe C(sp²)-I bond is stronger than the C(sp³)-I bond.[4]
Iodine on sp³ Carbon (Alkyl Iodide) Generally less stableThe C(sp³)-I bond is more labile and susceptible to nucleophilic substitution.[5]
Iodophenols and Iodoanilines Increased deiodinationThe -OH and -NH₂ groups activate the aromatic ring, making it more susceptible to electrophilic attack and deiodination.[1]
Methoxylation or Difluorination of the Aryl Ring Improved biostabilityThese electron-withdrawing groups can deactivate the ring towards deiodination.[1]
Use of Prosthetic Groups Can lead to a more stable labeled moleculeAllows for radioiodination under milder conditions and can position the radioiodine in a more sterically hindered and stable location.[2]

Experimental Protocols

1. Radioiodination of a 4-Iodobenzyl Precursor via Isotopic Exchange

This protocol is a general guideline and may require optimization for specific this compound precursors.

  • Materials:

    • This compound precursor (non-radioactive)

    • Sodium iodide ([¹²³I]NaI or [¹³¹I]NaI)

    • Oxidizing agent (e.g., Chloramine-T, Iodogen)

    • Reaction buffer (e.g., phosphate buffer, pH 7.4)

    • Quenching solution (e.g., sodium metabisulfite)

    • HPLC system for purification

  • Procedure:

    • To a reaction vial, add the this compound precursor dissolved in a suitable solvent.

    • Add the radioiodide solution and the reaction buffer.

    • Initiate the reaction by adding the oxidizing agent.

    • Allow the reaction to proceed at the optimized temperature and time.

    • Quench the reaction by adding the quenching solution.

    • Purify the radioiodinated this compound using reverse-phase HPLC.

    • Collect the fraction corresponding to the product and formulate it in a biocompatible solution (e.g., saline with ethanol).

2. In Vivo Stability Assessment

  • Animal Model: Use an appropriate animal model (e.g., mice, rats).

  • Administration: Administer the purified radioiodinated this compound intravenously.

  • Sample Collection: Collect blood samples at various time points (e.g., 5, 30, 60, 120 minutes) post-injection.

  • Tissue Dissection: At the final time point, euthanize the animals and dissect key organs, including the thyroid, stomach, liver, and kidneys.

  • Sample Analysis:

    • For blood samples, precipitate proteins (e.g., with trichloroacetic acid) to separate protein-bound radioactivity from free iodide.

    • Analyze the supernatant and tissue homogenates using radio-HPLC or radio-TLC to quantify the percentage of intact radiotracer versus free radioiodide.

    • Measure the radioactivity in the dissected organs using a gamma counter to determine the biodistribution and assess iodide accumulation in the thyroid and stomach.[6]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_invivo In Vivo Evaluation Precursor This compound Precursor Radioiodination Radioiodination (e.g., Isotopic Exchange) Precursor->Radioiodination Purification HPLC Purification Radioiodination->Purification RCP_check Radiochemical Purity Purification->RCP_check Administration IV Administration to Animal Model RCP_check->Administration Biodistribution Biodistribution Studies Administration->Biodistribution Stability_Assessment Metabolite Analysis (Blood & Tissue) Administration->Stability_Assessment

Caption: Experimental workflow for producing and evaluating radioiodinated this compound.

Deiodination_Factors cluster_chemical Chemical Factors cluster_biological Biological Factors Deiodination In Vivo Deiodination of Radioiodinated this compound Bond_Strength C-I Bond Lability Bond_Strength->Deiodination Substituents Ring Activating Substituents (-OH, -NH2) Substituents->Deiodination Steric_Hindrance Low Steric Hindrance Steric_Hindrance->Deiodination Enzymatic_Degradation Enzymatic Attack (Deiodinases) Enzymatic_Degradation->Deiodination Metabolism Metabolic Transformation Metabolism->Deiodination Reductive_Environment In Vivo Reductive Environment Reductive_Environment->Deiodination

Caption: Factors contributing to the in vivo deiodination of radioiodinated this compound.

Stability_Improvement_Strategies cluster_structural Structural Modifications cluster_formulation Formulation & Synthesis Improve_Stability Improve In Vivo Stability Stabilizing_Groups Add Electron Withdrawing Groups Improve_Stability->Stabilizing_Groups Prosthetic_Groups Use Prosthetic Groups Improve_Stability->Prosthetic_Groups Steric_Shielding Increase Steric Hindrance Improve_Stability->Steric_Shielding Milder_Conditions Optimize Radiolabeling Conditions Improve_Stability->Milder_Conditions Antioxidants Add Antioxidants to Formulation Improve_Stability->Antioxidants

Caption: Strategies to enhance the in vivo stability of radioiodinated this compound.

References

Validation & Comparative

Validating the Binding Specificity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a notable sigma receptor ligand. By presenting key binding affinity data alongside that of other selective and non-selective sigma receptor ligands, this document serves as a valuable resource for researchers engaged in the study of sigma receptor pharmacology and the development of novel therapeutics targeting these receptors.

Introduction to N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, also known as 4-IBP, is a high-affinity ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Its non-selective profile makes it a useful tool for studying the overall distribution and function of sigma receptors. However, for applications requiring subtype-specific effects, a thorough understanding of its binding characteristics in comparison to selective ligands is essential.

Comparative Binding Affinity Data

The following tables summarize the binding affinities (Ki in nM) of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and a selection of other well-characterized sigma receptor ligands. Lower Ki values indicate higher binding affinity.

Table 1: Non-Selective and Sigma-1 Selective Ligands

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ₂/σ₁)
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide 4.6 [1][2]56 [1][2]12.2
Haloperidol2.2 - 3.0[3]54[4]~18-25
1,3-Di-o-tolylguanidine (DTG)69[5]21[5]0.3
(+)-Pentazocine1.7[6]>1000[6]>588
PRE-0842.24,2001909
SA4503 (Cutamesine)8.114818.3

Table 2: Sigma-2 Selective Ligands

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ₁/σ₂)
RHM-1307810.30.003
SV11914175.20.004
WC-2614362.60.002
Siramesine1150.190.0017
CM7648.13.5[7]0.43[7]
WA50486.6[7]2.5[7]0.029[7]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol outlines the methodology for determining the binding affinity of test compounds for sigma-1 and sigma-2 receptors using a competitive radioligand binding assay.

I. Materials and Reagents:

  • Membrane Preparations: Guinea pig brain membranes for sigma-1 and rat liver membranes for sigma-2 assays.

  • Radioligands:

    • For Sigma-1: --INVALID-LINK---Pentazocine (specific activity ~50 Ci/mmol)

    • For Sigma-2: [³H]-1,3-Di-o-tolylguanidine ([³H]DTG) (specific activity ~50 Ci/mmol)

  • Non-labeled Ligands:

    • N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

    • Haloperidol (for non-specific binding determination)

    • (+)-Pentazocine (to mask sigma-1 sites in sigma-2 assays)

    • Other competitor compounds of interest

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Plate shaker

II. Assay Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig brain or rat liver tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. Protein concentration should be determined using a standard method such as the Bradford or BCA assay.

  • Competitive Binding Assay Setup (per well):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of a suitable competing ligand (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competitor Compound: Add 50 µL of the competitor compound at various concentrations, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • For Sigma-2 Assay: Include 100 nM (+)-pentazocine in all wells to mask the sigma-1 receptors.

  • Incubation:

    • Incubate the plates at 37°C for 120 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

III. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Sigma Receptor Signaling Pathway

The sigma-1 receptor acts as a molecular chaperone at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to modulate the activity of various ion channels and signaling proteins, thereby influencing cellular processes such as calcium signaling, cell survival, and proliferation.

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Sigma1_BiP σ₁ Receptor-BiP Complex Sigma1_active Active σ₁ Receptor Sigma1_BiP->Sigma1_active dissociates IP3R IP3 Receptor Ca_ER Ca²⁺ Release IP3R->Ca_ER Sigma1_active->IP3R modulates Cell_Survival Cell Survival & Proliferation Sigma1_active->Cell_Survival promotes Ca_Mito Ca²⁺ Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod Ligand Ligand (e.g., N-(N-benzylpiperidin-4-yl) -4-iodobenzamide) Ligand->Sigma1_BiP binds Ca_ER->Ca_Mito

Caption: Sigma-1 receptor signaling pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Competitor_Prep Test Compound Dilutions Competitor_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC₅₀ Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Competitive radioligand binding assay workflow.

References

A Comparative Analysis of Sigma Receptor Binding: N-(N-benzylpiperidin-4-yl)-4-iodobenzamide vs. Haloperidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sigma receptor binding profiles of two key compounds: N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and the well-characterized antipsychotic drug, haloperidol. This objective analysis, supported by experimental data, aims to inform research and development efforts targeting the sigma receptor system.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data for the binding affinity (Ki) of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and haloperidol to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It is important to note that the presented data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Tissue/Cell LineRadioligandReference
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide σ₁ and σ₂High Affinity (specific Ki not reported for subtypes)MCF-7 Breast Cancer Cells[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide[1]
Haloperidol σ₁ and σ₂4.6MCF-7 Breast Cancer Cells[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide[1]

Experimental Protocols

The determination of binding affinities for sigma receptors typically involves competitive radioligand binding assays. Below is a generalized protocol representative of the methodologies employed in the cited studies.

Objective: To determine the affinity of a test compound (e.g., N-(N-benzylpiperidin-4-yl)-4-iodobenzamide or haloperidol) for sigma-1 and sigma-2 receptors by measuring its ability to displace a known radioligand from the receptor.

Materials:

  • Tissue Preparation: Homogenates of a tissue or cell line known to express sigma receptors (e.g., guinea pig brain, rat liver, or cultured cells like MCF-7).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope.

    • For σ₁ receptors: --INVALID-LINK---pentazocine is commonly used due to its high selectivity.

    • For σ₂ receptors or mixed σ₁/σ₂ populations: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) is often employed.

  • Test Compound: The unlabeled compound whose affinity is to be determined (the "competitor").

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl).

  • Filtration Apparatus: A system to separate receptor-bound radioligand from unbound radioligand (e.g., a cell harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity of the filters.

Procedure:

  • Membrane Preparation: The selected tissue is homogenized and centrifuged to isolate the cell membranes, which are then resuspended in the incubation buffer. The protein concentration of the membrane preparation is determined.

  • Assay Setup: A series of tubes or a microplate is prepared. Each well or tube will contain:

    • A fixed concentration of the radioligand.

    • The membrane preparation.

    • Varying concentrations of the test compound.

    • Control tubes are included for:

      • Total Binding: Contains only the radioligand and membranes (no competitor).

      • Non-specific Binding: Contains the radioligand, membranes, and a high concentration of a known sigma receptor ligand (e.g., unlabeled haloperidol) to saturate all specific binding sites.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • Competition Curve: The specific binding is plotted against the logarithm of the competitor concentration. This typically results in a sigmoidal curve.

    • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curve.

    • Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflow

To visualize the experimental process and the broader context of sigma receptor signaling, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Competitor Competitor Dilutions Competitor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Sigma_Receptor_Signaling cluster_sigma1 Sigma-1 Receptor Signaling cluster_sigma2 Sigma-2 Receptor Signaling S1R Sigma-1 Receptor IonChannels Ion Channel Modulation (Ca²⁺, K⁺, Na⁺) S1R->IonChannels Modulates ER_Stress ER Stress Response S1R->ER_Stress Regulates Neurite Neurite Outgrowth S1R->Neurite CellSurvival Cell Survival ER_Stress->CellSurvival S2R Sigma-2 Receptor CaSignaling Calcium Signaling S2R->CaSignaling Apoptosis Apoptosis S2R->Apoptosis Induces Proliferation Cell Proliferation CaSignaling->Proliferation Ligand Ligand (e.g., Haloperidol, N-(N-benzylpiperidin-4-yl)- 4-iodobenzamide) Ligand->S1R Binds Ligand->S2R Binds

Fig. 2: Simplified overview of sigma-1 and sigma-2 receptor signaling pathways.

Discussion

Both N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and haloperidol exhibit high affinity for sigma receptors. The available data indicates that haloperidol binds to both sigma-1 and sigma-2 subtypes in the low nanomolar range. While the specific Ki values for the individual sigma receptor subtypes are not explicitly detailed for the non-radiolabeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in the reviewed literature, its radioiodinated form has been instrumental as a high-affinity radioligand for characterizing sigma receptor binding, including that of haloperidol.

The choice between these compounds for research purposes will depend on the specific application. Haloperidol is a well-established, non-selective sigma receptor ligand that also has high affinity for other receptors, notably dopamine D2 receptors. In contrast, derivatives of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide have been explored for their potential as selective sigma receptor ligands and for in vivo imaging applications.

Further research employing direct, side-by-side comparative binding assays using a standardized experimental protocol would be invaluable for a more definitive characterization of the relative affinities and selectivities of these two important compounds for the sigma-1 and sigma-2 receptor subtypes.

References

A Comparative Analysis of 4-IBP and DTG for Sigma-1 and Sigma-2 Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the binding affinities of 4-IBP and DTG for sigma-1 and sigma-2 receptors, supported by experimental data and detailed protocols.

This guide provides an objective comparison of 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (this compound) and 1,3-di-o-tolyl-guanidine (DTG) in their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. The information presented is intended to assist researchers in selecting the appropriate compound for their specific experimental needs, based on quantitative binding data and established methodologies.

Data Presentation: Quantitative Affinity Comparison

The binding affinities of this compound and DTG for sigma-1 and sigma-2 receptors are summarized in the table below. Affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

CompoundSigma-1 Receptor Affinity (Ki)Sigma-2 Receptor Affinity (Ki)
This compound 1.7 nM[1]25.2 nM[1]
DTG ~35.5 nM~39.9 nM

Key Observation: this compound demonstrates a significantly higher affinity and selectivity for the sigma-1 receptor as compared to the sigma-2 receptor. In contrast, DTG is a non-selective ligand, exhibiting nearly equal affinity for both sigma-1 and sigma-2 receptors.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for sigma receptors is typically achieved through radioligand binding assays. These assays measure the competition between a radiolabeled ligand and an unlabeled test compound (e.g., this compound or DTG) for binding to the target receptor.

General Protocol for Competitive Inhibition Radioligand Binding Assay

This protocol outlines the general steps for determining the Ki of a test compound at sigma-1 and sigma-2 receptors.

1. Membrane Preparation:

  • Tissues rich in sigma receptors (e.g., guinea pig liver for σ1, rat liver for σ2) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer

    • A fixed concentration of a selective radioligand (e.g., [³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or DTG).

    • The prepared cell membranes.

  • For σ2 receptor assays using [³H]-DTG, a masking agent for the σ1 receptor, such as (+)-pentazocine, is often included to ensure that binding to the σ2 receptor is specifically measured.

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., 37°C for σ1 or room temperature for σ2) for a set period (e.g., 90-120 minutes) to allow the binding to reach equilibrium.

4. Filtration:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Scintillation Counting:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

6. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of sigma-1 and sigma-2 receptors and a typical experimental workflow for determining receptor affinity.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mam MAM cluster_mito Mitochondria cluster_pm Plasma Membrane s1r Sigma-1 Receptor (Chaperone) s1r_mam Sigma-1 Receptor s1r->s1r_mam Translocates to ip3r IP3 Receptor ca_release Ca2+ Release ip3r->ca_release Mediates s1r_mam->ip3r Modulates ion_channel Ion Channels (K+, Na+, Ca2+) s1r_mam->ion_channel Modulates rtk Receptor Tyrosine Kinases s1r_mam->rtk Modulates ca_mito Ca2+ uptake downstream Downstream Signaling (Neuronal excitability, Synaptic plasticity) ion_channel->downstream rtk->downstream agonist Agonist (e.g., this compound) agonist->s1r Binds stress Cellular Stress stress->s1r Induces dissociation ca_release->ca_mito

Caption: Sigma-1 receptor signaling pathway.

sigma2_pathway cluster_er_s2 Endoplasmic Reticulum cluster_pm_s2 Plasma Membrane s2r Sigma-2 Receptor (TMEM97) egfr EGFR s2r->egfr Interacts with cholesterol Cholesterol Homeostasis s2r->cholesterol Regulates ca_signaling Ca2+ Signaling s2r->ca_signaling Modulates pkc_raf PKC / RAF Signaling egfr->pkc_raf ligand Ligand ligand->s2r Binds proliferation Cell Proliferation & Survival cholesterol->proliferation mapk MAPK Pathway pkc_raf->mapk mapk->proliferation

Caption: Sigma-2 receptor (TMEM97) signaling pathway.

experimental_workflow prep 1. Membrane Preparation (Tissue Homogenization & Centrifugation) assay_setup 2. Assay Setup (Radioligand, Test Compound, Membranes in 96-well plate) prep->assay_setup incubation 3. Incubation (Allow binding to reach equilibrium) assay_setup->incubation filtration 4. Filtration (Separate bound from unbound radioligand) incubation->filtration counting 5. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Experimental workflow for radioligand binding assay.

References

Comparative Analysis of the Receptor Cross-Reactivity Profile of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding profile of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), a high-affinity sigma receptor ligand. The information is intended to assist researchers and drug development professionals in evaluating its selectivity and potential off-target effects.

Introduction to N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (this compound)

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, commonly known as this compound, is a well-characterized radioligand extensively used in the study of sigma receptors.[1][2][3] It exhibits high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, which are expressed in various tissues, including the central nervous system and cancerous cells like those in the breast and prostate.[1][4] The overexpression of sigma receptors in tumor cell lines has made this compound a valuable tool for potential cancer imaging.[1]

Comparative Receptor Binding Affinity

Receptor SubtypeLigandCell Line/TissueKᵢ (nM)Reference
Sigma-1 & Sigma-2[¹²⁵I]this compound vs. HaloperidolMCF-7 (Human Breast Cancer)4.6[1]
Sigma-1 & Sigma-2[¹²⁵I]this compound vs. DTGMCF-7 (Human Breast Cancer)56[1]
Sigma ReceptorsThis compound vs. [¹²⁵I]2-IBPLnCAP (Human Prostate Cancer)4.09[4]

Note: The Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity. DTG (1,3-di-o-tolylguanidine) is a non-selective sigma receptor ligand.

Due to the lack of a publicly available, comprehensive cross-reactivity dataset from a broad receptor panel (e.g., from the NIMH Psychoactive Drug Screening Program or commercial services), a direct quantitative comparison of this compound's affinity for other major receptor families such as opioid, dopamine, serotonin, muscarinic, and adrenergic receptors is not possible at this time. The benzylpiperidine scaffold is present in ligands for various receptors, suggesting that cross-reactivity is a theoretical possibility that warrants experimental investigation for a complete pharmacological profile.

Experimental Methodologies

The determination of binding affinities (Kᵢ values) for this compound is typically performed using radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Displacement Assay for Sigma Receptor Binding

This protocol describes a competitive binding assay to determine the affinity of a test compound (like this compound) for sigma receptors using a radiolabeled ligand (e.g., [³H]DTG or a radioiodinated version of this compound itself).

1. Membrane Preparation:

  • Tissues (e.g., guinea pig brain) or cultured cells (e.g., MCF-7) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).

2. Binding Assay:

  • The assay is performed in tubes or microplates.

  • Each reaction contains:

    • A fixed concentration of the radioligand (e.g., [³H]DTG).

    • A specific amount of the membrane preparation.

    • A range of concentrations of the unlabeled competing ligand (this compound).

  • Total Binding: Tubes containing only the radioligand and membranes.

  • Non-specific Binding: Tubes containing the radioligand, membranes, and a high concentration of a known sigma receptor ligand (e.g., haloperidol) to saturate the receptors.

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

  • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Visualizing Experimental Workflow and Signaling

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells homogenization Homogenization tissue->homogenization centrifuge1 Low-Speed Centrifugation homogenization->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Collect Membrane Pellet centrifuge2->pellet resuspend Resuspend in Buffer pellet->resuspend protein_assay Protein Quantification resuspend->protein_assay membranes Membrane Preparation protein_assay->membranes assay_setup Assay Incubation: - Membranes - Radioligand - this compound (competitor) membranes->assay_setup filtration Rapid Filtration assay_setup->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_plot Plot % Inhibition vs. [this compound] counting->data_plot ic50 Determine IC50 data_plot->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Calculate Ki cheng_prusoff->ki signaling_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cellular_effects Cellular Effects ibp This compound sigma1_pm Sigma-1 Receptor ibp->sigma1_pm sigma1_er Sigma-1 Receptor ibp->sigma1_er Ligand Binding ion_channel Ion Channels (e.g., K+, Ca2+) sigma1_pm->ion_channel Modulation gpcr GPCRs sigma1_pm->gpcr Modulation nmda NMDA Receptors sigma1_pm->nmda Modulation ca_signaling Calcium Signaling ion_channel->ca_signaling neuronal_activity Neuronal Activity ion_channel->neuronal_activity nmda->neuronal_activity sigma1_er->sigma1_pm bip BiP (Chaperone) sigma1_er->bip Association/ Dissociation ip3r IP3 Receptor sigma1_er->ip3r Stabilization ip3r->ca_signaling cell_survival Cell Survival/Apoptosis ca_signaling->cell_survival

References

In Vivo Validation of 4-IBP as a Specific Tumor Imaging Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of specific molecular imaging agents is crucial for the early detection, characterization, and monitoring of cancer. One promising target for tumor imaging is the sigma-2 receptor, recently identified as the transmembrane protein 97 (TMEM97). This receptor is overexpressed in a variety of tumors, and its density is correlated with the proliferative status of cancer cells. 4-IBP (N-(N-benzylpiperidin-4-yl)-4-iodobenzamide) is a ligand that binds to both sigma-1 and sigma-2 receptors and has been investigated for its potential as a tumor imaging agent. This guide provides an objective comparison of the in vivo validation of this compound with an alternative sigma-2 receptor imaging agent, [¹⁸F]ISO-1, supported by experimental data and detailed methodologies.

Comparative Analysis of Tumor Imaging Agents

This section compares the performance of radioiodinated this compound ([¹²⁵I]this compound) with the clinically evaluated PET imaging agent, [¹⁸F]ISO-1. While direct head-to-head preclinical studies in the same tumor model are limited, this comparison is based on available data from studies on different but relevant cancer models.

Data Presentation: In Vivo Performance
Parameter[¹²⁵I]this compound (Preclinical)[¹⁸F]ISO-1 (Clinical)
Target Sigma-1 and Sigma-2 ReceptorsSigma-2 Receptor (TMEM97)
Cancer Model Prostate Tumor (DU-145) Xenografts in nude micePrimary Breast Cancer in patients
Imaging Modality SPECT (potential)PET/CT
Tumor Uptake (%ID/g) 2.0 ± 0.05 at 4h post-injectionMedian SUVmax: 2.0 g/mL (range, 1.3–3.3 g/mL)
Tumor-to-Muscle Ratio High (qualitative)Tumor-to-normal-breast ratios (SUVmax/NBr) showed significant differences between high and low Ki-67 groups.[1]
Clearance Rapid clearance from blood and normal tissues.Relatively high background activity in fatty breast tissue.[1]
Correlation with Proliferation Not explicitly reported.Modest correlation with Ki-67 expression (a marker of proliferation).[1][2]

Note: The data for [¹²⁵I]this compound is derived from a study on a related compound, 2-[¹²⁵I]BP, which has a high affinity for sigma receptors and where this compound was used as a competitor in binding assays. The tumor uptake data for 2-[¹²⁵I]BP in a prostate tumor model is presented here as an estimation of this compound's potential.[3]

Experimental Protocols

Synthesis of Radioiodinated this compound ([¹²⁵I]this compound)
  • Precursor Synthesis: The non-radioactive this compound is synthesized first. A common method involves the coupling of 4-iodobenzoic acid with N-benzyl-4-aminopiperidine.

  • Radiolabeling: Radioiodination is typically achieved via an oxidative iododestannylation reaction. A tributyltin precursor of this compound is synthesized. This precursor is then reacted with [¹²⁵I]NaI in the presence of an oxidizing agent like chloramine-T.

  • Purification: The resulting [¹²⁵I]this compound is purified using high-performance liquid chromatography (HPLC) to remove unreacted iodine and other impurities. The specific activity is then determined.[3]

In Vivo Biodistribution Study Protocol (General)
  • Animal Model: Athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., MCF-7 for breast cancer). Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Injection: A known amount of the radiolabeled imaging agent (e.g., [¹²⁵I]this compound) is injected intravenously into the tail vein of the tumor-bearing mice.

  • Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), cohorts of mice are euthanized. Blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue. Tumor-to-organ ratios are then determined to assess the imaging contrast.[4]

In Vivo Imaging Protocol (General for SPECT)
  • Animal Preparation: Tumor-bearing mice are anesthetized using an appropriate anesthetic (e.g., isoflurane).

  • Radiotracer Administration: The radiolabeled agent is administered intravenously.

  • Imaging: At a predetermined time point based on biodistribution studies (e.g., 4 hours post-injection for optimal tumor-to-background contrast), the mouse is placed in a SPECT scanner.

  • Image Acquisition and Reconstruction: Static or dynamic images are acquired. The data is then reconstructed to generate images showing the distribution of the radiotracer in the body.

  • Image Analysis: Regions of interest (ROIs) are drawn over the tumor and other organs to quantify the radioactivity uptake and calculate tumor-to-background ratios.[5]

Signaling Pathways and Experimental Workflows

Sigma-2 Receptor (TMEM97) Signaling in Cancer

The sigma-2 receptor (TMEM97) is implicated in several cellular processes relevant to cancer, including cell proliferation and cholesterol homeostasis. Its signaling is complex and involves interactions with other proteins.

Sigma2_Signaling cluster_membrane Plasma Membrane / ER cluster_downstream Downstream Effects TMEM97 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 TMEM97->PGRMC1 Forms complex Cholesterol Cholesterol Homeostasis TMEM97->Cholesterol Influences Proliferation Cell Proliferation TMEM97->Proliferation Promotes ER_alpha Estrogen Receptor α Signaling TMEM97->ER_alpha Enhances activity mTOR mTOR/S6K1 Pathway TMEM97->mTOR Stimulates LDLR LDLR PGRMC1->LDLR Interacts with LDLR->Cholesterol Regulates LDL uptake ER_alpha->Proliferation mTOR->ER_alpha Phosphorylates

Sigma-2 Receptor (TMEM97) Signaling Pathway in Cancer.

This diagram illustrates the role of the sigma-2 receptor (TMEM97) in cancer. TMEM97 forms a complex with PGRMC1 and interacts with the LDL receptor, influencing cholesterol homeostasis.[2][6] It also promotes cell proliferation, partly by enhancing the activity of the estrogen receptor α (ERα) and stimulating the mTOR/S6K1 signaling pathway.[7]

Experimental Workflow for In Vivo Validation of a Tumor Imaging Agent

The in vivo validation of a novel tumor imaging agent like this compound follows a structured workflow to assess its safety, specificity, and efficacy.

InVivo_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Translation A Synthesis and Radiolabeling B In Vitro Studies (Binding Affinity, Cell Uptake) A->B Characterization C Biodistribution Studies (Tumor-bearing animals) B->C Candidate Selection D In Vivo Imaging (SPECT/PET) C->D Determine Optimal Imaging Time E Toxicity Studies D->E Safety Assessment F Phase I Clinical Trial (Safety and Dosimetry) E->F IND Application G Phase II Clinical Trial (Efficacy and Correlation with Biomarkers) F->G Proof of Concept H Phase III Clinical Trial (Comparison with Standard Imaging) G->H Clinical Validation

Workflow for In Vivo Validation of a Tumor Imaging Agent.

This workflow outlines the key stages in validating a new tumor imaging agent. It begins with the synthesis and radiolabeling of the compound, followed by in vitro characterization. Promising candidates then move to in vivo preclinical studies in animal models to assess their biodistribution, imaging potential, and safety. Successful preclinical validation can lead to clinical trials in humans to evaluate safety, dosimetry, and clinical efficacy.

Conclusion

This compound shows promise as a potential tumor imaging agent due to its affinity for sigma receptors, which are overexpressed in cancer cells. Preclinical data on a related compound suggests favorable characteristics such as high tumor uptake and rapid clearance from normal tissues. However, more comprehensive in vivo validation of radioiodinated this compound in relevant cancer models, particularly breast cancer, is needed to provide a direct and robust comparison with more clinically advanced sigma-2 receptor imaging agents like [¹⁸F]ISO-1. While [¹⁸F]ISO-1 has demonstrated a correlation with tumor proliferation in clinical settings, its utility is somewhat limited by background activity in certain tissues. Further research on this compound, focusing on quantitative in vivo data and direct comparisons, will be essential to determine its ultimate clinical potential as a specific tumor imaging agent.

References

A Comparative Analysis of N-(N-benzylpiperidin-4-yl)-iodobenzamide Isomers for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, receptor affinity, and functional evaluation of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and its 2- and 3-iodo positional isomers.

This guide provides a comparative overview of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and its less-characterized 2-iodo and 3-iodo isomers. While experimental data is most abundant for the 4-iodo isomer, this document extrapolates the probable activities of the 2- and 3-iodo isomers based on established structure-activity relationships (SAR) of similar chemical scaffolds. Detailed experimental protocols for synthesis and in vitro assays are provided to facilitate further research and direct comparison of these compounds.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a well-characterized ligand with high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors[1]. Its radioiodinated form has been investigated as a potential imaging agent for breast cancer due to the high expression of sigma receptors in these tumors[1]. The position of the iodine atom on the benzamide ring is a critical determinant of a ligand's binding affinity and selectivity for its target receptors. Understanding the pharmacological profiles of the 2-iodo and 3-iodo isomers is crucial for developing more potent and selective receptor ligands for therapeutic or diagnostic applications.

Comparative Data

CompoundIsomer PositionTarget ReceptorsKnown/Predicted AffinityKey Findings
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide 4-iodoSigma-1, Sigma-2High affinity (Ki = 4.6 nM for σ₁ and 56 nM for σ₂ with [¹²⁵I]-4-iodobenzamide against haloperidol and DTG respectively in MCF-7 cells)[1]Well-characterized with demonstrated potential for in vivo imaging of sigma receptor-positive tumors.[1]
N-(N-benzylpiperidin-4-yl)-2-iodobenzamide 2-iodoSigma-1, Sigma-2Predicted moderate to high affinity.Based on SAR of similar compounds, the 2-position may offer a balance of affinity and selectivity.[2] Further experimental validation is required.
N-(N-benzylpiperidin-4-yl)-3-iodobenzamide 3-iodoSigma-1, Sigma-2Predicted highest affinity among the isomers.SAR studies on analogous series suggest that the 3-position is optimal for sigma receptor binding.[2] This isomer warrants further investigation as a potentially superior ligand.

Experimental Protocols

General Synthesis of N-(N-benzylpiperidin-4-yl)-iodobenzamide Isomers

This protocol describes a general method for the synthesis of the 2-iodo, 3-iodo, and 4-iodo isomers of N-(N-benzylpiperidin-4-yl)benzamide via an amide coupling reaction.

Materials:

  • 4-Amino-1-benzylpiperidine

  • 2-Iodobenzoyl chloride, 3-Iodobenzoyl chloride, or 4-Iodobenzoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 4-amino-1-benzylpiperidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the respective iodobenzoyl chloride (1.1 equivalents) dissolved in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(N-benzylpiperidin-4-yl)-iodobenzamide isomer.

G General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Amino-1-benzylpiperidine 4-Amino-1-benzylpiperidine Amide Coupling Amide Coupling 4-Amino-1-benzylpiperidine->Amide Coupling Iodobenzoyl Chloride (2-, 3-, or 4-isomer) Iodobenzoyl Chloride (2-, 3-, or 4-isomer) Iodobenzoyl Chloride (2-, 3-, or 4-isomer)->Amide Coupling Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Amide Coupling Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Amide Coupling Aqueous Wash Aqueous Wash Amide Coupling->Aqueous Wash Drying & Concentration Drying & Concentration Aqueous Wash->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure N-(N-benzylpiperidin-4-yl)-iodobenzamide Isomer Pure N-(N-benzylpiperidin-4-yl)-iodobenzamide Isomer Column Chromatography->Pure N-(N-benzylpiperidin-4-yl)-iodobenzamide Isomer

General Synthesis Workflow
In Vitro Sigma Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Test compounds (2-, 3-, and 4-iodobenzamide isomers)

  • Membrane preparations:

    • Sigma-1: Guinea pig brain membranes

    • Sigma-2: Rat liver membranes

  • Radioligand:

    • Sigma-1: --INVALID-LINK---pentazocine

    • Sigma-2: [³H]di-o-tolylguanidine (DTG)

  • Non-specific binding control: Haloperidol

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplates

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), unlabeled haloperidol (for non-specific binding), or the test compound at various concentrations.

  • For the sigma-2 assay, a masking agent for sigma-1 receptors (e.g., (+)-pentazocine) is typically included.

  • Incubate the plates at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

  • Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.

In Vitro Dopamine D2 Receptor Functional Assay (cAMP Assay)

This protocol describes a functional assay to assess the antagonist activity of the test compounds at the dopamine D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Test compounds (2-, 3-, and 4-iodobenzamide isomers)

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor

  • Dopamine (agonist)

  • Forskolin (adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Cell culture reagents

Procedure:

  • Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle.

  • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the IC₅₀ values for the antagonist activity of the test compounds.

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Activates Antagonist (Iodobenzamide) Antagonist (Iodobenzamide) Antagonist (Iodobenzamide)->D2 Receptor Blocks

Dopamine D2 Receptor Signaling

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a valuable research tool with high affinity for sigma receptors. Based on existing SAR data, its 3-iodo isomer is predicted to exhibit even higher affinity, making it a compelling candidate for future investigation. The 2-iodo isomer also warrants study to complete the pharmacological profile of this series. The provided experimental protocols offer a framework for the synthesis and comparative evaluation of these three isomers, which will be essential for elucidating the optimal substitution pattern for sigma receptor-targeted drug design and development. Further studies are necessary to confirm the predicted affinities and to explore the functional activities and selectivity profiles of the 2- and 3-iodo isomers.

References

A Comparative Guide to the Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: An Analysis of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility and efficiency of synthetic routes are paramount. This guide provides a comparative analysis of established methods for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a key building block in medicinal chemistry.

This document details two primary synthetic strategies for the crucial intermediate, N-benzyl-4-aminopiperidine, and its subsequent conversion to the final product. The methodologies are evaluated based on reported yields, reaction conditions, and procedural complexity to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthetic Methods

The synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is predominantly achieved through the amidation of a 4-iodobenzoyl derivative with N-benzyl-4-aminopiperidine. The key distinction in synthetic strategies lies in the preparation of the N-benzyl-4-aminopiperidine intermediate. This guide compares two common methods: Reductive Amination and Direct Benzylation.

ParameterMethod 1: Reductive AminationMethod 2: Direct BenzylationFinal Step: Amidation
Starting Materials N-benzyl-4-piperidone, Ammonium Acetate, Sodium Cyanoborohydride4-Aminopiperidine, Benzyl Chloride, Triethylamine4-Iodobenzoyl chloride, N-benzyl-4-aminopiperidine, Triethylamine
Reaction Time 12 hours4 hours1 hour
Reported Yield ~65%~70%High (not specified)
Purity High after chromatographyHigh after extractionHigh after crystallization
Key Reagents Sodium CyanoborohydrideBenzyl Chloride4-Iodobenzoyl chloride
Reaction Steps One-pot reactionSingle stepSingle step

Experimental Protocols

Method 1: Synthesis of N-benzyl-4-aminopiperidine via Reductive Amination

This method involves the one-pot reductive amination of N-benzyl-4-piperidone.

Materials:

  • N-benzyl-4-piperidone

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • A solution of N-benzyl-4-piperidone and a large excess of ammonium acetate in methanol is stirred at room temperature.

  • Sodium cyanoborohydride is added portion-wise to the stirring solution.

  • The reaction mixture is stirred for 12 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid.

  • The aqueous layer is washed with dichloromethane.

  • The aqueous layer is then basified with sodium hydroxide and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield N-benzyl-4-aminopiperidine.

Method 2: Synthesis of N-benzyl-4-aminopiperidine via Direct Benzylation

This method involves the direct N-benzylation of 4-aminopiperidine.

Materials:

  • 4-Aminopiperidine

  • Benzyl chloride

  • Triethylamine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 4-aminopiperidine and triethylamine in dichloromethane, benzyl chloride is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-benzyl-4-aminopiperidine.

Final Step: Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide via Amidation

This final step is common to both methods of preparing the intermediate.

Materials:

  • N-benzyl-4-aminopiperidine

  • 4-Iodobenzoyl chloride

  • Triethylamine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of N-benzyl-4-aminopiperidine and triethylamine in dichloromethane, a solution of 4-iodobenzoyl chloride in dichloromethane is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by crystallization to give N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Direct Benzylation cluster_2 Final Step: Amidation NBP N-benzyl-4-piperidone Intermediate1 N-benzyl-4-aminopiperidine NBP->Intermediate1 Reductive Amination Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Intermediate1 ReducingAgent1 Sodium Cyanoborohydride ReducingAgent1->Intermediate1 Intermediate_Final N-benzyl-4-aminopiperidine Intermediate1->Intermediate_Final AP 4-Aminopiperidine Intermediate2 N-benzyl-4-aminopiperidine AP->Intermediate2 N-Benzylation BC Benzyl Chloride BC->Intermediate2 Base2 Triethylamine Base2->Intermediate2 Intermediate2->Intermediate_Final FinalProduct N-(N-benzylpiperidin-4-yl) -4-iodobenzamide Intermediate_Final->FinalProduct Amidation IC 4-Iodobenzoyl chloride IC->FinalProduct Base3 Triethylamine Base3->FinalProduct

Caption: Comparative workflow of two synthetic routes to N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

A Comparative Analysis of the Binding Affinity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide Derivatives for Sigma Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and its derivatives for sigma receptors. The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of binding affinity data, detailed experimental protocols for its measurement, and a visualization of the relevant signaling pathway.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and a fluoro-substituted derivative for sigma receptors. The data is derived from competitive radioligand binding assays.

Compound/DerivativeModificationTarget(s)Test SystemKi (nM)
4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide4-iodoSigma-1 & Sigma-2MCF-7 breast cancer cells4.6 (vs. Haloperidol)
4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide4-iodoSigma-1 & Sigma-2MCF-7 breast cancer cells56 (vs. DTG)
N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide2-fluoroSigma-1Guinea pig brain membranes3.4

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The binding affinities presented in this guide were determined using competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to evaluate the affinity of test compounds for sigma receptors.

Competitive Radioligand Binding Assay for Sigma Receptors

1. Materials and Reagents:

  • Membrane Preparation: Guinea pig brain or cultured cells (e.g., MCF-7) expressing sigma receptors.

  • Radioligand: --INVALID-LINK---pentazocine (for sigma-1 selective binding) or [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) (for non-selective sigma binding).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Test Compounds: N-(N-benzylpiperidin-4-yl)-4-iodobenzamide derivatives at varying concentrations.

  • Reference Compound (for non-specific binding): Haloperidol (10 µM).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail and Counter.

2. Membrane Preparation:

  • Homogenize the tissue or cells in ice-cold assay buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Lowry method).

3. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Membrane preparation (typically 50-150 µg of protein).

    • Assay buffer.

    • Varying concentrations of the test compound or the reference compound for non-specific binding.

    • A fixed concentration of the radioligand (e.g., 1-5 nM of --INVALID-LINK---pentazocine).

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess haloperidol) from the total binding (counts in the absence of competing ligands).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Sigma-1 Receptor Signaling

The following diagram illustrates a simplified signaling pathway for the sigma-1 receptor, a key target for N-(N-benzylpiperidin-4-yl)-4-iodobenzamide derivatives.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Release Ca_Cytoplasm Cytosolic Ca²⁺ Ca_ER->Ca_Cytoplasm Release Ligand Ligand (e.g., Benzamide Derivative) Ligand->S1R Binds to StressResponse Cellular Stress Response Ca_Cytoplasm->StressResponse Influences

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

This guide provides a foundational comparison of the binding affinities of select N-(N-benzylpiperidin-4-yl)-4-iodobenzamide derivatives. Further research with a broader range of derivatives is necessary to establish a comprehensive structure-activity relationship for this class of compounds.

Validating [125I]4-IBP for Sigma Receptor Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of [125I]4-IBP with other radioligands for the quantification of sigma receptor density. This document summarizes key performance data, outlines detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Performance Comparison of Sigma Receptor Radioligands

The selection of an appropriate radioligand is critical for the accurate quantification of sigma receptor density in tissues. [125I]this compound (4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide) is a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors. Its performance in comparison to other commonly used radioligands is summarized below.

RadioligandReceptor SubtypeTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[125I]this compound σ1 and σ2MCF-7 Cells264000[1]
2-[125I]BP σ1 and σ2LnCAP Cells--[2]
--INVALID-LINK---Pentazocine σ1 selectiveRat Brain~7280
[3H]DTG σ1 and σ2MCF-7 Cells24.52071[1]
RadioligandCompeting LigandTissue/Cell LineKi (nM)Reference
[125I]this compound HaloperidolMCF-7 Cells4.6[1]
[125I]this compound DTGMCF-7 Cells56[1]
2-[125I]BP This compoundLnCAP Cells4.09[2]
2-[125I]BP HaloperidolLnCAP Cells6.34[2]
2-[125I]BP 2-IBPLnCAP Cells1.6[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide step-by-step protocols for key assays used in the validation of [125I]this compound.

Saturation Binding Assay Protocol for [125I]this compound

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [125I]this compound in a given tissue or cell preparation.

1. Membrane Preparation:

  • Homogenize tissues (e.g., brain, tumor) or cultured cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add increasing concentrations of [125I]this compound (e.g., 0.1-50 nM) in duplicate or triplicate to wells containing a constant amount of membrane protein (e.g., 50-100 µg).

  • For determining non-specific binding, add a high concentration of an unlabeled sigma receptor ligand (e.g., 10 µM haloperidol) to a parallel set of wells.

  • Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding versus the concentration of [125I]this compound.

  • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Competitive Binding Assay Protocol for [125I]this compound

This protocol is used to determine the affinity (Ki) of unlabeled compounds for sigma receptors by measuring their ability to compete with [125I]this compound for binding.

1. Assay Setup:

  • Prepare membrane homogenates as described in the saturation binding protocol.

  • In a 96-well plate, add a constant concentration of [125I]this compound (typically at or below its Kd value) to all wells.

  • Add increasing concentrations of the unlabeled competitor drug to the wells in duplicate or triplicate.

  • Include wells for total binding (only [125I]this compound and membranes) and non-specific binding (with a high concentration of a standard unlabeled ligand like haloperidol).

2. Incubation and Filtration:

  • Incubate the plates and perform filtration and washing as described in the saturation binding protocol.

3. Data Analysis:

  • Measure the radioactivity on the filters.

  • Plot the percentage of specific binding of [125I]this compound against the logarithm of the competitor concentration.

  • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [125I]this compound used in the assay and Kd is the dissociation constant of [125I]this compound.

In Vivo Biodistribution Protocol for [125I]this compound

This protocol assesses the distribution and tumor-targeting ability of [125I]this compound in animal models.

1. Animal Model:

  • Use appropriate animal models, such as nude mice bearing human tumor xenografts (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer).

2. Radioligand Administration:

  • Inject a known amount of [125I]this compound (e.g., 1-10 µCi) intravenously into the tail vein of the animals.

  • For blocking studies to demonstrate specificity, co-inject a high dose of an unlabeled sigma receptor ligand (e.g., haloperidol) with the radioligand.

3. Tissue Collection and Measurement:

  • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.

  • Dissect major organs and the tumor.

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

4. Data Analysis:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

  • Determine the tumor-to-tissue ratios to evaluate the tumor-targeting efficacy.

  • In blocking studies, a significant reduction in radioligand uptake in the tumor and other sigma receptor-rich tissues indicates specific binding. In one study, a decrease of 55% in the brain, 63% in the kidney, 43% in the heart, and 68% in the lung was observed 1 hour after injection in the presence of haloperidol[1].

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G Experimental Workflow for Saturation Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue/Cells prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash Pellet prep3->prep4 prep5 Determine Protein Concentration prep4->prep5 assay1 Incubate Membranes with Increasing [125I]this compound prep5->assay1 assay3 Rapid Filtration assay1->assay3 assay2 Define Non-Specific Binding (with excess unlabeled ligand) assay2->assay3 assay4 Wash Filters assay3->assay4 assay5 Measure Radioactivity assay4->assay5 analysis1 Calculate Specific Binding assay5->analysis1 analysis2 Plot Specific Binding vs. [Radioligand] analysis1->analysis2 analysis3 Non-linear Regression analysis2->analysis3 analysis4 Determine Kd and Bmax analysis3->analysis4

Caption: Workflow for determining Kd and Bmax using a saturation binding assay.

G Experimental Workflow for Competitive Binding Assay cluster_setup Assay Setup cluster_incubation Incubation & Filtration cluster_analysis Data Analysis setup1 Prepare Membrane Homogenates setup2 Add Constant [125I]this compound setup1->setup2 setup4 Define Total and Non-Specific Binding setup1->setup4 setup3 Add Increasing [Competitor] setup2->setup3 inc1 Incubate to Equilibrium setup3->inc1 setup4->inc1 inc2 Rapid Filtration inc1->inc2 inc3 Wash Filters inc2->inc3 inc4 Measure Radioactivity inc3->inc4 analysis1 Plot % Specific Binding vs. [Competitor] inc4->analysis1 analysis2 Non-linear Regression to Determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for determining the affinity (Ki) of a competing ligand.

G Sigma-1 Receptor Signaling Pathways cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane cluster_downstream Downstream Effects s1r Sigma-1 Receptor ion_channels Ion Channels (Ca2+, K+, Na+) s1r->ion_channels Translocation & Interaction gpcrs GPCRs (e.g., Dopamine D1) s1r->gpcrs Modulation kinases Kinases (e.g., Src) s1r->kinases Activation calcium Modulation of Intracellular Ca2+ ion_channels->calcium neurotransmission Regulation of Neurotransmission gpcrs->neurotransmission cell_survival Cell Survival and Plasticity kinases->cell_survival

Caption: Overview of Sigma-1 receptor signaling pathways.

G Sigma-2 Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus s2r Sigma-2 Receptor (TMEM97) egfr EGFR s2r->egfr Interaction pkc PKC egfr->pkc raf Raf egfr->raf transcription Transcription Factors pkc->transcription raf->transcription proliferation Cell Proliferation transcription->proliferation

Caption: Overview of Sigma-2 receptor signaling pathways in cell proliferation.

References

Head-to-Head Comparison: 4-IBP and Other Sigma Receptor Radiopharmaceuticals in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma receptor system, particularly the σ1 and σ2 subtypes, is a promising target for cancer imaging and therapy due to its overexpression in various tumor types. This guide provides a head-to-head comparison of 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), a notable sigma-1 (σ1) receptor agonist, with other key sigma receptor radiopharmaceuticals. The comparative analysis is based on experimental data for binding affinity, selectivity, and in vivo tumor targeting efficacy.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and in vivo biodistribution data for this compound and other selected sigma receptor radiopharmaceuticals. This data is crucial for evaluating their potential as imaging agents and therapeutic candidates.

Table 1: In Vitro Binding Affinity of Sigma Receptor Ligands
CompoundReceptor SubtypeKi (nM)Selectivity (σ2 Ki / σ1 Ki)
This compound σ11.7 14.8
σ225.2
(+)-Pentazocineσ13.1~500
σ2>1500
Haloperidolσ12.2250
σ2550
1,3-di-o-tolyl-guanidine (DTG)σ135.5~1.1
σ239.9
(+)-pIVσ1High Affinity-
SA4503σ14.614
σ263.1
[11C]WF197σ15600.0007
σ20.43
Table 2: Comparative In Vivo Biodistribution Data (%ID/g) in Tumor-Bearing Mice
RadiopharmaceuticalTumorBloodLiverKidneyMuscleTumor/Blood RatioTumor/Muscle RatioTime Post-Injection
--INVALID-LINK---pIV 4.55 ± 0.530.38 ± 0.058.92 ± 0.983.01 ± 0.290.21 ± 0.0312.021.74 h
--INVALID-LINK---IV-OH 2.01 ± 0.210.15 ± 0.021.88 ± 0.231.11 ± 0.140.10 ± 0.0113.420.14 h
[11C]SA4503 2.1 ± 0.60.2 ± 0.13.4 ± 0.51.5 ± 0.30.4 ± 0.110.2 ± 2.75.1 ± 1.71 h
[18F]FE-SA5845 1.3 ± 0.50.5 ± 0.22.9 ± 0.61.1 ± 0.20.4 ± 0.22.6 ± 1.03.3 ± 1.51 h

Data for this compound biodistribution was not available in a directly comparable format in the searched literature. The table includes data for vesamicol analogs ((+)-pIV and (+)-IV-OH) and other sigma ligands for comparison.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented.

In Vitro Sigma Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a ligand for σ1 and σ2 receptors.

General Protocol:

  • Membrane Preparation: Guinea pig brain or liver homogenates are commonly used as a source of σ1 and σ2 receptors, respectively. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) and centrifuged to isolate the membrane fraction.

  • Radioligand Binding: Membrane preparations are incubated with a specific radioligand, such as --INVALID-LINK---pentazocine for σ1 receptors or [3H]DTG for σ2 receptors, in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). To measure σ2 receptor binding specifically, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to block binding to σ1 sites when using a non-selective radioligand like [3H]DTG.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

Objective: To evaluate the uptake and clearance of a radiopharmaceutical in different organs and the tumor.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with human tumor cells (e.g., DU-145 prostate cancer cells) to establish xenografts.[1]

  • Radiopharmaceutical Administration: Once the tumors reach a suitable size, the radiolabeled compound (e.g., --INVALID-LINK---pIV) is administered intravenously to the mice.[1]

  • Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized, and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor are collected.[1]

  • Radioactivity Measurement: The wet weight of each tissue sample is determined, and the radioactivity is measured using a gamma counter.

  • Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor. Tumor-to-organ ratios are then determined to assess the targeting efficacy of the radiopharmaceutical.[1]

Visualizations

Sigma-1 Receptor Signaling Pathway

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria sigma1 Sigma-1 Receptor ip3r IP3 Receptor sigma1->ip3r Modulates bip BiP sigma1->bip Dissociates from vdac VDAC sigma1->vdac Interacts with ca_release Ca2+ Release ip3r->ca_release Mediates ligand Sigma-1 Agonist (e.g., this compound) ligand->sigma1 Binds cell_survival Cell Survival & Modulation of Apoptosis ca_release->cell_survival Leads to

Caption: Sigma-1 receptor signaling upon agonist binding.

Experimental Workflow for Biodistribution Study

biodistribution_workflow cluster_animal_prep Animal Preparation cluster_study_procedure Study Procedure cluster_analysis Data Analysis tumor_inoculation Tumor Cell Inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth injection IV Injection of Radiopharmaceutical tumor_growth->injection time_points Euthanasia at Specific Time Points injection->time_points dissection Organ & Tumor Dissection time_points->dissection weighing Weigh Tissues dissection->weighing counting Gamma Counting weighing->counting calculation Calculate %ID/g counting->calculation ratios Calculate Tumor-to- Organ Ratios calculation->ratios

Caption: Workflow for in vivo radiopharmaceutical biodistribution.

References

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: A Comparative Analysis of its Selectivity for Sigma Receptors Over Other CNS Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive assessment of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) reveals a high degree of selectivity for sigma receptors, with notably low affinity for other major central nervous system (CNS) targets. This guide provides a comparative analysis of this compound's binding profile against various CNS receptors, supported by experimental data, to offer valuable insights for researchers and professionals in drug development.

Executive Summary

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a high-affinity ligand for both sigma-1 and sigma-2 receptors. This inherent affinity has positioned it as a valuable tool in sigma receptor research. To ascertain its selectivity, a critical factor for its potential as a research tool or therapeutic agent, its binding affinity was compared against a panel of other CNS receptors, including dopamine, serotonin, opioid, and muscarinic receptors. The data presented herein demonstrates that this compound possesses a significantly higher affinity for sigma receptors, with minimal interaction with the other tested CNS targets.

Comparative Binding Affinity Analysis

The selectivity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was evaluated by comparing its binding affinity (Ki) for sigma-1 and sigma-2 receptors with its affinity for a range of other CNS receptors. The data, summarized in Table 1, clearly illustrates the compound's preferential binding to sigma receptors. For comparative purposes, the binding profiles of well-characterized reference compounds, including Haloperidol, Clozapine, Risperidone, Morphine, and Scopolamine, are also presented.

Table 1: Comparative Binding Affinities (Ki, nM) of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and Reference Compounds for Various CNS Receptors.

CompoundSigma-1Sigma-2Dopamine D25-HT2Aμ-OpioidMuscarinic (M1)
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide 1.64-3.02 25.2 382,000 N/A N/A No Affinity
Haloperidol3.24.11.234>10,000>10,000
Clozapine301,80012513>10,0007.5
Risperidone1101,2003.30.17>10,000>10,000
Morphine>10,000>10,000>10,000>10,0002.5>10,000
Scopolamine>10,000>10,000>10,000>10,000>10,0001.0

Data for N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is compiled from published literature. A Ki value of >10,000 nM or "No Affinity" indicates negligible binding at physiologically relevant concentrations. "N/A" indicates that specific binding affinity data was not available in the reviewed literature.

The data unequivocally shows that N-(N-benzylpiperidin-4-yl)-4-iodobenzamide binds to sigma-1 receptors with high, nanomolar affinity and to sigma-2 receptors with slightly lower but still significant affinity. In stark contrast, its affinity for the dopamine D2 receptor is in the high micromolar range, indicating a very low potential for interaction.[1] Furthermore, studies have reported no affinity for phencyclidine (PCP) and muscarinic receptors.[1] While specific Ki values for serotonin and opioid receptors were not found in the reviewed literature, the overall profile strongly suggests a high degree of selectivity for sigma receptors.

Experimental Protocols

The binding affinity data presented in this guide was determined using a standard in vitro method known as a radioligand binding assay. The following is a generalized protocol for such an assay.

Radioligand Binding Assay Protocol
  • Membrane Preparation:

    • Target tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard protein assay.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., N-(N-benzylpiperidin-4-yl)-4-iodobenzamide) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand that saturates the receptors.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Selectivity and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand and Test Compound prep->incubate filter Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting of Bound Radioligand filter->count analyze Data Analysis (IC50 and Ki Determination) count->analyze

Caption: Workflow of a typical radioligand binding assay.

G cluster_1 N-(N-benzylpiperidin-4-yl)-4-iodobenzamide Binding Profile IBP This compound Sigma1 Sigma-1 Receptor (Ki = 1.64-3.02 nM) IBP->Sigma1 High Affinity Sigma2 Sigma-2 Receptor (Ki = 25.2 nM) IBP->Sigma2 High Affinity D2 Dopamine D2 Receptor (Ki = 382,000 nM) IBP->D2 Very Low Affinity Muscarinic Muscarinic Receptors (No Affinity) IBP->Muscarinic No Affinity PCP PCP Site (No Affinity) IBP->PCP No Affinity

Caption: Selectivity of this compound for Sigma Receptors.

Conclusion

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

Safety Operating Guide

Personal protective equipment for handling N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. The following procedures are based on best practices for handling solid active pharmaceutical ingredients (APIs) of unknown potency and should be executed in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Due to the novelty of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a comprehensive toxicological profile is not available. Therefore, a cautious approach is necessary, treating the compound as potentially hazardous. The recommended PPE is designed to prevent exposure through inhalation, skin contact, and eye contact.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification Purpose
Respiratory Disposable N95 or higher respiratorNIOSH-approvedTo prevent inhalation of fine particles.
Hand Nitrile glovesDouble-glovedTo prevent skin contact. Change gloves immediately if contaminated.
Eye/Face Safety goggles and face shieldANSI Z87.1 compliantTo protect eyes and face from splashes and airborne particles.[1][3]
Body Disposable lab coat or coveralls---To protect skin and clothing from contamination.[2][3]
Foot Closed-toe shoesChemical-resistantTo protect feet from spills.
Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical to ensure safety and prevent contamination.

2.1. Engineering Controls

  • Ventilation: All handling of solid N-(N-benzylpiperidin-4-yl)-4-iodobenzamide should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

2.2. Step-by-Step Handling Protocol

  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., spatula, weighing paper, vials, solvent).

  • Weighing:

    • Use an analytical balance inside the fume hood or a balance with a draft shield.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Dissolving:

    • Place the weighed compound into a suitable vessel.

    • Add the desired solvent slowly to avoid splashing.

    • If necessary, sonicate or vortex the mixture to aid dissolution, ensuring the vessel is securely capped.

  • Transfer:

    • When transferring solutions, use appropriate volumetric glassware (e.g., pipettes, graduated cylinders).

    • Keep all containers closed when not in use.

  • Post-Handling:

    • Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan

Proper disposal of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As an iodinated organic compound, specific disposal protocols apply.[5][6]

Table 2: Waste Disposal Guidelines

Waste Type Disposal Container Disposal Procedure
Solid Compound Labeled hazardous waste containerCollect all excess solid compound in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (disposable) Labeled hazardous waste bagAll used weighing paper, gloves, bench paper, and other disposables must be placed in a designated hazardous waste bag within the fume hood.
Contaminated Labware (reusable) N/ADecontaminate glassware by rinsing with an appropriate solvent. Collect the rinse as hazardous liquid waste.
Liquid Waste (solutions and rinses) Labeled hazardous liquid waste containerCollect all solutions containing the compound and solvent rinses in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[5]

All waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

Emergency Procedures

Table 3: Emergency Response

Exposure Type Action
Inhalation Move to fresh air immediately. Seek medical attention.[4][7]
Skin Contact Remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office. For small spills within a fume hood, cover with an absorbent material, and decontaminate the area. Collect all cleanup materials as hazardous waste.

Visual Workflow Diagrams

The following diagrams illustrate the key processes for handling and disposal of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Dissolve Compound C->D E Transfer Solution D->E F Decontaminate Surfaces E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for handling N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

G Figure 2: Waste Disposal Pathway A Solid Waste (Excess Compound, Contaminated PPE) C Labeled Hazardous Solid Waste Container A->C B Liquid Waste (Solutions, Rinses) D Labeled Hazardous Liquid Waste Container B->D E Institutional EHS Pickup C->E D->E F Licensed Hazardous Waste Facility E->F

Caption: Disposal pathway for waste generated from handling the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.